(5R)-Dinoprost tromethamine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENZDBCJOHFCAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023723 | |
| Record name | Tromethamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |
| Record name | Tromethamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18432 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
219-220 °C at 10 mm Hg | |
| Record name | TROMETHAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C | |
| Record name | TROMETHAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000022 [mmHg] | |
| Record name | Tromethamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18432 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystalline mass, WHITE, CRYSTALLINE POWDER | |
CAS No. |
77-86-1 | |
| Record name | Tris(hydroxymethyl)aminomethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tromethamine [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tromethamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03754 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trometamol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trometamol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tromethamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trometamol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023C2WHX2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TROMETHAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tromethamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240288 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171-172 °C | |
| Record name | TROMETHAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of (5R)-Dinoprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α), is a potent agonist of the prostaglandin F2α receptor (FP receptor).[1][2] Its activation of the FP receptor initiates a well-defined signaling cascade that plays a crucial role in various physiological processes, most notably the contraction of smooth muscle, particularly in the uterus, and luteolysis.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the FP receptor and the subsequent intracellular signaling pathways. The guide includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Prostaglandins are a group of physiologically active lipid compounds that exhibit diverse hormone-like effects in animals.[3] this compound, as a synthetic form of PGF2α, is utilized in clinical and veterinary medicine primarily for its effects on the female reproductive system.[2][4] These effects are mediated through its specific interaction with the FP receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[3] Understanding the precise mechanism of action at the molecular and cellular levels is paramount for its effective therapeutic use and for the development of novel drugs targeting this pathway.
Interaction with the Prostaglandin F2α (FP) Receptor
The initial and most critical step in the mechanism of action of this compound is its binding to and activation of the FP receptor.
Receptor Binding Affinity
Table 1: Receptor Binding Affinity Data (Hypothetical)
| Ligand | Receptor | Cell Line/Tissue | Ki (nM) | Kd (nM) | Reference |
| This compound | FP Receptor | Ovine Luteal Cells | Data Not Found | Data Not Found | |
| This compound | FP Receptor | Bovine Corpora Lutea | Data Not Found | Data Not Found |
Note: This table is a template. Specific quantitative data for this compound was not found in the search results.
Intracellular Signaling Pathways
Upon binding of this compound, the FP receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gq alpha subunit family.[3] This initiates a cascade of intracellular events.
Gq Protein-Mediated Activation of Phospholipase C (PLC)
The activated Gαq subunit stimulates the effector enzyme phospholipase C (PLC). PLC is a crucial enzyme that hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two intracellular second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
IP3-Mediated Calcium Mobilization
IP3, being a soluble molecule, diffuses through the cytoplasm and binds to IP3 receptors located on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, leading to a rapid release of stored calcium (Ca2+) from the ER into the cytoplasm.[3][7] The resulting increase in intracellular calcium concentration is a key event in the signaling cascade.
DAG-Mediated Activation of Protein Kinase C (PKC)
Diacylglycerol (DAG) remains in the plasma membrane where, in conjunction with the elevated intracellular Ca2+ levels, it activates protein kinase C (PKC).[8] PKC is a family of serine/threonine kinases that phosphorylate a wide range of cellular proteins, thereby modulating their activity and leading to various physiological responses.[9]
Diagram 1: this compound Signaling Pathway
Caption: Signaling cascade initiated by this compound.
Quantitative Analysis of Downstream Signaling
The activation of the FP receptor by this compound leads to measurable downstream effects. Quantifying these responses is essential for characterizing the potency and efficacy of the compound.
Calcium Mobilization
The increase in intracellular calcium is a robust and readily measurable indicator of FP receptor activation.[7] The potency of this compound in inducing calcium mobilization can be quantified by determining its half-maximal effective concentration (EC50).
Table 2: EC50 Values for Calcium Mobilization
| Compound | Cell Line | EC50 (nM) | Reference |
| This compound | Data Not Found | Data Not Found | |
| Travoprost acid | A7r5 cells, 3T3 cells, cloned human ocular FP receptors | 17.5 - 37 | [10] |
| Bimatoprost acid | A7r5 cells, 3T3 cells, cloned human ocular FP receptors | 23.3 - 49.0 | [10] |
| Unoprostone | A7r5 cells, 3T3 cells, cloned human ocular FP receptors | 306 - 1270 | [10] |
Note: While specific data for this compound is unavailable, data for other FP receptor agonists are included for comparison.
Inositol Phosphate (IP) Accumulation
The production of IP3 can be measured directly or, more commonly, by measuring the accumulation of its more stable metabolite, inositol monophosphate (IP1), in the presence of lithium chloride (LiCl), which inhibits IP1 degradation.[11]
Table 3: EC50 Values for Inositol Phosphate Accumulation
| Compound | Cell Line/Tissue | EC50 (nM) | Reference |
| This compound | Data Not Found | Data Not Found |
Note: This table is a template. Specific quantitative data for this compound was not found in the search results.
Protein Kinase C (PKC) Activation
PKC activation can be assessed by measuring the phosphorylation of specific PKC substrates or by observing the translocation of PKC from the cytosol to the plasma membrane.[9]
Table 4: Quantitative Data on PKC Activation
| Compound | Cell Line/Tissue | Measurement | Result | Reference |
| This compound | Human Granulosa-Lutein & Luteal Cells | Translocation of PKC | Increased membrane-associated PKC | [9] |
| Phorbol 12-Myristate 13-Acetate (PMA) | MO3.13 cells | Phosphorylation of PKC substrates | Rapid and sustained activation | [12] |
Physiological Response: Uterine Contraction
A key physiological outcome of FP receptor activation is the contraction of uterine smooth muscle. The dose-dependent effect of PGF2α on uterine contractility has been demonstrated.[13]
Table 5: Dose-Response of PGF2α on Uterine Contraction
| Compound | Tissue | Parameter Measured | Observation | Reference |
| PGF2α | Non-pregnant swine uteri | Intrauterine Pressure (IUP) | Dose-dependent increase in IUP, reaching a plateau. | [13] |
Note: This data is for PGF2α in general, the active component of this compound.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to investigate the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of this compound to the FP receptor.
Diagram 2: Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the FP receptor and isolate the membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate a fixed concentration of radiolabeled PGF2α (e.g., [3H]PGF2α) with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon FP receptor activation.
Diagram 3: Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for measuring intracellular calcium mobilization.
Methodology:
-
Cell Culture: Plate cells endogenously or recombinantly expressing the FP receptor in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the dye.
-
Compound Addition: Use an automated liquid handler (e.g., as part of a FLIPR or FlexStation) to add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Immediately and continuously measure the fluorescence intensity. An increase in intracellular calcium leads to a significant increase in the fluorescence of the dye.
-
Data Analysis: Determine the peak fluorescence response for each concentration and plot the response against the logarithm of the agonist concentration to calculate the EC50 value.[14]
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the production of inositol phosphates following PLC activation.
Diagram 4: Experimental Workflow for IP Accumulation Assay
Caption: Workflow for measuring inositol phosphate accumulation.
Methodology (HTRF-based IP-One Assay):
-
Cell Stimulation: Plate cells in a suitable microplate. Stimulate the cells with various concentrations of this compound in a stimulation buffer containing LiCl.
-
Cell Lysis: Lyse the cells to release the accumulated IP1.
-
Detection: Add the HTRF detection reagents (an anti-IP1 antibody conjugated to a donor fluorophore and an IP1 analog conjugated to an acceptor fluorophore).
-
Signal Measurement: After incubation, measure the HTRF signal. The signal is inversely proportional to the amount of IP1 produced by the cells.
-
Data Analysis: Use a standard curve to convert the HTRF signal to IP1 concentrations and plot these against the agonist concentration to determine the EC50.[11]
Protein Kinase C (PKC) Activity Assay
This assay measures the enzymatic activity of PKC following its activation.
Diagram 5: Experimental Workflow for PKC Activity Assay
Caption: Workflow for measuring Protein Kinase C activity.
Methodology (Radioactive):
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells to obtain a protein extract.
-
Kinase Reaction: Incubate the cell lysate with a specific PKC peptide substrate, cofactors (such as Ca2+, DAG, and phospholipids), and [γ-32P]ATP.
-
Separation: Spot the reaction mixture onto a phosphocellulose paper or membrane that binds the phosphorylated substrate.
-
Washing: Wash the paper extensively to remove unincorporated [γ-32P]ATP.
-
Detection: Quantify the amount of 32P incorporated into the substrate using a scintillation counter or autoradiography.
-
Analysis: Compare the kinase activity in lysates from treated cells to that of untreated cells.
Conclusion
The core mechanism of action of this compound is initiated by its binding to the Gq-coupled FP receptor. This triggers a well-characterized signaling cascade involving the activation of PLC, generation of IP3 and DAG, leading to an increase in intracellular calcium and activation of PKC. These events culminate in various physiological responses, most notably smooth muscle contraction. A thorough understanding of this pathway, supported by quantitative data from robust experimental assays, is essential for the continued development and application of this and other compounds targeting the prostaglandin signaling system. Further research to obtain specific quantitative parameters for this compound will enhance its pharmacological characterization.
References
- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]
- 4. The prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin photoaffinity probes: synthesis and binding affinity of C-18 substituted PGF2 alpha prostanoids bearing a perfluorinated aryl azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative changes in polyphosphoinositides 1,2-diacylglycerol and inositol 1,4,5-trisphosphate by platelet-derived growth factor and prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural determinants for calcium mobilization by prostaglandin E2 and prostaglandin F2alpha glyceryl esters in RAW 264.7 cells and H1819 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin F2 alpha activates protein kinase C in human ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-time intracellular Ca2+ mobilization by travoprost acid, bimatoprost, unoprostone, and other analogs via endogenous mouse, rat, and cloned human FP prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Uterine contractility in response to different prostaglandins: results from extracorporeally perfused non-pregnant swine uteri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
(5R)-Dinoprost Tromethamine Signaling Pathway In Vitro: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro signaling pathways activated by (5R)-Dinoprost tromethamine, the tromethamine salt of the naturally occurring prostaglandin F2α (PGF2α). This document details the molecular mechanisms, experimental methodologies, and quantitative data associated with its cellular actions, primarily through the prostaglandin F2α receptor (FP receptor).
Core Signaling Pathway: FP Receptor-Gq Activation
This compound is a potent agonist of the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[1][2][3] The primary signaling cascade initiated by the binding of this compound to the FP receptor is the activation of the Gq class of G proteins.[4][5] This sets off a well-defined intracellular signaling cascade.
Activation of Gq leads to the stimulation of phospholipase C (PLC).[4] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5] The resulting increase in cytosolic Ca2+ concentration is a key event in the cellular response to this compound. Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[6][7]
References
- 1. Item - Western blot analysis of Raf, Erk, Jnk, and Akt phosphorylation in EL4 cells. - Public Library of Science - Figshare [plos.figshare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin F2 alpha stimulates cAMP phosphodiesterase via protein kinase C in cultured human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Control of bovine uterine prostaglandin F2 alpha release in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological functions of prostaglandin F2 alpha analogs
An In-Depth Technical Guide to the Biological Functions of Prostaglandin F2 Alpha Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin F2 alpha (PGF2α) analogs are synthetic derivatives of a naturally occurring lipid mediator that play a crucial role in a wide array of physiological processes. These compounds have been successfully translated into potent therapeutic agents, most notably in ophthalmology for the management of glaucoma and in reproductive medicine for the control of reproductive cycles and induction of labor. Their biological effects are mediated primarily through the prostaglandin F (FP) receptor, a G-protein coupled receptor that triggers a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the core biological functions of PGF2α analogs, detailing their mechanism of action, downstream signaling pathways, and physiological effects. It includes a summary of quantitative data on receptor affinity and clinical efficacy, detailed experimental protocols for their characterization, and visualizations of key molecular and experimental pathways to support further research and development.
Mechanism of Action: The FP Receptor and Downstream Signaling
PGF2α and its analogs exert their biological effects by binding to and activating the prostaglandin F2α receptor, commonly known as the FP receptor.[1] The FP receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[2] In humans, two splice variants, FPA and FPB, have been identified.[3] Upon agonist binding, the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events.
Primary Gq/PLC Signaling Pathway
The canonical signaling pathway activated by the FP receptor is mediated through the Gαq subunit of its associated heterotrimeric G-protein.[1][4] This activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5] This rapid increase in intracellular calcium is a critical event for many downstream effects, including smooth muscle contraction.
-
Diacylglycerol (DAG): DAG remains in the cell membrane and, along with the elevated Ca2+ levels, activates protein kinase C (PKC).[1] PKC is a serine/threonine kinase that phosphorylates a wide range of cellular proteins, modulating their activity and leading to various cellular responses.
Caption: Canonical PGF2α FP Receptor Signaling Pathway.
Secondary Signaling Pathways
In addition to the primary Gq/PLC pathway, PGF2α analogs can activate other important signaling cascades:
-
Rho/Rho-Kinase (ROCK) Pathway: The FP receptor can couple to Gα12/13, leading to the activation of the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK).[3][6] This pathway plays a crucial role in Ca2+ sensitization of smooth muscle contraction. ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), which leads to a net increase in phosphorylated myosin light chain and sustained contraction, even at low intracellular Ca2+ levels.[3][6]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: PGF2α stimulation can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway (a subset of the MAPK pathway).[1][7] This can occur through several mechanisms, including PKC-dependent activation of the Raf-MEK-ERK cascade or via transactivation of the epidermal growth factor receptor (EGFR).[1][2] MAPK/ERK signaling is critical for regulating gene transcription, cell proliferation, and differentiation.[7][8]
Core Biological Functions and Therapeutic Applications
The activation of FP receptors and their downstream signaling pathways gives PGF2α analogs a diverse range of biological functions, which have been harnessed for several key therapeutic applications.
Ophthalmology: Glaucoma Management
PGF2α analogs are a first-line therapy for open-angle glaucoma and ocular hypertension.[9] Their primary mechanism of action is the reduction of intraocular pressure (IOP).[10]
-
Mechanism of IOP Reduction: Unlike other glaucoma medications that reduce the production of aqueous humor, PGF2α analogs enhance its drainage from the eye.[10] They primarily increase the uveoscleral outflow, an alternative drainage route for aqueous humor.[9][10] This is achieved by remodeling the extracellular matrix of the ciliary muscle, a process that involves the upregulation of matrix metalloproteinases (MMPs) which degrade collagen and other matrix components, thereby reducing hydraulic resistance.[10] Some studies also suggest a secondary effect of increasing outflow through the conventional trabecular meshwork pathway.[10]
-
Therapeutic Analogs: Commonly prescribed ophthalmic PGF2α analogs include Latanoprost, Travoprost, and Bimatoprost.[9] These are often formulated as isopropyl ester prodrugs to improve corneal penetration; they are then hydrolyzed by corneal esterases into their biologically active free acid forms.[9]
Caption: Mechanism of IOP reduction by PGF2α analogs.
Reproductive Biology
PGF2α analogs have profound effects on the female reproductive system and are widely used in both human and veterinary medicine.
-
Luteolysis: PGF2α is the natural luteolytic agent in many species. Its analogs are used to induce the regression of the corpus luteum (luteolysis), which results in a sharp decline in progesterone production.[11] This action is fundamental for synchronizing estrus cycles in livestock for controlled breeding programs.[1] The mechanism involves both direct inhibitory effects on progesterone synthesis in luteal cells and vasoconstriction of uterine blood vessels, leading to ischemia.[5][12]
-
Uterine Contraction: These analogs are potent stimulators of myometrial (uterine smooth muscle) contraction.[1] This function is utilized clinically for the induction of labor at term, termination of pregnancy, and management of postpartum hemorrhage by promoting uterine tone.[11] PGF2α and oxytocin often work in a positive feedback loop to facilitate strong uterine contractions during parturition.[11]
Vascular and Other Smooth Muscle Effects
-
Vascular System: PGF2α analogs can cause vasoconstriction in various vascular beds.[3] Chronic exposure has also been linked to vascular smooth muscle cell (VSMC) hypertrophy, a process that involves the generation of reactive oxygen species (ROS) and activation of the PI3K/Akt/mTOR signaling pathway.[4]
-
Respiratory System: PGF2α is a potent bronchoconstrictor.[6] This effect is a significant consideration, and PGF2α analogs are generally contraindicated in patients with asthma or other obstructive airway diseases.[12] In human bronchial tissue, these contractile effects appear to be mediated by thromboxane (TP) receptors.
Quantitative Data Presentation
The following tables summarize key quantitative data for several common PGF2α analogs, providing a basis for comparison of their pharmacological properties and clinical efficacy.
Table 1: Comparative Receptor Binding and Functional Potency of PGF2α Analog Free Acids
| Compound | FP Receptor Binding Affinity (Ki, nM) | FP Receptor Functional Potency (EC50, nM) | Notes |
| PGF2α | ~5 | 36.0 (InsP3 production)[5] | The natural endogenous ligand. |
| Travoprost Acid | 3.5[13] | 1.4 (human ciliary muscle)[13] | Highly potent and selective for the FP receptor.[13] |
| Bimatoprost Acid | 83[13] | 2.8 - 3.8[13] | Also shows affinity for EP1 and EP3 receptors.[13] |
| Latanoprost Acid | 98[13] | 32 - 124[13] | Also shows functional activity at EP1 receptors.[13] |
| Cloprostenol | N/A | Full agonist (relative to PGF2α)[14] | Potent analog often used in research and veterinary medicine. |
| Fluprostenol | N/A | Potent, selective FP agonist[14] | Often used as a reference full agonist in functional assays. |
Table 2: Comparative Clinical Efficacy of Ophthalmic PGF2α Analogs in Glaucoma
| Analog (Concentration) | Mean IOP Reduction (mmHg) | Mean IOP Reduction (%) | Key Comparative Findings |
| Bimatoprost (0.03%) | 8.0 - 8.7 mmHg | ~33% | Often shows slightly greater IOP reduction compared to other analogs, especially in the initial phase of treatment.[9][11] |
| Latanoprost (0.005%) | 7.0 - 8.6 mmHg[9] | ~31% | Generally well-tolerated with a lower incidence of hyperemia compared to bimatoprost.[9] |
| Travoprost (0.004%) | 6.9 - 8.0 mmHg[9][15] | ~30% | Efficacy is comparable to latanoprost and bimatoprost over the long term.[9][11] |
IOP reduction values are approximate and can vary based on baseline IOP, patient population, and study duration. Data synthesized from multiple clinical trials.[9][11][15]
Detailed Experimental Protocols
The characterization of PGF2α analogs requires a suite of in vitro assays to determine their affinity, potency, and functional effects.
Protocol: FP Receptor Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (analog) for the FP receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human FP receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 45,000 x g) to pellet the cell membranes.[12]
-
Wash the membrane pellet with buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, combine the following in a total volume of 200 µL of assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4):
-
Include control wells for:
-
Total Binding: Contains radioligand and membranes, but no competing compound.
-
Non-Specific Binding (NSB): Contains radioligand, membranes, and a saturating concentration of unlabeled PGF2α (e.g., 10 µM) to displace all specific binding.[16]
-
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[16]
-
Terminate the reaction by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C), which traps the membranes while allowing unbound radioligand to pass through.[16]
-
Quickly wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of compound that inhibits 50% of specific binding).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a competitive binding assay.
Protocol: Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an analog to activate the Gq pathway by quantifying the resulting increase in intracellular calcium.
-
Cell Preparation:
-
Plate cells expressing the FP receptor onto black-walled, clear-bottomed 96-well plates and grow to near confluence.[18]
-
Wash the cells with a physiological salt solution or Krebs buffer.
-
-
Dye Loading:
-
Load the cells with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM, by incubating them with the dye solution for 30-60 minutes at 37°C.[18][19] The "AM" ester group allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active dye inside.
-
-
Assay Execution:
-
Wash the cells to remove excess extracellular dye.
-
Place the plate into a fluorescence microplate reader (e.g., FlexStation or PHERAstar) equipped with an automated injection system.[18][19]
-
Measure the baseline fluorescence for a short period.
-
Use the injector to add the PGF2α analog at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 90-180 seconds) to capture the transient calcium peak.[5] For ratiometric dyes like Fura-2, fluorescence is measured at two excitation wavelengths (~340 nm and ~380 nm) with emission at ~510 nm.
-
-
Data Analysis:
-
The change in fluorescence (or the ratio of fluorescence at the two wavelengths for Fura-2) is proportional to the change in intracellular calcium concentration.
-
Determine the peak response for each concentration of the analog.
-
Plot the peak response against the log concentration of the analog.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the Emax (maximal effect).
-
Protocol: In Vitro Smooth Muscle Contraction Assay
This assay directly measures the physiological effect of PGF2α analogs on smooth muscle tissue.
-
Tissue Preparation:
-
Humanely euthanize an animal (e.g., rat, guinea pig) and dissect the target smooth muscle tissue (e.g., uterine horn, aortic ring, tracheal strip).[20]
-
Place the tissue in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Carefully cut the tissue into strips or rings of appropriate size (e.g., 2-4 mm wide).
-
-
Mounting and Equilibration:
-
Mount the tissue strips in an organ bath chamber filled with PSS, maintained at 37°C, and continuously aerated with 95% O2 / 5% CO2.[20]
-
Attach one end of the tissue to a fixed holder and the other end to an isometric force transducer.
-
Apply an optimal resting tension (preload) to the tissue (e.g., 1-2 grams) and allow it to equilibrate for 60-90 minutes, with periodic washes.[20]
-
-
Viability Test and Experimentation:
-
Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60-80 mM).[20]
-
After the KCl response plateaus, wash the tissue until it returns to the baseline tension.
-
Begin the experiment by adding the PGF2α analog to the bath in a cumulative, concentration-dependent manner, allowing the contractile response to stabilize at each concentration before adding the next.
-
-
Data Acquisition and Analysis:
-
The force transducer records the isometric tension generated by the muscle, which is captured by a data acquisition system.
-
Express the contractile response at each concentration as a percentage of the maximal contraction induced by KCl.
-
Plot the percentage contraction against the log concentration of the analog.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for the contractile response.
-
References
- 1. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Essential role of rho kinase in the ca2+ sensitization of prostaglandin F2α-induced contraction of rabbit aortae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RhoA/Rho-Kinase: Pathophysiological and Therapeutic Implications in Gastrointestinal Smooth Muscle Tone and Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Pgf2α On P-Erk1/2 Mapk Activation, Proliferation and Formation of Trans-Endothelial Tunnels in Swiss 3t3 Fibroblast Cells | Auctores [auctoresonline.org]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 10. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative study of three prostaglandin analogues in the treatment of newly diagnosed cases of ocular hypertension, open-angle and normal tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of the prostaglandin F2α receptor for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dmt.dk [dmt.dk]
- 20. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of (5R)-Dinoprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5R)-Dinoprost, also known as Prostaglandin F2β (PGF2β), is a naturally occurring prostanoid and a stereoisomer of the more widely studied Dinoprost (Prostaglandin F2α, PGF2α). Prostaglandins are a group of physiologically active lipid compounds that mediate a wide range of effects in animal tissues, including roles in inflammation, blood flow, and the induction of labor. (5R)-Dinoprost is specifically a metabolite derived from the cyclooxygenase (COX) metabolism of arachidonic acid[1]. While PGF2α is well-known for its potent luteolytic and oxytocic effects, (5R)-Dinoprost (PGF2β) has been shown to induce the dose-dependent release of mucin[1].
The tromethamine salt of (5R)-Dinoprost is formulated to improve the solubility and stability of the active compound. The synthesis of prostaglandins presents a formidable challenge in organic chemistry due to the dense stereochemical complexity of the molecule. A typical prostaglandin structure, such as Dinoprost, features a cyclopentane core with multiple chiral centers and two distinct side chains, requiring precise stereocontrol throughout the synthetic sequence. This guide provides an in-depth overview of the biological context, discovery, and core synthetic strategies for producing (5R)-Dinoprost Tromethamine, with a focus on the landmark Corey synthesis and the final salt formation.
Discovery and Biological Significance
Endogenous Formation and Role
Prostaglandins are synthesized from arachidonic acid, a 20-carbon polyunsaturated fatty acid released from the cell membrane by phospholipase A₂. The enzyme prostaglandin H synthase (also known as cyclooxygenase or COX) then converts arachidonic acid into the unstable intermediate Prostaglandin H₂ (PGH₂). From PGH₂, various synthases produce the different classes of prostaglandins[2]. Specifically, PGF2α is typically formed by the reduction of PGH₂. In some pathways, PGF2α can also be synthesized from PGE2[3].
(5R)-Dinoprost (PGF2β) is the C5 epimer of the naturally occurring (5Z)-PGF2α. While the biological activities of PGF2α are extensively documented—including its role in uterine contraction, luteolysis, and intraocular pressure regulation—the specific physiological roles of PGF2β are less characterized[4][5][6]. Its known ability to stimulate mucin release suggests a potential role in mucosal protection and lubrication[1].
Signaling Pathway
Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs). Dinoprost (PGF2α) binds to the Prostaglandin F receptor (FP receptor)[7][8]. Activation of the FP receptor initiates a signaling cascade, primarily through the Gq alpha subunit, which activates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium, while DAG activates Protein Kinase C (PKC). These events lead to various cellular responses, including smooth muscle contraction[9][10]. It is presumed that (5R)-Dinoprost interacts with the same or similar receptors, though potentially with different affinity and efficacy.
Chemical Synthesis
The total synthesis of prostaglandins is a landmark achievement in organic chemistry, with the primary challenge being the stereocontrolled construction of the five-membered ring bearing four contiguous stereocenters. The most famous and foundational approach was developed by E.J. Corey[11][12].
The Corey Synthesis of PGF2α
The Corey synthesis provides a versatile and elegant route to various prostaglandins through a key intermediate known as the "Corey lactone"[13]. This strategy allows for the sequential and stereocontrolled installation of the two side chains. Since a direct synthesis for the (5R) epimer is not widely documented, this guide details the synthesis of PGF2α, which possesses the (5S) configuration, and will then discuss the stereochemical considerations for obtaining the (5R) isomer.
The general workflow involves:
-
Formation of the Bicyclic Core: A Diels-Alder reaction between a substituted cyclopentadiene and a ketene equivalent establishes the bicyclo[2.2.1]heptane framework.
-
Baeyer-Villiger Oxidation: This reaction inserts an oxygen atom to form the key lactone structure (Corey lactone).
-
Installation of the Lower (ω) Side Chain: The lactone is converted to an aldehyde, which then undergoes a Horner-Wadsworth-Emmons or Wittig reaction to append the lower side chain.
-
Installation of the Upper (α) Side Chain: The lactone carbonyl is reduced to a lactol (a hemiacetal), which then undergoes a Wittig reaction to form the upper carboxylic acid side chain.
-
Deprotection: Removal of protecting groups yields the final prostaglandin.
Synthesis of (5R)-Dinoprost (PGF2β)
The synthesis of the (5R) epimer requires a modification of the standard PGF2α synthesis. The stereocenter at C5 is part of the upper (α) side chain, which is installed during the Wittig reaction. The geometry of the resulting double bond is critical. The natural product has a cis (or Z) double bond at the C5-C6 position. The challenge lies in controlling the stereochemistry around this bond.
Strategies to obtain the (5R)-Dinoprost could include:
-
Stereoisomeric Wittig Reagent: Utilizing a Wittig reagent that leads to the formation of the trans (or E) isomer at the C5-C6 position would alter the stereochemical designation according to Cahn-Ingold-Prelog rules.
-
Epimerization: Developing conditions to epimerize the C5 position of a PGF2α derivative.
-
Chromatographic Separation: Synthesizing a mixture of diastereomers and separating the desired (5R) isomer using techniques like High-Performance Liquid Chromatography (HPLC). A facile separation of diastereomers has been reported for (±)-dinoprost[14].
Formation of the Tromethamine Salt
The final step is the formation of the tromethamine (also known as Tris) salt, which enhances the drug's stability and water solubility. This is a straightforward acid-base reaction. The free acid, (5R)-Dinoprost, is dissolved in a suitable organic solvent, and a solution of tromethamine is added, leading to the precipitation of the salt[15].
Experimental Protocols
The following sections provide generalized protocols for key transformations based on published methodologies. Note: These are illustrative and require optimization and adaptation based on specific laboratory conditions and substrate derivatives.
Protocol: Horner-Wadsworth-Emmons Reaction for ω-Chain
This reaction attaches the lower side chain to the Corey aldehyde.
-
Reagent Preparation: To a suspension of sodium hydride (NaH, 60% in mineral oil) in anhydrous dimethoxyethane (DME) cooled to 0-5 °C, add dimethyl (2-oxoheptyl)phosphonate dropwise under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Stir the mixture at 0-5 °C for 30 minutes. Add a solution of the Corey aldehyde intermediate in DME dropwise.
-
Progression: Allow the reaction to warm to ambient temperature and stir for an additional 1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting enone intermediate by column chromatography on silica gel.
Protocol: Wittig Reaction for α-Chain
This reaction attaches the upper side chain to the lactol intermediate.
-
Ylide Generation: Add a strong base, such as dimsyl sodium (the sodium salt of methylsulfinylmethylide) in dimethyl sulfoxide (DMSO), to a suspension of (4-carboxybutyl)triphenylphosphonium bromide in anhydrous DMSO under an inert atmosphere[11]. This generates the characteristic red-orange color of the ylide.
-
Reaction: Add a solution of the lactol intermediate in DMSO to the ylide solution. Stir at room temperature until TLC indicates the consumption of the starting material.
-
Workup: Pour the reaction mixture into ice-water and acidify to a pH of ~3-4 with a dilute acid (e.g., 10% citric acid). Extract the product with a mixture of ethyl acetate and ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product, a protected form of PGF2α, can be purified via chromatography.
Protocol: Tromethamine Salt Formation
This protocol is adapted from a patent describing the synthesis of Dinoprost tromethamine[16].
-
Dissolution: Mix the purified Dinoprost free acid (e.g., 150 g) with acetonitrile (e.g., 5 L) and heat to 43-47 °C with stirring until fully dissolved (approx. 15 min).
-
Filtration: Filter the warm solution to remove any particulates.
-
Precipitation: To the stirred filtrate, add a pre-prepared solution of tromethamine (e.g., 49.2 g) in water (e.g., 90 mL), which has been heated to 53-57 °C.
-
Crystallization: Upon addition, crystallization should begin. Continue stirring the mixture for 18-24 hours, allowing it to cool naturally to room temperature.
-
Isolation: Filter the resulting crystalline solid. Wash the filter cake with cold acetonitrile (e.g., 3 x 100 mL).
-
Drying: Dry the product in a vacuum desiccator over a drying agent (e.g., phosphorus pentoxide) to a constant weight to yield the final Dinoprost tromethamine salt.
Quantitative Data Summary
The following tables summarize representative quantitative data from various prostaglandin synthesis campaigns reported in the literature. Yields can vary significantly based on the specific reagents, protecting groups, and scale of the reaction.
Table 1: Representative Yields in Prostaglandin Synthesis Pathways
| Step / Transformation | Starting Material | Product | Reagents | Reported Yield (%) | Reference |
|---|---|---|---|---|---|
| Horner-Wadsworth-Emmons | Corey Aldehyde Derivative (7) | Enone Intermediate (6) | Dimethyl (2-oxoheptyl)phosphonate, NaH, DME | 65% | [14] |
| Carbonyl Reduction (C15) | Enone Intermediate (6) | Diastereomeric Alcohols (12) | Sodium borohydride, Methanol | 85% | [14] |
| Saponification | Methyl Ester (12) | Carboxylic Acid (1) | K₂CO₃, Methanol, then acid workup | 75% | [14] |
| Chemoenzymatic Synthesis | Bromohydrin Intermediate | Prostaglandin F2α | Multi-step including Ni-catalyzed coupling, Wittig | 5 steps from bromohydrin | [17] |
| Organocatalytic Cascade | Succinaldehyde | Bicyclic Enal Intermediate | (S)-proline, Bn₂NH·TFA | 14% (over 2 steps) | [18] |
| Salt Formation | Dinoprost Free Acid | Dinoprost Tromethamine | Tromethamine, Acetonitrile/Water | ~89% |[16] |
Conclusion
The discovery and synthesis of this compound are rooted in the rich history of prostaglandin research. While its biological profile is distinct from its more famous PGF2α epimer, its synthesis relies on the foundational strategies pioneered by chemists like E.J. Corey. The stereochemical complexity of the molecule demands precise control over multiple reaction steps, from the initial construction of the cyclopentane core to the installation of the side chains. Modern advancements continue to refine these synthetic routes, offering more efficient, scalable, and environmentally benign pathways through chemoenzymatic and organocatalytic methods[17][18]. The final salt formation with tromethamine provides a pharmaceutically viable form of the compound. This guide has outlined the core principles, workflows, and experimental considerations necessary for professionals engaged in the research and development of this and related prostaglandin analogues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of activities of two prostaglandin stereoisomers: PGF2 alpha and PGF2 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Prostaglandin E1 and F2 alpha stimulate differentiation and proliferation, respectively, of clonal osteoblastic MC3T3-E1 cells by different second messengers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of prostaglandin F2 alpha and of prostaglandins E1 and E2 on cyclic 3',5'-monophosphate production and intracellular calcium mobilization in avian uterine smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. synarchive.com [synarchive.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. WO2015199729A1 - Tromethamine salt of bimatoprost acid in crystalline form 1, methods for preparation, and methods for use thereof - Google Patents [patents.google.com]
- 16. CN106810484A - The synthetic method of tromethamine dinoprost - Google Patents [patents.google.com]
- 17. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
An In-depth Technical Guide to the Target Receptor Identification of (5R)-Dinoprost Tromethamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(5R)-Dinoprost tromethamine is the tromethamine salt of (5R)-Dinoprost, a synthetic analog of the naturally occurring Prostaglandin F2α (PGF2α).[1] PGF2α is a lipid autacoid involved in numerous physiological processes, most notably the stimulation of smooth muscle contraction, particularly in the uterus and bronchi, and luteolysis.[2][3] Due to its potent bioactivity, identifying the specific molecular target of this compound is critical for understanding its mechanism of action and for the development of selective therapeutic agents. This guide details the identification of its primary receptor target, the associated signaling pathways, and the experimental protocols used for its characterization.
Primary Molecular Target Identification
The principal molecular target for this compound is the Prostaglandin F2α Receptor , commonly known as the FP receptor .[1][4] The FP receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[5][6] (5R)-Dinoprost, being a direct analog of PGF2α, acts as a potent agonist at this receptor, mimicking the action of the endogenous ligand to elicit physiological responses.[1][7]
Receptor Binding Profile and Selectivity
The affinity and selectivity of a ligand for its receptor are quantified using binding assays that determine the inhibition constant (Ki) or the half-maximal effective concentration (EC50). (5R)-Dinoprost (as PGF2α) demonstrates high affinity for the FP receptor and varying degrees of affinity for other prostanoid receptors.
Quantitative Binding Affinity Data
The following table summarizes the binding affinity and relative potency of PGF2α for the human prostanoid receptor panel. This selectivity profile is crucial for predicting on-target efficacy versus potential off-target effects.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Relative Potency vs. FP Receptor |
| FP | PGF2α | Ki | ~3 [1] | - |
| DP₁ (PGD₂ Receptor) | PGF2α | Relative Affinity | ~15 - 30 | ~5- to 10-fold weaker[3] |
| EP₁ (PGE₂ Receptor) | PGF2α | Relative Affinity | ~30 - 300 | ~10- to 100-fold weaker[3] |
| EP₂ (PGE₂ Receptor) | PGF2α | Relative Affinity | ~30 - 300 | ~10- to 100-fold weaker[3] |
| EP₃ (PGE₂ Receptor) | PGF2α | Relative Affinity | ~30 - 300 | ~10- to 100-fold weaker[3] |
| EP₄ (PGE₂ Receptor) | PGF2α | Relative Affinity | ~30 - 300 | ~10- to 100-fold weaker[3] |
| IP (PGI₂ Receptor) | PGF2α | Relative Affinity | >300 | Very low affinity[3] |
| TP (TXA₂ Receptor) | PGF2α | Relative Affinity | >300 | Very low affinity[3] |
Note: Data is for PGF2α, the parent compound of (5R)-Dinoprost. Ki is the inhibition constant derived from competitive binding assays. Relative affinity is estimated from functional studies.
Signal Transduction Pathways
Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves coupling to the Gq/11 family of G-proteins.[8][9]
Primary Gq/11 Signaling Pathway
Activation of the Gq G-protein initiates the following sequence:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[10]
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C, which then phosphorylates various downstream target proteins, leading to a cellular response such as smooth muscle contraction.
Experimental Protocols for Target Validation
The identification and characterization of the FP receptor as the target for this compound rely on a combination of binding and functional assays. The general workflow is depicted below.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of (5R)-Dinoprost by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.
Objective: To determine the Ki of (5R)-Dinoprost for the human FP receptor.
Materials:
-
Cells: HEK293 cells transiently or stably expressing the human FP receptor.[11]
-
Radioligand: [³H]-PGF2α.
-
Competitor: (5R)-Dinoprost (unlabeled).
-
Buffers:
-
Lysis Buffer (for membrane prep): 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment: 96-well plates, filtration manifold system, glass fiber filters (e.g., Whatman GF/C), scintillation counter.[2][12]
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C with 5% CO₂.[13]
-
Transfect cells with a plasmid encoding the human FP receptor using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.[14] Allow 24-48 hours for receptor expression.
-
-
Membrane Preparation:
-
Harvest transfected cells and wash with ice-cold PBS.
-
Homogenize cells in Lysis Buffer.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes to remove nuclei and debris.[12]
-
Centrifuge the supernatant at 30,000 x g for 25 minutes at 4°C to pellet the cell membranes.[2]
-
Resuspend the membrane pellet in Binding Buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competitor concentrations.
-
The final assay volume is typically 250 µL.[12]
-
Total Binding: Add membrane preparation (e.g., 25 µg protein), a fixed concentration of [³H]-PGF2α (at or below its Kd, e.g., 1-3 nM), and Binding Buffer.
-
Non-Specific Binding (NSB): Add membrane, [³H]-PGF2α, and a high concentration of unlabeled PGF2α (e.g., 10 µM) to saturate the receptors.
-
Competition: Add membrane, [³H]-PGF2α, and serial dilutions of unlabeled (5R)-Dinoprost.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[12]
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a filtration manifold.[15]
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding CPM - NSB CPM.
-
Plot the percentage of specific binding against the log concentration of (5R)-Dinoprost.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Dinoprost that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Protocol 2: Calcium Mobilization Functional Assay
This assay measures the functional potency (EC50) of (5R)-Dinoprost by detecting the increase in intracellular calcium following FP receptor activation.
Objective: To determine the EC50 of (5R)-Dinoprost in activating the human FP receptor.
Materials:
-
Cells: HEK293T cells co-transfected with the human FP receptor and a promiscuous G-protein like Gα16 (to ensure a robust calcium signal).[10]
-
Agonist: (5R)-Dinoprost.
-
Dye: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM).[10][16]
-
Buffers: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES. Probenecid may be required to prevent dye leakage from cells.[8]
-
Equipment: 96- or 384-well black, clear-bottom plates; a fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[5]
Methodology:
-
Cell Preparation and Plating:
-
The day before the assay, seed the transfected HEK293T cells into a 96- or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well for a 96-well plate).[5]
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, typically in HBSS/HEPES buffer.
-
Remove the culture medium from the cells.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[5][8]
-
-
Agonist Plate Preparation:
-
In a separate plate (the "ligand plate"), prepare serial dilutions of (5R)-Dinoprost at a concentration 4-5x higher than the final desired concentration in assay buffer.[5]
-
-
Fluorescence Measurement:
-
Place both the cell plate and the ligand plate into the fluorescence plate reader.
-
Set the instrument to monitor fluorescence intensity (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
The instrument will then automatically add the (5R)-Dinoprost solutions from the ligand plate to the cell plate.
-
Continue recording the fluorescence signal for 1-3 minutes to capture the peak calcium response.[16]
-
-
Data Analysis:
-
The response is typically measured as the change in fluorescence (peak fluorescence - baseline fluorescence).
-
Plot the fluorescence change against the log concentration of (5R)-Dinoprost.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).[10]
-
Conclusion
The combination of competitive binding assays and functional cell-based assays provides definitive evidence that this compound's primary molecular target is the prostaglandin FP receptor. Quantitative analysis confirms a high-affinity interaction (Ki in the low nanomolar range) and potent agonist activity (EC50 in the nanomolar range), with selectivity over other prostanoid receptors. The elucidation of its Gq-mediated signaling pathway further clarifies its mechanism of action, providing a robust framework for future research and drug development.
References
- 1. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 4. [PDF] Functional Selectivity of Natural and Synthetic Prostaglandin EP4 Receptor Ligands | Semantic Scholar [semanticscholar.org]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 6. 利用X-tremeGENE™ 转染试剂转染常见细胞系的实验方案 [sigmaaldrich.com]
- 7. scite.ai [scite.ai]
- 8. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 16. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
Dinoprost Tromethamine: A Technical Guide to its Pharmacology and Toxicology
Introduction
Dinoprost tromethamine is the tromethamine salt of the naturally occurring prostaglandin F2-alpha (PGF2α).[1] As a synthetic analogue, it mimics the physiological actions of endogenous PGF2α, a lipid compound with diverse hormone-like effects.[2][3] This potent pharmacological agent is primarily utilized in human and veterinary medicine for its effects on the reproductive system.[2][3] In human medicine, it is used to induce second-trimester abortions, for the therapeutic termination of pregnancy in cases of fetal death, and for the induction of labor at term.[1] In veterinary practice, it is widely employed for the synchronization of estrus, induction of parturition, and treatment of reproductive disorders like pyometra in livestock.[3][4][5] This document provides an in-depth technical overview of the pharmacology and toxicology of dinoprost tromethamine for researchers, scientists, and drug development professionals.
Pharmacology
The pharmacological activity of dinoprost tromethamine is centered on its interaction with specific cell surface receptors, leading to a cascade of intracellular events that mediate its physiological effects.
Mechanism of Action
Dinoprost tromethamine functions as a potent agonist for the Prostaglandin F2α (FP) receptor, a member of the G-protein coupled receptor (GPCR) family.[2][6] These receptors are located on the surface of various cells, most notably the smooth muscle cells of the myometrium.[2]
The binding of dinoprost to the FP receptor initiates the following signaling cascade:
-
G-Protein Activation: The agonist-receptor complex activates the Gq alpha subunit of the associated heterotrimeric G-protein.
-
Phospholipase C Activation: The activated Gq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2]
-
Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction in the uterus.[2]
This signaling pathway ultimately results in the potent myometrial contractions necessary for inducing labor or abortion.[1][2] Additionally, PGF2α can trans-activate the epidermal growth factor receptor (EGFR) and trigger the mitogen-activated protein kinase (MAPK) signaling pathway, which is linked to cell proliferation.[7]
Pharmacodynamics
The primary pharmacodynamic effects of dinoprost tromethamine are on the female reproductive system.[1]
-
Myometrial Stimulation: It stimulates strong, rhythmic contractions of the uterine smooth muscle (myometrium) that are similar to those observed during labor at term.[1] The sensitivity of the uterus to prostaglandins increases throughout pregnancy.[1]
-
Cervical Softening: Dinoprost facilitates the softening, effacement, and dilation of the cervix.[1]
-
Luteolysis: It causes the regression of the corpus luteum, a process known as luteolysis.[3] This leads to a sharp decline in progesterone production, which is crucial for initiating a new estrous cycle in veterinary medicine and terminating pregnancy.[3]
-
Other Effects: Dinoprost can also cause bronchoconstriction and may affect the cardiovascular system, leading to changes in heart rate and blood pressure.[4][8] Gastrointestinal smooth muscle is also stimulated, often resulting in side effects like nausea, vomiting, and diarrhea.[2]
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of dinoprost tromethamine is characterized by rapid action and clearance.
| Parameter | Description | Reference |
| Absorption | Rapidly absorbed from intramuscular (IM) or subcutaneous (SC) injection sites.[4] Slowly absorbed from the amniotic fluid into systemic circulation when administered intra-amniotically.[1] | [1][4] |
| Distribution | Widely distributed, but rapidly cleared from the circulation. | N/A |
| Metabolism | Extensive and rapid first-pass metabolism, primarily via enzymatic dehydrogenation in the maternal lungs and also in the liver.[1][4] | [1][4] |
| Half-Life | Extremely short plasma half-life, reported to be less than one minute to a few minutes following intravenous administration.[1][4] The half-life in amniotic fluid is longer, estimated at 3 to 6 hours.[1] | [1][4] |
| Excretion | Metabolites are primarily excreted in the urine. | N/A |
Toxicology
The toxicology of dinoprost tromethamine is well-characterized, with effects primarily related to its potent pharmacological activity.
Acute Toxicity
Dinoprost is of low acute oral and parenteral toxicity.[4]
| Species | Route | LD50 | Reference |
| Rat | Oral | 665 mg/kg | [9] |
| Rat (Male) | Oral | 1,170 mg/kg | [4] |
| Rat (Female) | Oral | 1,210 mg/kg | [4] |
| Mouse | Oral | 711 mg/kg | [10] |
| Mouse (Male) | Oral | 1,300 mg/kg | [4] |
| Mouse (Female) | Oral | 1,550 mg/kg | [4] |
| Mouse | Intravenous | 331 mg/kg | [10] |
Repeat-Dose Toxicity
Studies in various animal species have established No-Observed-Effect Levels (NOELs).
| Species | Duration | Route | NOEL | Observed Effects at Higher Doses | Reference |
| Rat | 28 days | Intravenous | 3.2 mg/kg/day | No evidence of toxicity. | [4] |
| Rat | 6 days | Subcutaneous | < 32 mg/kg | Diarrhea and depression at 32 mg/kg. | [4] |
| Dog | 30 days | Intravenous | 0.6 mg/kg/day | No signs of toxicity. | [4] |
| Monkey | 90 days | Oral | 8 mg/kg (toxicological) | N/A | [4] |
| Monkey | 90 days | Oral | 1.25 mg/kg (pharmacological) | N/A | [4] |
Reproductive and Developmental Toxicology
The primary reproductive toxicity is related to its intended pharmacological effect.
-
Fertility: May damage fertility.[9] Repeat-dose studies in animals have shown potential adverse effects on the testes.[11][12]
-
Pregnancy: It is a potent abortifacient and should not be used in pregnant animals intended for term delivery.[3][5] Dinoprost tromethamine is readily absorbed through the skin and can cause abortion.[5]
-
Teratogenicity: Dinoprost was non-teratogenic in rats and rabbits at therapeutic doses.[5] Some teratogenic changes were noted at high doses (estimated at 30 times the recommended dose), which are likely secondary to the physiological activity (uterine contractions) causing fetal hypoxia.[4]
Genotoxicity and Carcinogenicity
-
Genotoxicity: Dinoprost tromethamine was negative in bacterial mutagenicity (Ames) tests.[10][11]
-
Carcinogenicity: It is not considered to be a carcinogen by IARC, ACGIH, NTP, or OSHA.[11]
Safety and Adverse Effects
The most common adverse effects are extensions of the drug's pharmacological properties.
-
Human Use: Expected side effects include nausea, vomiting, and diarrhea.[1] Bronchoconstriction is a known effect, and it should be used with caution in patients with asthma.[4][5]
-
Veterinary Use: Common side effects include sweating, increased heart rate, respiratory distress, gastrointestinal disturbances (diarrhea, colic), and local injection site reactions.[5][8][13] These effects are typically transient and dose-dependent.[2][13]
Experimental Protocols
Protocol: Prostaglandin FP Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of dinoprost tromethamine for the FP receptor using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line recombinantly expressing the human FP receptor (e.g., HEK293 cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is prepared.
-
Reaction Mixture: In a 96-well plate, combine:
-
A fixed concentration of a radiolabeled prostaglandin (e.g., [3H]-PGF2α) near its Kd value.
-
Varying concentrations of unlabeled dinoprost tromethamine (competitor).
-
Prepared cell membranes.
-
-
Controls:
-
Total Binding: Radioligand and membranes without any competitor.
-
Non-specific Binding: Radioligand and membranes in the presence of a high concentration of an unlabeled standard PGF2α.
-
-
Incubation: The plate is incubated for a sufficient time (e.g., 60-90 minutes) at room temperature to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then fitted to a one-site competition model using non-linear regression analysis to determine the IC50 (concentration of dinoprost that inhibits 50% of specific binding). The Ki is then calculated using the Cheng-Prusoff equation.
Protocol: In Vivo Luteolysis Assessment in Dairy Cows
Objective: To evaluate the efficacy of dinoprost tromethamine in inducing luteolysis in lactating dairy cows.
Methodology:
-
Animal Selection: Select healthy, cycling lactating dairy cows determined to have a functional corpus luteum (CL) via palpation or ultrasonography, typically between days 5 and 18 of the estrous cycle.
-
Baseline Sampling: Collect a baseline blood sample (Day 0) via jugular or coccygeal venipuncture into a heparinized or EDTA tube.
-
Treatment Administration: Administer a single intramuscular injection of dinoprost tromethamine at the recommended dose (e.g., 25 mg).[4][14]
-
Post-Treatment Sampling: Collect subsequent blood samples at timed intervals, for example, at 24, 48, and 72 hours post-injection.[15]
-
Sample Processing: Centrifuge all blood samples to separate the plasma. Store plasma at -20°C until analysis.
-
Hormone Analysis: Measure plasma progesterone concentrations using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Luteolysis is confirmed by a significant drop in plasma progesterone concentration (e.g., to <1.0 ng/mL) in the post-treatment samples compared to the baseline.[15] The percentage of cows exhibiting luteolysis is calculated to determine efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]
- 3. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ProstaMate™(dinoprost tromethamine)Sterile Solution [dailymed.nlm.nih.gov]
- 6. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 7. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the side effects of Dinoprost Tromethamine? [synapse.patsnap.com]
- 9. bimedaus.com [bimedaus.com]
- 10. www2.zoetis.com.au [www2.zoetis.com.au]
- 11. zoetisus.com [zoetisus.com]
- 12. northamerica.covetrus.com [northamerica.covetrus.com]
- 13. DailyMed - LUTALYSE STERILE- dinoprost tromethamine injection, solution [dailymed.nlm.nih.gov]
- 14. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 15. Efficacy of an injection of dinoprost tromethamine when given subcutaneously on luteal regression in lactating Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Dinoprost Tromethamine on Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinoprost tromethamine, the tromethamine salt of the naturally occurring prostaglandin F2α (PGF2α), is a biologically active lipid mediator involved in a plethora of physiological and pathological processes. Its effects are primarily mediated through the prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor. Activation of the FP receptor initiates a cascade of intracellular signaling events, influencing key cellular functions such as proliferation, differentiation, and apoptosis. This technical guide provides an in-depth overview of the in vitro effects of dinoprost tromethamine on various cell lines, with a focus on quantitative data, detailed experimental protocols, and visualization of the associated signaling pathways.
Data Presentation
Cell Proliferation and Viability
Dinoprost tromethamine has been shown to exert a dose-dependent effect on the proliferation of several cell lines. The following tables summarize the available quantitative data on cell proliferation and viability upon treatment with PGF2α. It is important to note that comprehensive IC50 values for cytotoxicity are not widely reported in the literature for dinoprost tromethamine across a range of cell lines.
| Cell Line | Assay | Concentration | Incubation Time | Effect on Proliferation | Reference |
| Ishikawa (Human Endometrial Adenocarcinoma) | Cell Count | 1 - 100 nM | 24 hours | Concentration-dependent increase | [1][2] |
| Ishikawa (Human Endometrial Adenocarcinoma) | Cell Count | 100 nM | 24 hours | 30.4 ± 2.1% increase | [3] |
| MC3T3-E1 (Murine Osteoblastic) | DNA Synthesis | 4 - 100 ng/mL | Not Specified | Dose-related increase | [4] |
| Swiss 3T3 (Mouse Fibroblast) | [³H]thymidine incorporation | 8.5 x 10⁻⁷ M | 28 hours | 21% of cells stimulated to incorporate [³H]thymidine | [5] |
| Rabbit Endometrial Cells (Primary Culture) | [³H]thymidine incorporation | ~3 x 10⁻⁷ M (Optimal) | > 9 hours | Increased DNA synthesis | [6] |
Apoptosis-Related Gene Expression in Bovine Corpus Luteum
While specific quantitative data on dinoprost tromethamine-induced apoptosis in cell lines is limited, a study on bovine corpus luteum provides insights into the regulation of apoptosis-related genes following treatment with a PGF2α analogue (dinoprost). The following table summarizes the fold changes in mRNA expression of key apoptosis-related genes at different time points post-treatment.
| Gene | 0.5h vs Control | 2h vs Control | 4h vs Control | 12h vs Control | 24h vs Control | 48h vs Control | 64h vs Control |
| Caspase-3 | No significant change | Significant increase | Significant increase | Significant increase | Significant increase | Significant increase | Significant increase |
| Caspase-6 | No significant change | Significant increase | Significant increase | Significant increase | Significant increase | Significant increase | Significant increase |
| Caspase-7 | No significant change | No significant change | No significant change | No significant change | Significant increase | Significant increase | Significant increase |
| BAX | No significant change | No significant change | No significant change | No significant change | Significant increase | Significant increase | Significant increase |
| BCL2 | No significant change | No significant change | No significant change | No significant change | No significant change | No significant change | No significant change |
Data adapted from a study on bovine corpus luteum after induced luteolysis. Fold changes are described as significant increases where detailed in the study, precise numerical values were not consistently provided in a tabular format in the source.
Experimental Protocols
Cell Culture and Treatment
1. Ishikawa Cell Culture:
-
Cell Line: Ishikawa human endometrial adenocarcinoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: For experiments, cells are seeded in appropriate culture vessels. Once they reach the desired confluency, the medium is replaced with serum-free or low-serum medium for a period of serum starvation (e.g., 24 hours). Subsequently, cells are treated with various concentrations of dinoprost tromethamine (PGF2α) or vehicle control for the specified duration.[1][2][3]
2. MC3T3-E1 Cell Culture:
-
Cell Line: MC3T3-E1 clonal murine osteoblastic cells.
-
Culture Medium: Alpha Minimum Essential Medium (α-MEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: For proliferation assays, cells are typically seeded and allowed to adhere. The culture medium is then replaced with serum-free medium before the addition of dinoprost tromethamine at various concentrations.[4]
3. Swiss 3T3 Cell Culture:
-
Cell Line: Swiss mouse 3T3 fibroblasts.
-
Culture Medium: DMEM supplemented with 10% FBS.
-
Culture Conditions: Standard culture conditions of 37°C and 5% CO₂.
-
Treatment: To study mitogenic effects, cells are grown to confluence to induce quiescence. The medium is then replaced with serum-free medium containing dinoprost tromethamine and/or other factors like insulin.[5][7][8]
Cell Proliferation Assays
1. [³H]thymidine Incorporation Assay (for Swiss 3T3 and Rabbit Endometrial Cells):
-
Principle: This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
-
Protocol:
-
Seed cells in multi-well plates and grow to the desired state (e.g., quiescence for Swiss 3T3).
-
Treat cells with dinoprost tromethamine for the desired time.
-
Add [³H]thymidine to the culture medium and incubate for a defined period (e.g., 2-4 hours).
-
Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated [³H]thymidine.
-
Precipitate the DNA by adding cold trichloroacetic acid (TCA).
-
Wash the precipitate with TCA and then solubilize it in a sodium hydroxide solution.
-
Measure the radioactivity of the solubilized DNA using a scintillation counter.[5][6]
-
2. Cell Counting (for Ishikawa Cells):
-
Principle: Direct enumeration of cell numbers to determine the effect of a substance on cell proliferation.
-
Protocol:
-
Seed a known number of cells into multi-well plates.
-
Treat cells with dinoprost tromethamine for the specified duration (e.g., 24 hours).
-
At the end of the treatment period, detach the cells using trypsin-EDTA.
-
Resuspend the cells in culture medium and count the number of viable cells using a hemocytometer or an automated cell counter with trypan blue exclusion.[1][3]
-
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Protocol:
-
Culture and treat cells with dinoprost tromethamine.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Gene Expression Analysis
1. Quantitative Real-Time PCR (qPCR):
-
Principle: This technique measures the amplification of a target DNA sequence in real-time, allowing for the quantification of mRNA levels of specific genes.
-
Protocol:
-
Culture and treat cells with dinoprost tromethamine.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Assess the quality and quantity of the isolated RNA.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform qPCR using gene-specific primers for the target genes and a reference (housekeeping) gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the control group.
-
Signaling Pathways and Visualizations
Dinoprost tromethamine, through its active component PGF2α, activates the FP receptor, leading to the initiation of several downstream signaling cascades.
PGF2α-Induced Proliferation in Endometrial Cancer Cells
In human endometrial adenocarcinoma cells (Ishikawa), PGF2α has been shown to promote proliferation through a pathway involving the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3][9]
Caption: PGF2α signaling pathway leading to cell proliferation.
Experimental Workflow for Assessing Cell Viability
A typical workflow for evaluating the effect of dinoprost tromethamine on cell viability involves several key steps, from cell culture to data analysis.
Caption: General workflow for a cell viability experiment.
Logical Relationship in Apoptosis Detection
The process of identifying apoptotic cells often involves distinguishing them from viable and necrotic cells based on membrane integrity and other cellular changes.
Caption: Classification of cells in an apoptosis assay.
Conclusion
Dinoprost tromethamine exerts significant in vitro effects on various cell lines, primarily influencing cell proliferation through the activation of the FP receptor and downstream signaling pathways like the PLC/MAPK cascade. While the proliferative effects are documented in several cell types, there is a notable lack of comprehensive quantitative data on its cytotoxic and apoptotic effects in the public domain. The provided experimental protocols offer a foundational framework for researchers to investigate these effects further. The signaling and workflow diagrams serve as visual aids to understand the mechanisms of action and experimental design. Future research should aim to generate more extensive quantitative data, including IC50 values and detailed apoptosis rates, across a broader range of cell lines to fully elucidate the therapeutic and toxicological potential of dinoprost tromethamine.
References
- 1. Prostaglandin (PG) F(2alpha) receptor expression and signaling in human endometrium: role of PGF(2alpha) in epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Prostaglandin E1 and F2 alpha stimulate differentiation and proliferation, respectively, of clonal osteoblastic MC3T3-E1 cells by different second messengers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stimulation of the initiation of DNA synthesis and cell division in Swiss mouse 3T3 cells by prostaglandin F2 alpha requires specific functional groups in the molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin F2 alpha stimulates proliferation of clonal osteoblastic MC3T3-E1 cells by up-regulation of insulin-like growth factor I receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin F(2alpha) (PGF(2alpha)) induces cyclin D1 expression and DNA synthesis via early signaling mechanisms in Swiss mouse 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandins E1 and E2 interact with prostaglandin F2alpha to regulate initiation of DNA replication and cell division in swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Luteolytic Cascade: A Technical Guide to (5R)-Dinoprost Tromethamine-Induced Corpus Luteum Regression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanisms and applications of (5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin F2α (PGF2α), in inducing corpus luteum (CL) regression. It delves into the molecular signaling pathways, presents quantitative data from key studies, and outlines detailed experimental protocols relevant to research in reproductive biology and drug development. This document is intended to serve as a valuable resource for professionals seeking an in-depth understanding of the luteolytic process and the role of dinoprost tromethamine.
Introduction
The corpus luteum is a transient endocrine gland essential for establishing and maintaining pregnancy through the secretion of progesterone.[1][2] In the absence of pregnancy, the CL undergoes a process of regression known as luteolysis, which is critical for the initiation of a new reproductive cycle.[2][3] This process is primarily triggered by the release of prostaglandin F2α (PGF2α) from the uterus.[4] this compound, a stable and potent synthetic form of PGF2α, is widely utilized in veterinary medicine and reproductive research to control the estrous cycle and manage reproductive disorders by inducing luteolysis.[5]
Luteolysis is a biphasic process involving:
-
Functional Luteolysis: A rapid decline in progesterone synthesis and secretion.[2][3][6]
-
Structural Luteolysis: The structural involution of the CL, characterized by apoptosis, necroptosis, and tissue remodeling.[1][2][3][7]
This guide will explore the intricate cellular and molecular events orchestrated by dinoprost tromethamine to achieve CL regression.
Mechanism of Action and Signaling Pathways
This compound initiates its luteolytic effect by binding to the PGF2α receptor (FP receptor), a G-protein coupled receptor located on the surface of luteal cells. This binding event triggers a cascade of intracellular signaling pathways that ultimately lead to the demise of the corpus luteum.
Functional Luteolysis
The initial and rapid effect of dinoprost tromethamine is the inhibition of progesterone production. This is achieved through multiple mechanisms:
-
Inhibition of Steroidogenesis: PGF2α signaling interferes with the steroidogenic pathway. A key regulated step in progesterone production is the transport of cholesterol into the mitochondria, a process mediated by the steroidogenic acute regulatory protein (StAR).[4] PGF2α has been shown to downregulate the expression and activity of StAR and other crucial steroidogenic enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD).[2]
-
Calcium Mobilization and Protein Kinase C Activation: Binding of PGF2α to its receptor activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Elevated intracellular calcium and PKC activation are key mediators of the anti-steroidogenic and apoptotic effects of PGF2α.[4]
-
Endothelin-1 (ET-1) Production: PGF2α stimulates the production of the potent vasoconstrictor ET-1 within the CL, which can further reduce blood flow and contribute to the decline in progesterone synthesis.
Structural Luteolysis
Following the decline in progesterone, structural regression of the CL is initiated, involving programmed cell death and tissue remodeling.
-
Apoptosis: PGF2α is a potent inducer of apoptosis in luteal cells.[2][3] This is mediated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[2][3] Key players in this process include the activation of caspases, such as caspase-3 and caspase-8, and alterations in the expression of Bcl-2 family proteins, leading to an increased BAX/BCL2 ratio which favors apoptosis.[1]
-
Necroptosis: Recent studies have indicated that necroptosis, a form of programmed necrosis, also contributes to PGF2α-induced luteolysis.[1] This pathway involves the activation of receptor-interacting protein kinases (RIPK1 and RIPK3).[1]
-
Endoplasmic Reticulum (ER) Stress: PGF2α can induce ER stress in luteal cells, leading to the unfolded protein response (UPR).[2][3] Prolonged ER stress can trigger apoptosis through the activation of pro-apoptotic factors.[3]
-
Autophagy: The role of autophagy in luteolysis is complex. While it can be a survival mechanism, excessive or dysregulated autophagy can contribute to cell death.[2][3] PGF2α has been shown to modulate autophagy in luteal cells.[2][3]
-
Immune System Involvement: Luteolysis is associated with an influx of immune cells, such as macrophages, into the regressing CL. These cells release cytokines, including tumor necrosis factor-alpha (TNFα) and interferons, which can amplify the luteolytic cascade and participate in tissue clearance.[7]
-
Angioregression: The dense vascular network of the CL undergoes regression during luteolysis. PGF2α, through downstream mediators, causes vasoconstriction and endothelial cell death, leading to a reduction in blood flow and the collapse of the capillary network.[8]
Signaling Pathway Diagrams
Caption: PGF2α signaling cascade leading to luteolysis.
Caption: Temporal flow of dinoprost-induced luteolysis.
Quantitative Data on Dinoprost Tromethamine Effects
The efficacy of dinoprost tromethamine in inducing luteolysis is dose-dependent and influenced by the stage of the estrous cycle. The following tables summarize quantitative data from various studies.
Table 1: Effect of Dinoprost Tromethamine on Progesterone Concentrations
| Species | Dose | Time Post-Treatment | Progesterone (P4) Change | Reference |
| Dairy Cattle | 25 mg (IM) | 2 days | Significant decrease | [5] |
| Dairy Cattle | 50 mg (IM) | 2 days | Significant decrease | [9] |
| Microminipigs | 1.5 mg (intra-vulval) x 3 days | Decline to baseline | Significant shortening of estrous interval | [10][11] |
| Dairy Heifers | 25 mg (IM) | 18-36 hours | Faster decline compared to cloprostenol | [12] |
| Lactating Holstein Cows | 25 mg (IM or SC) | 56 hours | P4 <0.5 ng/mL in most cows | [13][14] |
Table 2: Efficacy of Different PGF2α Analogs and Dosing Regimens
| Species | Treatment | Outcome | Key Finding | Reference |
| Dairy Cattle | Dinoprost vs. Cloprostenol vs. d-Cloprostenol | Serum P4, Pregnancy Rate | d-Cloprostenol induced a greater decrease in P4 and higher pregnancy rate. | [5] |
| Dairy Heifers | 1 vs. 2 injections of Dinoprost or Cloprostenol | Luteolysis Rate | Two injections resulted in a higher proportion of heifers undergoing luteolysis. | [12] |
| Lactating Dairy Cows | Single vs. Double Dose of Dinoprost | Luteal Regression, Pregnancy/AI | A second PGF2α treatment 24h after the first tended to improve complete luteal regression. | [9] |
| Dairy Cows | Dinoprost vs. Cloprostenol (Field Study) | Estrus Response, Pregnancy Rate | No significant difference in performance between the two analogs. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of research findings. Below are summarized protocols from studies investigating dinoprost tromethamine and corpus luteum regression.
In Vivo Induction of Luteolysis in Cattle
-
Objective: To evaluate the effect of dinoprost tromethamine on luteal regression and fertility.
-
Animal Model: Lactating Holstein cows.
-
Procedure:
-
Cows are synchronized using a protocol such as Ovsynch (GnRH, 7d, PGF2α, 56h, GnRH, 16h, Timed AI).
-
On the day of PGF2α administration, cows are randomly assigned to treatment groups (e.g., control, single dose of dinoprost, double dose of dinoprost, or a second dose 24h later).[9]
-
Dinoprost tromethamine (e.g., 25 mg) is administered via intramuscular (IM) or subcutaneous (SC) injection.[13][14]
-
Blood samples are collected at specific time points before and after treatment (e.g., 0, 15, 30, 60, 90 min, then every 2-6 hours) to measure progesterone and PGFM (PGF2α metabolite) concentrations.[13][14]
-
Transrectal ultrasonography is performed to assess corpus luteum size and blood flow.[12]
-
Pregnancy diagnosis is conducted at a later time point (e.g., 39 days post-AI) to determine fertility outcomes.[9]
-
-
Data Analysis: Progesterone and PGFM profiles are analyzed using repeated measures ANOVA. Pregnancy outcomes are analyzed using logistic regression.[9][13]
In Vitro Culture of Bovine Corpus Luteum Explants
-
Objective: To study the direct effects of PGF2α on luteal cell function and gene expression.
-
Procedure:
-
Corpora lutea are collected from cows at a specific stage of the estrous cycle (e.g., mid-luteal phase).
-
The CL tissue is dissected into small explants (e.g., 20-30 mg).
-
Explants are cultured in a suitable medium (e.g., DMEM/F12) supplemented with serum and antibiotics.
-
Cultures are treated with different concentrations of PGF2α (e.g., 10⁻⁶ M) and/or other inhibitors/antagonists for a specified duration (e.g., 24 hours).[6]
-
At the end of the culture period, the medium is collected for hormone assays (e.g., progesterone RIA or ELISA), and the tissue is harvested for RNA or protein extraction.
-
Gene expression of target genes (e.g., steroidogenic enzymes, apoptosis markers) is analyzed by quantitative real-time PCR (qRT-PCR). Protein expression is analyzed by Western blotting.
-
-
Data Analysis: Data are typically analyzed using ANOVA followed by post-hoc tests to compare treatment groups.[6]
Flow Cytometry for Apoptosis Detection in Luteal Cells
-
Objective: To quantify PGF2α-induced apoptosis in luteal cells.
-
Procedure:
-
Luteal cells are isolated from CL tissue by enzymatic digestion.
-
Cells are cultured and treated with PGF2α (e.g., 1 µM) for a specified time (e.g., 24 hours) to induce apoptosis.[2][3]
-
After treatment, cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
-
Data Analysis: The percentage of apoptotic cells in each treatment group is calculated and statistically compared.[2][3]
Experimental Workflow Diagram
Caption: In vivo experimental workflow for dinoprost studies.
Conclusion
This compound is a powerful tool for inducing corpus luteum regression, with significant applications in animal reproduction and as a model for studying cell death and tissue remodeling. A thorough understanding of its complex mechanism of action, involving a multitude of signaling pathways, is crucial for its effective use and for the development of novel reproductive therapies. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this field. Further research is warranted to continue elucidating the intricate details of the luteolytic cascade and to optimize the clinical applications of PGF2α analogs.
References
- 1. Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy [frontiersin.org]
- 4. Regulation of progesterone and prostaglandin F2alpha production in the CL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. The Role of Peroxisome Proliferator-Activated Receptors in PGF2α-Induced Luteolysis in the Bovine Corpus Luteum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Possible Mechanisms for Maintenance and Regression of Corpus Luteum Through the Ubiquitin-Proteasome and Autophagy System Regulated by Transcriptional Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of angioregression of the corpus luteum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of dose and timing of prostaglandin F2α treatments during a Resynch protocol on luteal regression and fertility to timed artificial insemination in lactating Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Corpus luteum Regression Induced by Prostaglandin F2α in Microminipigs During the Normal Estrous Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
Methodological & Application
Application Notes and Protocols for (5R)-Dinoprost Tromethamine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5R)-Dinoprost tromethamine, the tromethamine salt of prostaglandin F2α (PGF2α), is a biologically active lipid mediator that plays a crucial role in various physiological and pathological processes.[1][2] It exerts its effects by binding to the G protein-coupled prostaglandin F2α receptor (FP receptor).[1][3][4] Understanding the cellular effects of Dinoprost tromethamine is vital for research in areas such as reproductive biology, oncology, and cardiovascular disease.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments, with a focus on assessing its impact on cell viability and proliferation.
Mechanism of Action
Dinoprost tromethamine primarily acts as a potent agonist of the FP receptor.[5] The binding of Dinoprost tromethamine to the FP receptor, a Gq protein-coupled receptor, initiates a downstream signaling cascade.[6] This cascade involves the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] Increased intracellular IP3 levels trigger the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6] This signaling pathway can further lead to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, ultimately influencing cellular processes like proliferation.[3][6]
Data Presentation
The following tables summarize the quantitative effects of this compound on cell viability and proliferation across various cell lines, concentrations, and time points as reported in scientific literature.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect |
| Bovine Luteal Theca Cells | Not Specified | 2.8 µM (1.0 µg/mL) | 24 hours | Decreased cell viability |
| Graves' Ophthalmopathy Orbital Fibroblasts | CCK-8 | Not specified | 10 days | Dose-dependent effects on viability observed |
Table 2: Effect of this compound on Cell Proliferation
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect |
| MC3T3-E1 (Osteoblastic) | DNA Synthesis | 4 - 100 ng/mL | Not Specified | Dose-related increase in DNA synthesis |
| Swiss Mouse 3T3 (Fibroblasts) | Cell Counting | 10 - 300 ng/mL | Not Specified | Stimulation of cell growth, maximal at 300 ng/mL |
| Ishikawa (Endometrial Epithelial) | Not Specified | 1 - 100 nM | 24 hours | Concentration-dependent increase in proliferation |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[7][8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the prepared dilutions. Include a vehicle control (medium with the same concentration of the solvent used for Dinoprost tromethamine) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Cell Proliferation Assay (BrdU Incorporation Assay)
This protocol describes the use of a BrdU (5-bromo-2'-deoxyuridine) incorporation assay to measure the effect of this compound on DNA synthesis, an indicator of cell proliferation.[9][10][11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: At the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell type's doubling time.
-
Fixation and Denaturation: Remove the labeling medium, and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with a wash buffer. Add the anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Substrate Reaction: Wash the wells and add the substrate solution. Incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Correlate the absorbance values to the rate of cell proliferation.
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for cell culture.
References
- 1. Monitoring S phase progression globally and locally using BrdU incorporation in TK+ yeast strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 3. ptglab.com [ptglab.com]
- 4. apexbt.com [apexbt.com]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for (5R)-Dinoprost Tromethamine Dosage Calculation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α), is a potent luteolytic agent that stimulates myometrial contractions.[1][2][3] Primarily utilized in veterinary medicine for the reproductive management of livestock, its specific mechanism of action and physiological effects make it a valuable tool for a range of animal research studies.[1][4] These notes provide essential guidance on dosage calculation, administration protocols, and the underlying pharmacology of this compound for preclinical animal studies.
This compound, also known as dinoprost trometamol or PGF2α THAM, exerts its effects by binding to the prostaglandin F2α receptor (FP receptor), a G-protein-coupled receptor.[5][6][7] This interaction initiates a signaling cascade that leads to the regression of the corpus luteum (luteolysis) and contraction of smooth muscle, particularly in the uterus.[1][3][5]
Mechanism of Action and Signaling Pathway
Upon binding to the FP receptor, Dinoprost tromethamine activates G-protein-coupled pathways, primarily leading to the activation of phospholipase C (PLC).[5][6] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction.[5]
Dosage Calculation for Animal Studies
Accurate dosage calculation is paramount for the success and reproducibility of animal studies. The following sections provide guidance on dose selection, including allometric scaling and a summary of reported dosages in various animal models.
Principles of Dose Selection
The selection of an appropriate dose for a preclinical study is a critical step and should be based on a thorough review of available data and the specific research question. Key considerations include:
-
Dose-Response Relationship: Whenever possible, conduct a pilot study to establish a dose-response curve for the desired biological effect. This will help in identifying the minimum effective dose (MED) and the maximum tolerated dose (MTD).
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Dinoprost has a very short half-life, measured in minutes, as it is rapidly metabolized in the lungs and liver.[1] This rapid clearance should be considered when designing dosing schedules, especially for studies requiring sustained exposure.
-
Animal Model: The species, strain, age, and sex of the animal can all influence the effective dose.
-
Route of Administration: The bioavailability and subsequent biological effect of Dinoprost tromethamine can vary significantly with the route of administration (e.g., intravenous, intramuscular, subcutaneous, oral).
Allometric Scaling for Dose Conversion
Allometric scaling is a method used to extrapolate drug doses between different animal species and from animals to humans based on body surface area (BSA).[5][8][9][10] This method is generally more accurate than simple weight-based scaling. The Human Equivalent Dose (HED) can be calculated from the animal No-Observed-Adverse-Effect-Level (NOAEL) using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
The Km factor is calculated by dividing the average body weight (kg) by the body surface area (m²) for a given species.
Table 1: Km Factors for Dose Conversion Between Species
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Mouse | 0.02 | 0.007 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
| Monkey | 3 | 0.25 | 12 |
| Human | 60 | 1.62 | 37 |
Data adapted from FDA guidance documents.[2][5][10]
Example Calculation: To convert a rat NOAEL of 10 mg/kg to a Human Equivalent Dose (HED):
HED = 10 mg/kg (rat) x (6 / 37) ≈ 1.62 mg/kg
Reported Dosages in Animal Studies
The following tables summarize reported dosages of this compound in various animal models for different applications. These should be used as a starting point for dose-finding studies.
Table 2: Toxicology and Safety Study Dosages
| Animal Model | Route of Administration | Dosage | Duration | Observed Effects | Reference |
| Rat | Oral | 1.25, 3.2, 10.0, 20.0 mg/kg/day | Gestation Day 6-15 | Non-teratogenic | [5][8][11] |
| Rat | Subcutaneous (SC) | 0.5, 1.0 mg/kg/day | 3 consecutive days during gestation | Non-teratogenic | [5][8][11] |
| Rat | Intravenous (IV) | 3.2 mg/kg/day | 28 days | No evidence of toxicity | [1] |
| Rat | Subcutaneous (SC) | 32 mg/kg | 6 days | Diarrhea and depression | [1] |
| Rabbit | Oral | 0.01, 0.1, 1.0, 5.0 mg/kg/day | Gestation Day 6-18 or 8-18 | Non-teratogenic | [5][8][11] |
| Rabbit | Subcutaneous (SC) | 0.5, 1.0 mg/kg/day | 3 consecutive days during gestation | Non-teratogenic | [5][8][11] |
| Monkey | Oral | 8 mg/kg | 90 days | Toxicological NOEL | [1] |
| Monkey | Intravenous (IV) Infusion | 15 mg/kg/day | 2 weeks | Non-toxic | [1] |
Table 3: Efficacy Study Dosages
| Animal Model | Application | Route of Administration | Dosage | Key Findings | Reference |
| Mouse | Luteolysis | Not specified | Luteolytic dose | Reduced the number of growing primary follicles | [1] |
| Rat | Luteolysis | Not specified | 5 mg/kg | Decreased hCG binding and progesterone secretion | [12] |
| Rat (in vitro) | Uterine Contraction | Organ Bath | 10⁻¹⁰ to 10⁻⁴ mol/L | Dose-dependent increase in contractile activity | [13][14] |
| Dog | Pyometra Treatment | Subcutaneous (SC) | 0.25 or 0.5 mg/kg/day | Effective in resolving pyometra | [15] |
| Cow | Estrus Synchronization | Intramuscular (IM) or Subcutaneous (SC) | 25 mg | Effective luteolysis | [16] |
| Sow | Parturition Induction | Intramuscular (IM) | 10 mg | Induction of parturition | |
| Mare | Estrus Control | Intramuscular (IM) | 1 mg per 45.5 kg body weight | Control of estrus timing |
Experimental Protocols
The following are generalized protocols for common research applications of this compound. Researchers should adapt these protocols to their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Induction of Luteolysis in Mice
This protocol is designed to study the effects of luteolysis on various physiological processes.
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Syringes and needles (e.g., 27-30 gauge)
-
Pseudopregnant female mice
Procedure:
-
Animal Preparation: Induce pseudopregnancy in female mice using established methods (e.g., mating with a vasectomized male).
-
Drug Preparation: Prepare a stock solution of this compound in a sterile vehicle. The final concentration should be such that the desired dose can be administered in a small volume (e.g., 100 µL for subcutaneous injection in mice).
-
Administration: Administer the calculated dose of Dinoprost tromethamine via the chosen route (e.g., subcutaneous injection). A typical starting dose for luteolysis in mice can be extrapolated from rat studies or determined through a pilot dose-response study.
-
Monitoring: Monitor the animals for signs of luteolysis. This can include daily vaginal smears to observe changes in the estrous cycle and blood collection for progesterone analysis.
-
Data and Sample Collection: At predetermined time points post-injection, collect relevant tissues (e.g., ovaries, uterus) or other samples for analysis.
Ex Vivo Uterine Contractility Assay in Rats
This protocol allows for the direct assessment of the effect of this compound on uterine smooth muscle contractility.
Materials:
-
Female rats (specify strain and reproductive status, e.g., non-pregnant, late pregnant)
-
Krebs solution
-
This compound
-
Organ bath system with force transducer and data acquisition software
Procedure:
-
Tissue Preparation: Euthanize a rat according to IACUC approved procedures and immediately dissect the uterus. Place the uterus in cold Krebs solution.
-
Uterine Strip Preparation: Prepare longitudinal or circular strips of the uterine myometrium.
-
Mounting: Mount the uterine strips in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Equilibration: Allow the tissues to equilibrate for a set period (e.g., 60 minutes) under a resting tension.
-
Drug Administration: Add this compound to the organ bath in a cumulative manner, allowing the tissue to respond to each concentration before adding the next. A typical concentration range to test is 10⁻¹⁰ to 10⁻⁴ mol/L.[13][14]
-
Data Recording: Record the isometric contractions of the uterine strips.
-
Data Analysis: Analyze the frequency and amplitude of contractions to determine the dose-response relationship.
Concluding Remarks
This compound is a valuable pharmacological tool for animal research, particularly in the field of reproductive biology. The successful application of this compound relies on careful consideration of the dosage, animal model, and experimental design. The information and protocols provided in these application notes are intended to serve as a comprehensive guide for researchers. It is imperative that all animal studies are conducted in accordance with institutional guidelines and with a strong commitment to animal welfare. Further dose-finding and optimization studies are encouraged to refine dosages for specific research applications.
References
- 1. Effects of PGF2 alpha-induced luteolysis and progesterone on follicular growth in pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Corpus luteum Regression Induced by Prostaglandin F2α in Microminipigs During the Normal Estrous Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jbclinpharm.org [jbclinpharm.org]
- 9. Conversion between animals and human [targetmol.com]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. ProstaMate (dinoprost tromethamine injection) for Animal Use - Drugs.com [drugs.com]
- 12. Studies on the mechanism of action of prostaglandin F2 alpha induced luteolysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin-induced activation of uterine contractility in pregnant rats does not involve potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of femto to nano molar concentrations of prostaglandin analogues on pregnant rat uterine contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prostaglandin F2 alpha treatment of canine pyometra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Quantification of (5R)-Dinoprost Tromethamine using a Validated LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (5R)-Dinoprost tromethamine in biological matrices. (5R)-Dinoprost, also known as Prostaglandin F2α (PGF2α), is a physiologically active lipid autacoid involved in various biological processes.[1] This protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for pharmacokinetic, toxicological, and other quantitative studies in drug development. The method is based on established principles for the analysis of prostaglandins and related compounds.[2][3][4]
Introduction
This compound is the tromethamine salt of Dinoprost (PGF2α), a prostaglandin with significant effects on smooth muscle contraction. Accurate quantification of this compound in biological samples is crucial for understanding its pharmacokinetics and pharmacodynamics. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[5][6] This method has been developed to provide a robust and reliable protocol for researchers in the pharmaceutical industry and related fields.
Experimental
Materials and Reagents
-
This compound reference standard
-
(5R)-Dinoprost-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (HPLC grade)[7]
-
Ammonium formate[1]
-
Water (HPLC grade)[7]
-
Human plasma (or other relevant biological matrix)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction procedure is recommended for the efficient cleanup of plasma samples.[9]
-
Conditioning: Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 50 µL of the plasma sample, add the internal standard solution.[7] Vortex the sample and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.8 mL of HPLC water, followed by 1.8 mL of a methanol/water mixture (e.g., 25:75 v/v), and finally with 1.8 mL of acetonitrile.[7]
-
Elution: Elute the analyte and internal standard with methanol.[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 37°C.[7] Reconstitute the residue in 50 µL of the mobile phase starting composition (e.g., 25% methanol in water).[7]
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[1][5]
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | UHPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[8][10] |
| Column Temperature | 25°C[8] |
| Mobile Phase A | Water with 0.1% formic acid and 10mM ammonium formate[1] |
| Mobile Phase B | Methanol with 0.1% formic acid and 10mM ammonium formate[1] |
| Flow Rate | 0.3 mL/min[1] |
| Gradient Elution | Start at 5% B, ramp to 95% B over 6 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.[1] |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[1][10] |
| Precursor Ion (m/z) | 353.2 for Dinoprost[10] |
| Product Ion (m/z) | 193.1 for Dinoprost[10] |
| Internal Standard (d4) | Precursor: 357.2 m/z, Product: 197.2 m/z[10] |
| Collision Energy | Optimization required, typically around 28 V[10] |
Method Validation and Performance
The method should be validated according to regulatory guidelines (e.g., FDA/EMA) for bioanalytical method validation.[8] Key validation parameters are summarized below.
Table 2: Summary of Quantitative Method Performance (Representative Values)
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL (with R² > 0.997)[1] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[1] |
| Accuracy | 89.7% - 113.9%[8] |
| Precision (Intra- and Inter-day) | < 15% RSD[8] |
| Recovery | > 85%[11] |
| Matrix Effect | Normalized matrix effect between 89.7% and 113.5%[8] |
Data Presentation and Analysis
Quantitative data should be processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of (5R)-Dinoprost in the samples is then determined from this curve.
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
Caption: Logical relationships of key bioanalytical method validation parameters.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The detailed protocol for sample preparation and instrumental analysis, along with the representative method performance characteristics, offers a solid foundation for researchers in drug development and related scientific fields. Proper method validation is essential before implementation for routine analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for quantitative estimation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 6. cmro.in [cmro.in]
- 7. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 8. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A sensitive LC-MS/MS method for the quantification of urinary 8-iso-prostaglandin F2α (8-iso-PGF2α) including pediatric reference interval - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Dinoprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration routes for dinoprost tromethamine, a synthetic analog of prostaglandin F2α (PGF2α). This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathway and experimental workflows. Dinoprost tromethamine is widely used in both veterinary and human medicine to synchronize estrous cycles, induce parturition or abortion, and treat various reproductive disorders.[1][2] Its primary mechanism of action is the stimulation of myometrial contractions and luteolysis through its binding to the prostaglandin F2α receptor (FP receptor).[2]
Signaling Pathway of Dinoprost Tromethamine
Dinoprost tromethamine exerts its physiological effects by activating the Prostaglandin F2α receptor (FP), a G-protein coupled receptor (GPCR). The binding of dinoprost tromethamine to the FP receptor initiates a signaling cascade that leads to smooth muscle contraction and luteolysis.
The primary signaling pathway involves the activation of the Gq alpha subunit of the G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC).[3][4][5][6] This cascade ultimately leads to the phosphorylation of downstream targets that regulate smooth muscle contraction.[3][4]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 4. Prostaglandin F2 alpha-induced mitogenesis in MC3T3-E1 osteoblasts: role of protein kinase-C-mediated tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin F2 alpha activates protein kinase C in human ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Notes: (5R)-Dinoprost Tromethamine as a Positive Control in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5R)-Dinoprost tromethamine is the tromethamine salt of Dinoprost, a synthetic version of the naturally occurring prostaglandin F2α (PGF2α).[1][2] As a potent and selective agonist for the prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR), it serves as an invaluable tool in various cell-based assays.[3][4] Its primary mechanism involves the activation of the Gq signaling cascade, leading to measurable downstream cellular responses.[5] This makes Dinoprost tromethamine an ideal positive control for validating assay performance, confirming cell line functionality, and normalizing data when screening for novel FP receptor modulators. These notes provide detailed protocols and technical data for its application.
Mechanism of Action: The FP Receptor Signaling Pathway
Dinoprost tromethamine mimics endogenous PGF2α by binding to the FP receptor.[6][7] The FP receptor is predominantly coupled to the Gq alpha subunit of the heterotrimeric G-protein.[5] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[4][6] The subsequent increase in intracellular calcium and the presence of DAG activate protein kinase C (PKC), leading to a cascade of phosphorylation events and various physiological responses, such as smooth muscle contraction.[6]
Data Presentation
Quantitative data regarding the properties and application of this compound are summarized below.
Table 1: Physicochemical Properties and Storage
| Property | Value | Reference |
|---|---|---|
| Synonyms | PGF2α tromethamine salt, Prostin F2 alpha | [2] |
| Molecular Formula | C₂₀H₃₄O₅・C₄H₁₁NO₃ | [2] |
| Molecular Weight | 475.62 g/mol | [2] |
| Solubility | DMSO: 95 mg/mL (199.73 mM) | [2] |
| Storage | Store at -20°C for long-term stability. | - |
| Appearance | White to off-white powder. | - |
Table 2: Example In Vitro Assay Concentrations and Effects
| Cell Type | Assay | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Human Conjunctival Cells | Inflammatory Marker Expression | 10⁻⁵ M PGF2α | No significant change in IL-8, MCP-1, HLA-DR, ICAM-1 expression. | [8] |
| Human ONH Astrocytes | Cell Viability (WST-1) | 0.1 µg/mL | ~85% cell viability. | [9] |
| Human ONH Astrocytes | Cell Viability (WST-1) | 50 µg/mL | ~50% cell viability. | [9] |
| Human ONH Astrocytes | Apoptosis (TUNEL) | 10 µg/mL | Induced apoptosis; up-regulated Bax, down-regulated Bcl-xL. | [9] |
| Endometrial Adenocarcinoma Cells | Cell Proliferation | Not specified | Enhanced cell proliferation via EGFR/MAPK pathway activation. |[5] |
Experimental Protocols
This compound is a reliable positive control for functional assays measuring GPCR activation via the Gq pathway. Below are detailed protocols for common applications.
Protocol 1: Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following FP receptor activation. It is a robust, high-throughput method for assessing Gq-coupled receptor agonism.
Methodology:
-
Cell Preparation:
-
Seed cells stably or transiently expressing the human FP receptor (e.g., HEK293, CHO cells) into black-walled, clear-bottom 96- or 384-well microplates.
-
Culture overnight to allow for cell adherence and recovery.
-
-
Reagent Preparation:
-
Positive Control Stock: Prepare a 10 mM stock solution of this compound in DMSO.[2] Store at -20°C.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Dye Loading Solution: Reconstitute a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6) in assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Remove culture medium from the cell plates.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Prepare a serial dilution of this compound in assay buffer to generate a dose-response curve (e.g., 10 µM to 0.1 nM final concentration). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the this compound dilutions and test compounds to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 60-180 seconds.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
For the positive control, plot the response against the log concentration of Dinoprost tromethamine and fit to a four-parameter logistic equation to determine the EC₅₀ value. The resulting robust signal validates the assay's ability to detect Gq agonism.
-
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a cumulative measure of receptor activity by quantifying the accumulation of IP1, a downstream metabolite of IP3. It is an endpoint assay that is less susceptible to variations in signaling kinetics.
Methodology:
-
Cell Preparation:
-
Seed FP receptor-expressing cells into white, solid-bottom 96- or 384-well microplates and culture overnight.
-
-
Reagent Preparation:
-
Positive Control: Prepare a serial dilution of this compound in the assay's stimulation buffer.
-
Assay Kit: Use a commercially available IP-One HTRF® assay kit. Prepare reagents (IP1-d2 conjugate, anti-IP1 cryptate) as per the manufacturer's protocol. The stimulation buffer typically includes LiCl to prevent IP1 degradation.
-
-
Assay Procedure:
-
Remove culture medium from the wells.
-
Add the diluted this compound, test compounds, or vehicle control to the cells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and add the HTRF® detection reagents (IP1-d2 and anti-IP1 cryptate) to each well.
-
Incubate for 1 hour at room temperature in the dark to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader (emission at 665 nm and 620 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The amount of IP1 produced is inversely proportional to the HTRF signal. Convert the ratio to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the log concentration of the positive control, this compound, to calculate its EC₅₀ and confirm assay performance.[10]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 5. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]
- 7. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Determination of (5R)-Dinoprost Tromethamine using a Competitive ELISA Kit
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a detailed protocol and validation data for the quantitative measurement of (5R)-Dinoprost tromethamine, the pharmaceutically active form of Prostaglandin F2α (PGF2α), in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The described protocol is a comprehensive synthesis of methodologies from commercially available kits and is intended to guide researchers in accurately quantifying this potent prostaglandin F receptor (FP receptor) agonist.[1] Validation parameters, including sensitivity, specificity, precision, and linearity, are summarized to demonstrate the robustness and reliability of the assay.
Introduction
Dinoprost, also known as Prostaglandin F2α (PGF2α), is a naturally occurring prostaglandin that plays a critical role in various physiological and pathological processes.[2] It is a potent bronchoconstrictor and is implicated in inflammatory responses and reproductive functions, such as luteolysis and uterine contractions.[2][3] Due to its biological significance, accurate quantification of Dinoprost in biological matrices like serum, plasma, saliva, and cell culture supernatants is crucial for both basic research and drug development.[4]
The competitive ELISA is a highly sensitive and specific immunoassay format for the detection of small molecules like Dinoprost.[5] In this assay, free Dinoprost in the sample competes with a fixed amount of labeled Dinoprost (e.g., biotin- or enzyme-conjugated) for a limited number of binding sites on a specific antibody pre-coated on a microplate.[5][6] The resulting signal is inversely proportional to the concentration of Dinoprost in the sample.[2][5]
Signaling Pathway of Dinoprost (PGF2α)
Dinoprost exerts its biological effects by binding to and activating the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor. This activation initiates a downstream signaling cascade, primarily through the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses.
Caption: Dinoprost (PGF2α) signaling pathway.
Experimental Protocol
This protocol outlines the key steps for performing a competitive ELISA for Dinoprost tromethamine. Reagents and materials may vary between commercial kits, so it is essential to consult the specific kit manual.[2]
Materials and Reagents
-
Dinoprost (PGF2α) antibody-coated 96-well microplate
-
Dinoprost (PGF2α) Standard
-
Biotin-conjugated or Alkaline Phosphatase (AP)-conjugated Dinoprost (PGF2α)
-
Assay Buffer/Standard Diluent
-
Wash Buffer (e.g., 20X concentrate)
-
Streptavidin-HRP or pNpp Substrate
-
TMB Substrate Solution (if using HRP conjugate)
-
Stop Solution
-
Plate Sealer
-
Deionized or distilled water
-
Precision pipettes and tips
-
Microplate reader capable of reading absorbance at 450 nm (for TMB) or 405 nm (for pNpp)
Sample Preparation
Proper sample collection and preparation are critical for accurate results.
-
Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1000 x g for 20 minutes. Assay the fresh serum immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Assay the fresh plasma immediately or aliquot and store at -20°C or -80°C.[4]
-
Cell Culture Supernatants & Other Biological Fluids: Centrifuge samples at 1000 x g for 20 minutes to remove particulates. Assay immediately or aliquot and store at -20°C or -80°C.[4]
Assay Workflow
The following diagram illustrates the general workflow for a competitive ELISA.
Caption: General workflow of a competitive ELISA.
Step-by-Step Protocol
-
Reagent Preparation: Bring all kit components and samples to room temperature before use.[7] Prepare working solutions of standards, wash buffer, and detection reagents as specified in the kit manual.
-
Standard and Sample Addition: Add 50 µL of each standard, sample, and blank (assay buffer) to the appropriate wells of the antibody-coated microplate.[4][7]
-
Competitive Reaction: Immediately add 50 µL of the biotin-conjugated PGF2α working solution to each well.[4] Gently mix and cover the plate with a sealer. Incubate for 1 hour at 37°C.[4][7]
-
Washing: Aspirate the liquid from each well and wash 3-5 times with 300 µL of diluted Wash Buffer per well.[7]
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP working solution to each well. Cover the plate and incubate for 30-60 minutes at 37°C.[4]
-
Second Washing: Repeat the aspiration and washing step as described in step 4.[4]
-
Substrate Development: Add 90 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.[4][7]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[4][7]
-
Absorbance Reading: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculation: The concentration of Dinoprost in the samples is determined by comparing the OD of the samples to the standard curve. The intensity of the color is inversely proportional to the concentration of PGF2α.[2][6]
Validation Data
The performance of an ELISA kit is characterized by several validation parameters. The following tables summarize typical data for commercially available PGF2α ELISA kits.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value | Source(s) |
| Assay Type | Competitive ELISA | [6] |
| Sample Types | Serum, Plasma, Saliva, Urine, Cell Culture Supernatants | [4] |
| Detection Range | 7.8 - 800 pg/mL | [4][5] |
| Sensitivity | < 7 pg/mL | [8] |
| Assay Time | 2 - 3 hours | [5] |
Table 2: Precision
Precision is determined by assaying samples in multiple replicates both within the same assay (intra-assay) and across different assays (inter-assay).[9] The coefficient of variation (%CV) should ideally be less than 10-15%.[8]
| Parameter | Typical %CV | Source(s) |
| Intra-Assay Precision | < 8% | [8] |
| Inter-Assay Precision | < 10% | [8] |
Table 3: Specificity and Recovery
Specificity ensures that the antibody primarily detects the target analyte with minimal cross-reactivity to structurally similar molecules.[10] Recovery assesses the accuracy of the assay by measuring a known amount of spiked analyte in a sample matrix.[10]
| Parameter | Typical Performance | Source(s) |
| Specificity | High sensitivity and excellent specificity for PGF2α. No significant cross-reactivity with analogues observed. | [4][5] |
| Recovery | 85 - 105% | [11] |
Table 4: Linearity
Linearity of dilution demonstrates that the assay provides proportional results for serially diluted samples, indicating that the sample matrix does not interfere with analyte detection.[9][10]
| Sample Type | Dilution Factor | Average % of Expected | Source(s) |
| Serum / Plasma | 1:2 | 87 - 104% | [11] |
| 1:4 | 82 - 104% | [11] | |
| 1:8 | 81 - 99% | [11] |
Conclusion
The competitive ELISA provides a sensitive, specific, and reliable method for the quantitative determination of this compound in a variety of biological samples. The validation data presented demonstrates the robustness of the assay, making it a valuable tool for researchers in physiology, pharmacology, and drug development. Adherence to the outlined protocol and good laboratory practices are essential for obtaining accurate and reproducible results.
References
- 1. medkoo.com [medkoo.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. elkbiotech.com [elkbiotech.com]
- 5. PGF2α(Prostaglandin F2 Alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. PGF2a(Prostaglandin F2 Alpha) ELISA Kit [elkbiotech.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. ELISA Kit Validation and Quality Testing | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Human 8-iso-PGF2 alpha ELISA Kit (A73969) [antibodies.com]
Application Notes and Protocols: Dinoprost Tromethamine in Reproductive Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinoprost tromethamine, the tromethamine salt of the naturally occurring prostaglandin F2α (PGF2α), is a potent luteolytic agent widely utilized in reproductive biology research and veterinary medicine.[1] Its primary mechanism of action involves the stimulation of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor, leading to a cascade of intracellular events that culminate in the regression of the corpus luteum (luteolysis) and stimulation of myometrial contractions.[1][2] These physiological actions make dinoprost tromethamine a critical tool for manipulating the estrous cycle, inducing parturition, and terminating pregnancy in various animal models.
These application notes provide detailed protocols and quantitative data for the use of dinoprost tromethamine in key areas of reproductive biology research, including luteolysis, estrous synchronization, and induction of parturition. The information is intended to guide researchers in designing and executing experiments to investigate the physiological and cellular effects of this compound.
Mechanism of Action: PGF2α Signaling Pathway
Dinoprost tromethamine exerts its effects by binding to the FP receptor, which is predominantly coupled to the Gq G-protein. This interaction initiates a signaling cascade that leads to both functional and structural luteolysis, as well as myometrial contractions.
Signaling Pathway Diagram
Caption: PGF2α signaling pathway in reproductive tissues.
Quantitative Data Summary
The following tables summarize the quantitative data for the application of dinoprost tromethamine in various reproductive biology research models.
Table 1: Luteolysis Induction in Cattle
| Parameter | Value | Species | Reference |
| Dosage | 25 mg | Bovine (Lactating Holstein) | [3][4] |
| Route of Administration | Intramuscular (IM) or Subcutaneous (SC) | Bovine (Lactating Holstein) | [3][4] |
| Time to Progesterone Decline | Significant decrease within 24-48 hours | Bovine | [5] |
| Progesterone Level at Luteolysis | < 1 ng/mL | Bovine | [6] |
Table 2: Estrus Synchronization in Cattle
| Protocol | Day 0 | Day 7 | Expected Estrus | Insemination Timing | Reference |
| Single Injection | Palpate for Corpus Luteum (CL) | Inject 25 mg Dinoprost Tromethamine if CL is present | 48-96 hours post-injection | 12 hours after observed estrus | [7] |
| Two Injections | Inject 25 mg Dinoprost Tromethamine | Inject 25 mg Dinoprost Tromethamine | 48-72 hours after second injection | 72 and 96 hours after second injection | [6] |
Table 3: Induction of Parturition in Swine
| Parameter | Value | Species | Reference |
| Dosage | 10 mg (2 mL of a 5 mg/mL solution) | Swine (Sows and Gilts) | [8] |
| Route of Administration | Intramuscular (IM) | Swine | [8] |
| Timing of Administration | Within 3 days of expected farrowing | Swine | [8] |
| Mean Interval to Farrowing | Approximately 30 hours | Swine | [8] |
Table 4: Termination of Pregnancy in Canines
| Parameter | Value | Species | Reference |
| Dosage | 0.1 to 0.2 mg/kg | Canine | [9] |
| Route of Administration | Subcutaneous (SC) | Canine | [9] |
| Frequency of Administration | Every 24 hours | Canine | [9] |
| Duration of Treatment | Until pregnancy termination is confirmed by ultrasound | Canine | [10] |
Experimental Protocols
Protocol 1: In Vitro Luteolysis Assay in Bovine Luteal Cells
This protocol describes the methodology to assess the luteolytic effect of dinoprost tromethamine on cultured bovine luteal cells by measuring progesterone production.
Materials:
-
Corpora lutea from non-pregnant cows (mid-luteal phase)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Collagenase type I
-
DNase I
-
Percoll
-
Dinoprost tromethamine
-
Progesterone ELISA kit
-
24-well culture plates
Procedure:
-
Luteal Cell Isolation:
-
Aseptically collect corpora lutea from bovine ovaries.
-
Mince the tissue and digest with DMEM containing 0.2% collagenase type I and 0.02% DNase I for 1 hour at 37°C with gentle agitation.
-
Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.
-
Purify luteal cells by centrifugation on a Percoll gradient.
-
Wash the purified cells twice with DMEM.
-
-
Cell Culture and Treatment:
-
Seed the luteal cells in 24-well plates at a density of 1 x 10^5 cells/well in DMEM supplemented with 10% FBS.
-
Culture the cells for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace the medium with serum-free DMEM containing various concentrations of dinoprost tromethamine (e.g., 0, 1, 10, 100, 1000 nM).
-
Incubate the cells for another 24 hours.
-
-
Progesterone Measurement:
-
Collect the culture medium from each well.
-
Measure the concentration of progesterone in the medium using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Express progesterone production as ng/mL per 10^5 cells.
-
Analyze the data using appropriate statistical methods to determine the effect of different concentrations of dinoprost tromethamine on progesterone synthesis.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro luteolysis assay.
Protocol 2: In Vitro Uterine Contractility Assay
This protocol outlines the procedure for studying the contractile effect of dinoprost tromethamine on isolated uterine muscle strips.
Materials:
-
Uterine tissue from a suitable animal model (e.g., rat, pig)
-
Krebs-Henseleit solution
-
Organ bath system with isometric force transducers
-
Dinoprost tromethamine
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal and immediately excise the uterine horns.
-
Place the tissue in ice-cold Krebs-Henseleit solution.
-
Dissect longitudinal or circular muscle strips (approximately 10 mm long and 2 mm wide).
-
-
Organ Bath Setup:
-
Mount the uterine strips in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Apply an initial tension of 1 g and allow the strips to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
-
Experimental Procedure:
-
Record spontaneous contractile activity for a baseline period of 30 minutes.
-
Add dinoprost tromethamine to the organ baths in a cumulative concentration-response manner (e.g., 10^-9 to 10^-5 M).
-
Allow each concentration to act for a sufficient period (e.g., 15 minutes) to reach a stable response.
-
-
Data Acquisition and Analysis:
-
Record the isometric contractions using the force transducers and data acquisition system.
-
Analyze the frequency, amplitude, and area under the curve of the contractions.
-
Construct concentration-response curves to determine the potency (EC50) and efficacy of dinoprost tromethamine.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro uterine contractility assay.
Conclusion
Dinoprost tromethamine is an invaluable tool in reproductive biology research, enabling the precise manipulation of key physiological processes. The protocols and data presented in these application notes provide a foundation for researchers to explore the multifaceted roles of prostaglandins in reproduction. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of reproductive endocrinology and the development of novel therapeutic strategies.
References
- 1. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Frontiers | Comparison of Intra-CL Injection and Peripheral Application of Prostaglandin F2α Analog on Luteal Blood Flow and Secretory Function of the Bovine Corpus Luteum [frontiersin.org]
- 5. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 6. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. extension.missouri.edu [extension.missouri.edu]
- 8. jackwestin.com [jackwestin.com]
- 9. Human Myometrial Contractility Assays. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
(5R)-Dinoprost tromethamine stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with (5R)-Dinoprost tromethamine. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability and proper handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder? A: Solid this compound is hygroscopic and should be stored in a tightly sealed container to prevent moisture absorption.[1][2] For long-term storage, a temperature of -20°C is recommended, which can preserve the powder for up to three years.[1][3] Alternatively, it is stable for up to two years when stored in light-resistant containers at 5-15°C.[4][5] Always store in a dry, cool, and well-ventilated area.[4]
Q2: How should I prepare and store solutions of this compound? A: Aqueous solutions (e.g., 1 mg/mL in H₂O) are stable for up to 30 days when stored at 2-8°C.[1] For longer-term storage, solutions can be kept for several months frozen in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1] Stock solutions in organic solvents, such as DMSO or ethanol, can be stored at -80°C for up to one year or at -20°C for one month.[3]
Q3: Is this compound sensitive to light? A: Yes, light sensitivity is a concern. It is recommended to store the compound in light-resistant containers to ensure its stability over time.[4][5]
Q4: What solvents are compatible with this compound? A: The compound has good solubility in several common laboratory solvents. It is soluble in ethanol at up to 50 mg/mL and in water at 1 mg/mL.[1] For higher concentrations, DMSO can be used, with a solubility of up to 95 mg/mL; however, it is important to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[3]
Q5: What safety precautions are necessary when handling this compound? A: Extreme care should be exercised. This compound is readily absorbed through the skin and can cause bronchospasms or abortion.[6][7][8] Women of childbearing age, individuals with asthma, or those with other respiratory conditions should handle this product with extreme caution.[6][8] Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[4][9] Handle the compound in a well-ventilated area and avoid the creation of dust or aerosols.[4][9] Any accidental skin contact should be washed immediately with soap and water.[6][7]
Troubleshooting Guide
Issue 1: The solid compound appears clumpy or discolored.
-
Possible Cause: The compound is hygroscopic and may have absorbed moisture from the air due to improper storage or handling.[1]
-
Solution: Ensure the container is always tightly sealed immediately after use. Store in a desiccator if you are in a high-humidity environment. While the compound may still be usable, its water content is no longer defined, which could affect concentration calculations for stock solutions. It is recommended to use a fresh, properly stored vial for quantitative experiments.
Issue 2: Precipitation is observed in a previously clear aqueous solution after thawing.
-
Possible Cause: The compound may have come out of solution during the freezing process, or the concentration may exceed its solubility limit at a lower temperature. Repeated freeze-thaw cycles can also contribute to this issue.[1]
-
Solution: Gently warm the solution to room temperature and vortex to redissolve the precipitate. To prevent this, prepare single-use aliquots to avoid multiple freeze-thaw cycles.[1] Ensure your solution concentration does not exceed the recommended solubility limits.
Issue 3: Inconsistent or lower-than-expected activity in a biological assay.
-
Possible Cause 1 (Degradation): The compound may have degraded due to improper storage (e.g., exposure to light, high temperatures, or incompatible substances like strong acids/alkalis).[4][5][9]
-
Solution 1: Always prepare fresh solutions for critical experiments from solid material stored under recommended conditions. Verify the stability of your prepared solutions based on the storage guidelines.
-
Possible Cause 2 (Incorrect Concentration): If the solid material absorbed moisture, the actual concentration of your stock solution may be lower than calculated.
-
Solution 2: Use a fresh vial of the compound. For highly sensitive applications, consider qualifying the concentration of your stock solution using an analytical method like HPLC.
Data Presentation: Stability and Storage Conditions
| Form | Condition | Duration | Recommendation | Source(s) |
| Solid (Powder) | -20°C | Up to 3 years | Recommended for long-term storage. | [1][3] |
| 5-15°C | Up to 2 years | Must be in a light-resistant, tightly sealed container. | [4][5] | |
| Hygroscopic | N/A | Store in a dry environment; keep container tightly sealed. | [1] | |
| Aqueous Solution | 2-8°C | Up to 30 days | Suitable for short-term storage of working solutions. | [1] |
| Frozen (≤ -0°C) | Several months | Prepare single-use aliquots to avoid freeze-thaw cycles. | [1] | |
| Organic Solvent Stock | -80°C | Up to 1 year | Ideal for long-term storage of master stock solutions. | [3] |
| -20°C | Up to 1 month | Suitable for intermediate storage of frequently used stocks. | [3] |
Experimental Protocols
Protocol for Purity and Concentration Assessment via HPLC
This method is adapted from established pharmacopeial assays and can be used to determine the purity and concentration of this compound, which is essential for stability studies.[2]
1. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Phosphoric Acid
-
Ultrapure Water
-
Mobile Phase: Prepare a filtered and degassed mixture of water, acetonitrile, and phosphoric acid (750:250:1).[2]
2. Chromatographic System:
-
HPLC System: A liquid chromatograph equipped with a UV detector set to 200 nm.[2]
-
Column: L1 packing, 3.9-mm × 15-cm.[2]
-
Flow Rate: Approximately 2 mL/min.[2]
-
Injection Volume: 10 µL
3. Standard Preparation:
-
Accurately weigh a quantity of USP Dinoprost Tromethamine RS.
-
Dissolve in the Mobile Phase to obtain a final, known concentration of approximately 1.0 mg/mL.[2]
4. Sample Preparation (Test Solution):
-
Accurately weigh approximately 25.0 mg of the this compound sample.
-
Transfer to a 25-mL volumetric flask, dissolve in, and dilute to volume with the Mobile Phase, then mix thoroughly.[2]
5. Procedure:
-
Separately inject equal volumes (10 µL) of the Standard preparation and the Test solution into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
The purity and/or concentration of the sample can be calculated by comparing the peak area of the sample to the peak area of the reference standard.
6. Application in Stability Studies:
-
To conduct a stability study, prepare multiple test solutions and store them under various stress conditions (e.g., 4°C, 25°C, 40°C; protected from light vs. exposed to light; different pH values).
-
Analyze the samples at defined time points (e.g., T=0, 1 week, 1 month, 3 months) using the HPLC method described above.
-
Degradation is quantified by the decrease in the main peak area and the appearance of new impurity peaks over time.
Mandatory Visualization
Caption: Workflow for a comprehensive stability study of this compound.
References
- 1. Dinoprost tromethamine | 38562-01-5 [chemicalbook.com]
- 2. Dinoprost Tromethamine [drugfuture.com]
- 3. selleckchem.com [selleckchem.com]
- 4. echemi.com [echemi.com]
- 5. Dinoprost | C20H34O5 | CID 5280363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DailyMed - LUTALYSE STERILE- dinoprost tromethamine injection, solution [dailymed.nlm.nih.gov]
- 7. Dinoprost Tromethamine Injection [drugfuture.com]
- 8. zoetisus.com [zoetisus.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting low solubility of dinoprost tromethamine in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dinoprost tromethamine. The following information addresses common challenges related to its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of dinoprost tromethamine in DMSO?
A1: The reported solubility of dinoprost tromethamine in DMSO varies across different suppliers, typically ranging from 50 mg/mL to 100 mg/mL.[1][2][3] It is crucial to consult the product-specific technical data sheet provided by your supplier for the most accurate solubility information.
Q2: I am observing a lower than expected solubility of dinoprost tromethamine in DMSO. What are the potential causes?
A2: Several factors can contribute to lower than expected solubility:
-
Hygroscopic Nature of Dinoprost Tromethamine: Dinoprost tromethamine is very hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] Absorbed water can significantly reduce its solubility in DMSO.
-
Quality of DMSO: The purity and water content of the DMSO used are critical. Using old or improperly stored DMSO that has absorbed moisture will negatively impact the solubility of dinoprost tromethamine.[3]
-
Temperature: The temperature at which you are preparing the solution can affect solubility.
-
Incomplete Dissolution: The compound may require more time or energy (e.g., vortexing, sonication) to fully dissolve.
Q3: My dinoprost tromethamine, dissolved in DMSO, precipitates when added to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A3: This phenomenon, often called "crashing out," occurs because dinoprost tromethamine is significantly less soluble in aqueous solutions compared to DMSO.[5] When the DMSO stock is diluted into the aqueous medium, the DMSO concentration drops, and the compound precipitates out of the solution.
To prevent this:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize both toxicity and precipitation.[6]
-
Use Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your medium, perform an intermediate dilution step in pre-warmed (37°C) medium.[6]
-
Slow Addition and Mixing: Add the dinoprost tromethamine stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[6]
Troubleshooting Guide
Issue: Low Solubility or Incomplete Dissolution of Dinoprost Tromethamine in DMSO
If you are experiencing difficulty dissolving dinoprost tromethamine in DMSO, follow these troubleshooting steps:
1. Verify Material Quality and Handling:
-
Use Fresh, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO.[3] Once opened, store DMSO properly to minimize moisture absorption.
-
Proper Handling of Dinoprost Tromethamine: Dinoprost tromethamine is hygroscopic.[4] Minimize its exposure to air by weighing it quickly and in a low-humidity environment if possible. Store the compound in a tightly sealed container with a desiccant.
2. Optimize Dissolution Technique:
-
Vortexing: After adding dinoprost tromethamine to DMSO, vortex the solution vigorously for 2-5 minutes.
-
Sonication: If vortexing is insufficient, sonication can be an effective method to increase solubility.[7][8]
-
Warming: Gently warming the solution to 37°C can aid in dissolution. However, be cautious about potential degradation at elevated temperatures. It is advisable to consult the manufacturer's stability data.
3. Consider Co-solvents:
For challenging cases, especially when preparing formulations for in vivo studies, the use of a co-solvent system may be necessary.[9][10][11] However, for in vitro assays, the introduction of additional solvents needs to be carefully evaluated for cellular toxicity.
Quantitative Data Summary
The following table summarizes the reported solubility of dinoprost tromethamine in various solvents. Note the variability in reported values, which underscores the importance of consulting the supplier-specific data sheet.
| Solvent | Reported Solubility (mg/mL) | Reference(s) |
| DMSO | 50 - 100 | [1][2][3] |
| Ethanol | ~50 - 71.28 | [2] |
| Water | ~97.5 - 200 | [2][6] |
| Methanol | ~100 | |
| Acetone | ~5 | |
| Acetonitrile | ~5 | |
| PBS (pH 7.2) | ~25 |
Experimental Protocols
Protocol 1: Standard Preparation of Dinoprost Tromethamine Stock Solution in DMSO
-
Equilibrate the dinoprost tromethamine vial to room temperature before opening.
-
Weigh the desired amount of dinoprost tromethamine powder quickly in a low-humidity environment.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution for 2-5 minutes until the powder is completely dissolved.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, proceed to Protocol 2.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Solubility Using Sonication
-
Prepare the dinoprost tromethamine and DMSO mixture as described in Protocol 1.
-
Place the vial in a bath sonicator.
-
Sonicate for 5-10 minutes, checking for dissolution every 5 minutes.[7]
-
Alternatively, use a probe sonicator at a low power setting, ensuring the sample is kept on ice to prevent heating.[12][13]
-
After sonication, visually inspect the solution for clarity.
-
Store the stock solution as described in Protocol 1.
Visualizations
Dinoprost Tromethamine Troubleshooting Workflow
A flowchart for troubleshooting low solubility of dinoprost tromethamine in DMSO.
Dinoprost Tromethamine (PGF2α) Signaling Pathway
Dinoprost tromethamine acts as an agonist for the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. This is a G-protein coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade.
A simplified diagram of the PGF2α receptor signaling pathway activated by dinoprost tromethamine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. researchgate.net [researchgate.net]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. wisdomlib.org [wisdomlib.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protocols | Sonication of PFFs | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 13. assaygenie.com [assaygenie.com]
Optimizing working concentration of (5R)-Dinoprost tromethamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the working concentration of (5R)-Dinoprost tromethamine for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Prostaglandin F2β tromethamine, is a metabolite of arachidonic acid metabolism.[1] It is a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α).[2] Its primary mechanism of action is as a potent agonist of the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[3] Activation of the FP receptor by this compound typically initiates a signaling cascade involving the Gq protein, leading to the activation of phospholipase C (PLC). This, in turn, can trigger downstream signaling pathways, including the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) cascade.
Q2: What are the common research applications of this compound?
A2: Due to its action as a PGF2α analog, this compound and related compounds are utilized in a variety of research areas. In cellular and molecular biology, it is often used to study signaling pathways related to the FP receptor. In reproductive biology research, it is used to investigate luteolysis (the regression of the corpus luteum).[4] Additionally, its role in smooth muscle contraction is studied in various physiological models.[4][5]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a powder and is readily soluble in water and ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO) or ethanol. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solutions at -20°C or -80°C for long-term stability. Always refer to the manufacturer's data sheet for specific storage and handling instructions.
Q4: What is a typical starting concentration for in vitro experiments?
A4: The optimal working concentration of this compound is highly dependent on the cell type, the specific assay being performed, and the experimental goals. Based on available literature, a common starting point for in vitro studies is in the low micromolar (µM) to nanomolar (nM) range. For example, a concentration of 1 µM has been used to induce effects in goat luteal cells.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Optimizing Working Concentration: A Guide
Determining the optimal working concentration of this compound is a critical step for obtaining reliable and reproducible results. The following table summarizes reported effective concentrations of PGF2α analogs in various in vitro models to serve as a starting point for your experiments.
| Cell Type/Model | Agonist | Concentration Range | Observed Effect |
| Goat Luteal Cells | Dinoprost tromethamine salt | 1 µM | Induction of ER stress, autophagy, and apoptosis |
| Bovine Luteal Theca Cells | Prostaglandin F2α | 0.01 mM | Disruption of cell adhesion |
| Bovine Endometrial Explants | Fluprostenol (PGF2α analog) | 10⁻⁹–10⁻⁵ M | Stimulation of growth factor expression and cell proliferation |
| Conjunctival Stromal Cells | Commercial PGF analog formulations | 0.1% - 100% dilutions | Cytotoxicity at higher concentrations |
| Pre-compacted Bovine Embryos | Prostaglandin F2α | 1 ng/mL - 100 ng/mL | Reduced development to blastocysts |
| Clonal Osteoblastic MC3T3-E1 Cells | Prostaglandin F2α | 4-100 ng/ml | Increased DNA synthesis |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect or weak response | Suboptimal Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., from low nM to high µM). |
| Cellular Responsiveness: The cell line may have low or no expression of the FP receptor. | Verify the expression of the FP receptor (PTGFR) in your cell line using techniques like RT-qPCR or Western blotting. | |
| Compound Degradation: The compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions and aliquot for single use. Avoid repeated freeze-thaw cycles. | |
| Assay Sensitivity: The assay may not be sensitive enough to detect the cellular response. | Optimize the assay parameters (e.g., incubation time, cell density). Consider using a more sensitive downstream readout. | |
| High background or off-target effects | Concentration Too High: High concentrations can lead to non-specific binding and activation of other signaling pathways. | Lower the concentration of this compound. Refer to your dose-response curve to select a concentration that gives a specific effect. |
| Solvent Effects: The solvent (e.g., DMSO) may be causing cellular stress or other effects. | Ensure the final solvent concentration in your culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments | Cell Passage Number: The responsiveness of cells can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Cell Density: The density of cells at the time of treatment can influence the response. | Standardize the cell seeding density and ensure consistent confluency at the start of each experiment. | |
| Serum Effects: Components in the serum of the culture medium can interfere with the signaling pathway. | For signaling studies, it is often necessary to serum-starve the cells for a period (e.g., 4-24 hours) before treatment to reduce basal signaling activity. |
Experimental Protocols
Experimental Workflow for Determining Optimal Concentration
Caption: A typical workflow for determining the optimal working concentration of this compound.
Protocol 1: Cell Proliferation Assay (Using a colorimetric method like MTT or WST-1)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation (Optional but Recommended): To synchronize the cells and reduce background proliferation, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-24 hours.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in the appropriate low-serum or serum-free medium. A typical range to test would be from 1 nM to 10 µM. Include a vehicle-only control.
-
Treatment: Carefully remove the starvation medium from the cells and add the prepared dilutions of this compound.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
Cell Viability Reagent Addition: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and plot the results to generate a dose-response curve.
Protocol 2: Western Blot for MAPK (ERK1/2) Activation
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-24 hours.
-
Treatment: Treat the cells with the determined optimal concentration of this compound for various short time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak of MAPK activation. Include a vehicle-only control for the longest time point.
-
Cell Lysis: After treatment, immediately place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Protein Quantification: Scrape the cells, collect the lysates, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatants using a protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Signaling Pathway
The activation of the FP receptor by this compound can lead to the activation of the MAPK/ERK signaling pathway, which is involved in regulating cell proliferation, differentiation, and survival.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of prostaglandin analogues on epithelial cell proliferation and xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. journals.physiology.org [journals.physiology.org]
Identifying and minimizing off-target effects of dinoprost tromethamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of dinoprost tromethamine.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving dinoprost tromethamine.
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent cellular response | Off-target receptor activation: Dinoprost tromethamine, a prostaglandin F2α (PGF2α) analog, may activate other prostanoid receptors (e.g., EP, DP, TP) expressed in your cell system.[1] Cell line heterogeneity: Variations in receptor expression levels within a cell population can lead to inconsistent responses. | 1. Characterize receptor expression: Perform qPCR or Western blot to determine the expression profile of all prostanoid receptors in your cell line. 2. Use selective antagonists: Co-incubate with antagonists for suspected off-target receptors to see if the unexpected effect is blocked. 3. Dose-response curve: Atypical curve shapes may suggest multiple receptor interactions. |
| High background signal in functional assays | Endogenous prostaglandin production: Cells may produce their own prostaglandins, leading to baseline receptor activation. Serum components: Serum in the culture medium can contain factors that stimulate prostanoid receptors. | 1. Inhibit endogenous synthesis: Pre-treat cells with a cyclooxygenase (COX) inhibitor (e.g., indomethacin) to block prostaglandin production. 2. Use serum-free medium: For the duration of the experiment, switch to a serum-free medium to eliminate confounding factors. |
| Poor reproducibility of results | Ligand degradation: Prostaglandins can be unstable in aqueous solutions and at certain temperatures. Cell passage number: High passage numbers can lead to phenotypic drift and altered receptor expression.[2] | 1. Prepare fresh solutions: Prepare dinoprost tromethamine solutions fresh for each experiment from a frozen stock. 2. Standardize cell culture: Use cells within a defined low passage number range for all experiments. |
| Difficulty interpreting in vivo results | Systemic off-target effects: Administration of dinoprost tromethamine can lead to physiological responses unrelated to the target organ due to widespread prostanoid receptor distribution.[3] | 1. Targeted delivery: If possible, use local administration methods to concentrate the compound at the site of interest. 2. Use receptor knockout models: Employ animal models lacking the intended FP receptor to identify off-target-mediated effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of dinoprost tromethamine?
A1: Dinoprost tromethamine is a synthetic analog of prostaglandin F2α (PGF2α).[4] Its primary mechanism of action is as an agonist for the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[5] Activation of the FP receptor typically leads to the stimulation of the Gq/11 signaling pathway, resulting in increased intracellular calcium levels and subsequent cellular responses.[6]
Q2: What are the potential off-target receptors for dinoprost tromethamine?
A2: As a prostaglandin analog, dinoprost tromethamine has the potential to interact with other prostanoid receptors, including the EP (prostaglandin E), DP (prostaglandin D), IP (prostacyclin), and TP (thromboxane) receptors.[1][7] The degree of activity at these receptors is concentration-dependent and can vary between cell types and tissues depending on their relative expression levels.
Q3: How can I minimize off-target effects in my cell-based experiments?
A3: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the EC50 for your on-target effect and work at concentrations around this value.
-
Understand your cell system: Characterize the prostanoid receptor expression profile of your cells.
-
Employ selective antagonists: Use antagonists for potential off-target receptors as controls to confirm that the observed effect is mediated by the FP receptor.
Q4: What are common challenges when working with dinoprost tromethamine in cell culture?
A4: Common challenges include:
-
Ligand stability: Prepare fresh dilutions for each experiment.
-
Solvent effects: Use a low concentration of the vehicle (e.g., DMSO) and include a vehicle-only control.
-
Cell health: Ensure cells are healthy and in the logarithmic growth phase to ensure consistent receptor expression and signaling capacity.
Data Presentation
Table 1: Comparative Binding Affinities (Ki) of Prostaglandins at Prostanoid Receptors
| Receptor | PGF2α Ki (nM) | 9α,11β-PGF2 Ki (nM) | Dinoprost Tromethamine Ki (nM) |
| FP | ~1-5 | ~5 | Data not available |
| EP1 | >100 | ~1000 | Data not available |
| EP2 | >1000 | >1000 | Data not available |
| EP3 | >100 | No affinity | Data not available |
| EP4 | >100 | Data not available | Data not available |
| DP1 | >1000 | ~300 | Data not available |
| DP2 | >1000 | Data not available | Data not available |
| IP | >1000 | No affinity | Data not available |
| TP | ~100 | ~100 | Data not available |
Note: Ki values are approximate and can vary depending on the assay conditions. "Data not available" indicates that this information was not found in the searched literature and should be determined experimentally.
Table 2: Comparative Functional Potencies (EC50/p[A50]) of Prostaglandins at Prostanoid Receptors
| Receptor | PGF2α EC50/p[A50] | 9α,11β-PGF2 p[A50] | Dinoprost Tromethamine EC50 |
| FP | ~3 nM | 7.35 | Data not available |
| EP1 | >100 nM | <6 | Data not available |
| EP2 | >1000 nM | <6 | Data not available |
| EP3 | >100 nM | No agonist action | Data not available |
| EP4 | >100 nM | Data not available | Data not available |
| DP1 | >1000 nM | ~6.3 | Data not available |
| DP2 | >1000 nM | Data not available | Data not available |
| IP | >1000 nM | No affinity | Data not available |
| TP | ~100 nM | 6.00 | Data not available |
Note: EC50 values are approximate. p[A50] is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. "Data not available" indicates that this information was not found in the searched literature and should be determined experimentally.[8]
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of dinoprost tromethamine for the FP receptor and other prostanoid receptors.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human prostanoid receptor of interest (e.g., FP, EP1, etc.).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-PGF2α for the FP receptor) to each well.
-
Add increasing concentrations of unlabeled dinoprost tromethamine (competitor).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of dinoprost tromethamine.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell-Based Functional Assay to Determine Potency (EC50)
This protocol describes a method to measure the functional potency (EC50) of dinoprost tromethamine by quantifying the increase in intracellular calcium.
-
Cell Culture:
-
Plate cells stably expressing the prostanoid receptor of interest (e.g., FP, EP1, TP, which couple to Gq) in a 96-well, black-walled, clear-bottom plate.
-
Allow cells to adhere and grow to a confluent monolayer.
-
-
Calcium Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare serial dilutions of dinoprost tromethamine in a suitable assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the different concentrations of dinoprost tromethamine to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of dinoprost tromethamine.
-
Plot the peak response as a function of the log concentration of dinoprost tromethamine.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: On-target signaling pathway of dinoprost tromethamine via the FP receptor.
Caption: Experimental workflow for assessing off-target effects of dinoprost tromethamine.
Caption: Logical workflow for troubleshooting unexpected results in dinoprost tromethamine experiments.
References
- 1. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved quantification of 8-epi-prostaglandin F2 alpha and F2-isoprostanes by gas chromatography/triple-stage quadrupole mass spectrometry: partial cyclooxygenase-dependent formation of 8-epi-prostaglandin F2 alpha in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Dinoprost Tromethamine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 8. A comparative study of the prostanoid receptor profile of 9 alpha 11 beta-prostaglandin F2 and prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (5R)-Dinoprost Tromethamine Degradation Profile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation profile of (5R)-Dinoprost tromethamine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in an aqueous solution?
This compound is the tromethamine salt of the naturally occurring prostaglandin F2α and is readily soluble in water.[1] While the solid form is stable for up to two years when stored in light-resistant containers at 5-15°C, its stability in aqueous solution is influenced by factors such as pH, temperature, and light exposure.[1] Prostaglandins, in general, can be susceptible to degradation in aqueous environments, particularly at pH extremes.
Q2: What are the likely degradation pathways for this compound in an aqueous solution?
While specific degradation pathways for this compound are not extensively published, based on the structure of prostaglandins, the following pathways are plausible under forced degradation conditions:
-
Hydrolysis: The tromethamine salt will dissociate in an aqueous solution. Under strong acidic or basic conditions, other functional groups within the dinoprost molecule could be susceptible to hydrolysis, although the core structure is relatively stable against simple hydrolysis.
-
Dehydration: Prostaglandins of the E and F series can undergo dehydration reactions, particularly under acidic conditions, to form prostaglandins of the A and B series.
-
Oxidation: The double bonds and hydroxyl groups in the dinoprost molecule are potential sites for oxidation.
-
Photodegradation: Exposure to UV or visible light can induce degradation.[2]
-
Isomerization: Epimerization at chiral centers can occur under certain conditions.
Q3: How can I monitor the degradation of this compound?
A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique. The United States Pharmacopeia (USP) provides a standard HPLC method for the assay of Dinoprost Tromethamine that can be adapted for a stability-indicating study.[3] For the identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly effective.[4][5]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Column contamination or degradation.- Inappropriate mobile phase pH.- Sample overload. | - Flush the column with a strong solvent.- Ensure the mobile phase pH is suitable for the analyte.- Reduce the injection volume or sample concentration.[6] |
| Drifting retention times | - Inconsistent mobile phase composition.- Temperature fluctuations.- Column equilibration issues. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.- Allow sufficient time for column equilibration between injections.[7] |
| Ghost peaks | - Contamination in the injector or mobile phase.- Carryover from previous injections. | - Clean the injector and autosampler.- Use fresh, high-purity mobile phase.- Include a needle wash step in the injection sequence. |
| No peaks or very small peaks | - No sample injected.- Detector issue (e.g., lamp off).- Incorrect wavelength setting. | - Check the sample vial and syringe.- Ensure the detector is on and the lamp is functioning.- Verify the detector is set to the correct wavelength (around 200 nm for dinoprost).[3] |
Forced Degradation Study Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or very little degradation (<5%) | - Stress conditions are too mild.- The molecule is highly stable under the tested conditions. | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Increase the temperature or duration of exposure.[8] |
| Excessive degradation (>20%) | - Stress conditions are too harsh. | - Reduce the concentration of the stressor.- Lower the temperature or shorten the exposure time.[8] |
| Inconsistent results | - Poor control over experimental parameters (temperature, pH, light exposure).- Inhomogeneous sample solution. | - Use calibrated equipment (ovens, pH meters).- Protect samples from unintended light exposure.- Ensure complete dissolution and mixing of the sample. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for a specified period.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for a specified period, protected from light.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store the stock solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[10]
-
A control sample should be kept in the dark under the same temperature conditions.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
3. Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
The mobile phase, column, and detector settings can be based on the USP method for Dinoprost Tromethamine.[3]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
4. Data Presentation:
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Time (hours) | % Assay of Dinoprost | % Degradation | No. of Degradants | RRT of Major Degradant |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0 | - |
| 8 | |||||
| 24 | |||||
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0 | - |
| 8 | |||||
| 24 | |||||
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0 | - |
| 8 | |||||
| 24 | |||||
| Thermal, 70°C | 0 | 100.0 | 0.0 | 0 | - |
| 24 | |||||
| 48 | |||||
| Photolytic | 0 | 100.0 | 0.0 | 0 | - |
| 24 | |||||
| 48 |
(Note: The table should be filled with experimental data. RRT = Relative Retention Time)
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Plausible degradation pathways for this compound.
References
- 1. Dinoprost | C20H34O5 | CID 5280363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dinoprost Tromethamine [drugfuture.com]
- 4. LC-MS/MS Identification and Structural Characterization of Main Biodegradation Products of Nitroproston - A Novel Prostaglandin-based Pharmaceutical Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
How to prevent batch-to-batch variability with (5R)-Dinoprost tromethamine
Welcome to the technical support center for (5R)-Dinoprost tromethamine. This resource is designed for researchers, scientists, and drug development professionals to help prevent batch-to-batch variability and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary chemical properties?
A1: this compound is the tromethamine salt of (5R)-Dinoprost, which is a stereoisomer of Dinoprost, also known as Prostaglandin F2α (PGF2α). It is a white to off-white crystalline powder. The tromethamine salt is used to enhance the stability and solubility of the active prostaglandin. Key properties to be aware of are its hygroscopic nature, meaning it readily absorbs moisture from the air, and its sensitivity to temperature, light, and pH.[1]
Q2: How should I properly store and handle this compound powder?
A2: Proper storage is critical to prevent degradation and maintain consistency between experiments.
-
Temperature: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[1]
-
Light: Protect the compound from light at all times.
-
Moisture: Store in a tightly sealed container with a desiccant to protect from moisture due to its hygroscopic nature. Before opening, allow the container to equilibrate to room temperature to prevent condensation.
Q3: What is the best way to prepare a stock solution?
A3: Due to the instability of prostaglandins in aqueous solutions, it is recommended to prepare a concentrated stock solution in an organic solvent and store it at -80°C.
-
Solvent: Anhydrous DMSO or ethanol are common choices.
-
Procedure: Dissolve the powder in the chosen solvent to a concentration of 1-10 mg/mL. Purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Stored properly at -80°C in a suitable solvent, the stock solution can be stable for up to a year.[1] For short-term storage (up to 2 weeks), -20°C is acceptable.[1]
Q4: How stable is this compound once diluted in aqueous buffer for my experiment?
Troubleshooting Guide
This guide addresses common problems that can be misinterpreted as batch-to-batch variability.
| Problem | Potential Root Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected biological response across experiments. | Compound Degradation: Stock solution has been freeze-thawed multiple times; aqueous solution was prepared too far in advance; improper storage of powder or stock. | Prepare fresh aqueous dilutions for every experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Always store powder at -20°C and stock solutions at -80°C. |
| Inaccurate Concentration: Hygroscopic nature of the powder led to inaccurate initial weighing; pipetting errors during dilution. | Allow the powder container to warm to room temperature before opening and weighing. Use calibrated pipettes and ensure proper mixing at each dilution step. Perform a concentration verification of a newly prepared stock solution via HPLC (see Protocol 1). | |
| Cellular Health/Variability: High cell passage number leading to altered responsiveness; inconsistent cell seeding density; unhealthy or stressed cells. | Use cells within a consistent, low passage number range. Ensure a homogenous cell suspension before seeding to avoid density variations. Regularly monitor cell morphology and viability. | |
| High variability between replicate wells within a single experiment. | Pipetting Inaccuracy: Inconsistent volumes of cells, media, or compound delivered to wells. | Ensure pipettes are calibrated. Use fresh tips for each replicate. Be consistent in your pipetting technique (e.g., speed, immersion depth). |
| "Edge Effects" in Plates: Wells on the perimeter of the microplate are prone to evaporation and temperature changes, affecting cell growth and response. | Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. | |
| Incomplete Mixing: Reagents not being uniformly distributed in the well after addition. | After adding the final reagent, gently tap the plate or use a plate shaker at a low speed to ensure thorough mixing without disturbing the cells. | |
| Precipitation observed after diluting stock solution into aqueous media. | Poor Solubility: The concentration of the compound in the final aqueous solution exceeds its solubility limit. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) and consistent across all treatments, including vehicle controls. Perform serial dilutions to reach the final concentration. |
Experimental Protocols
Protocol 1: Quality Control Assay for this compound Concentration and Purity by HPLC
This protocol is adapted from the USP monograph for Dinoprost Tromethamine and is suitable for verifying the identity and purity of a new batch or a prepared stock solution.[2]
1. Materials:
-
This compound reference standard (USP grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Ultrapure water
-
HPLC system with a UV detector (200 nm)
-
C18 column (e.g., 3.9-mm × 15-cm; L1 packing)
2. Preparation of Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of water, acetonitrile, and phosphoric acid (750:250:1).[2]
-
Standard Solution (1.0 mg/mL): Accurately weigh and dissolve a known quantity of USP Dinoprost Tromethamine RS in the Mobile Phase.[2]
-
Test Solution (1.0 mg/mL): Accurately weigh ~25.0 mg of the Dinoprost Tromethamine batch to be tested, transfer to a 25-mL volumetric flask, and dissolve in and dilute to volume with the Mobile Phase.[2]
3. Chromatographic System:
-
Column: L1 packing (C18), e.g., 3.9-mm × 15-cm
-
Detector: UV at 200 nm[2]
-
Flow Rate: Approximately 2 mL/min[2]
-
Injection Volume: 10 µL
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Standard Solution multiple times to ensure system suitability (relative standard deviation for replicate injections should be not more than 2.0%).[2]
-
Inject the Test Solution.
-
Record the chromatograms and measure the peak responses.
5. Acceptance Criteria:
-
Assay: The peak response of the main peak in the Test Solution should correspond to 95.0% - 105.0% of the Standard Solution, calculated on a dried basis.[2]
-
Purity: Compare the chromatogram of the Test Solution to the impurity profile specifications. The USP monograph specifies limits for known impurities at different relative retention times (e.g., not more than 2.0% for an impurity at RRT 0.94).[2]
| QC Parameter | Specification |
| Appearance | White to off-white crystalline powder |
| Identity (IR) | Conforms to the spectrum of the reference standard |
| Assay (HPLC) | 95.0% - 105.0% |
| Chromatographic Purity | Impurity at RRT ~0.84: ≤ 1.5%Impurity at RRT ~0.94: ≤ 2.0%Any other single impurity: ≤ 0.5%Total other impurities: ≤ 2.0% |
| Loss on Drying | ≤ 1.0% |
Table 1. Quality Control Specifications for incoming this compound powder, based on USP standards.[2]
Visualizations
Signaling Pathway
This compound (PGF2α) mediates its effects by binding to the Prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR). The primary signaling cascade involves the activation of the Gq alpha subunit.[3] This initiates a cascade leading to the activation of Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG, ultimately resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[3][4]
Caption: Canonical signaling pathway of the PGF2α FP receptor.
Experimental Workflow
To ensure consistency, a standardized workflow for handling and qualifying new batches of this compound is essential.
Caption: Workflow for qualifying a new batch of this compound.
References
Technical Support Center: Improving Experimental Reproducibility with Dinoprost Tromethamine
Welcome to the technical support center for dinoprost tromethamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving experimental reproducibility when working with this prostaglandin F2α analog. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for dinoprost tromethamine?
A1: Dinoprost tromethamine is a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α). It exerts its effects by binding to and activating the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[1] Upon binding, the FP receptor primarily couples to the Gq protein, activating phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1] This signaling cascade can lead to various cellular responses, including smooth muscle contraction, luteolysis, and modulation of inflammatory responses.[1]
Q2: What are the recommended storage and handling conditions for dinoprost tromethamine?
A2: Dinoprost tromethamine is a white to off-white, very hygroscopic crystalline powder.[2] It should be stored in a tight container, protected from moisture. For long-term storage, it is recommended to store the powder at -20°C. Once in solution, the stability will depend on the solvent and storage temperature. For example, stock solutions in DMSO can be stored at -80°C for up to a year, but for shorter periods (1 month) at -20°C. It is crucial to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific instructions for optimal storage conditions.
Q3: What are the common solvents for preparing dinoprost tromethamine solutions?
A3: Dinoprost tromethamine is readily soluble in water at room temperature. It is also soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can have cytotoxic effects.
Q4: In which cell lines can I expect a response to dinoprost tromethamine?
A4: The response to dinoprost tromethamine is dependent on the expression of the FP receptor (gene name: PTGFR). Therefore, cell lines endogenously expressing this receptor are expected to respond. Examples of such cell lines can be found in various research contexts, including endometrial, myometrial, and vascular smooth muscle cells. It is always recommended to verify the expression of the FP receptor in your chosen cell line by qPCR or western blotting before initiating experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in dose-response curves between experiments. | 1. Inconsistent cell passage number or confluency: Cellular responses can change with increasing passage number and at different confluencies. 2. Batch-to-batch variation of dinoprost tromethamine: Different lots of the compound may have slight variations in purity or activity. 3. Inconsistent incubation times: The duration of treatment can significantly impact the observed effect. | 1. Use cells within a defined passage number range and seed them to achieve a consistent confluency for each experiment. 2. If possible, purchase a large single batch of dinoprost tromethamine for a series of experiments. If using different batches, perform a qualification test to ensure similar activity. 3. Standardize and strictly control the incubation time for all experiments. |
| No or low response to dinoprost tromethamine in a cell-based assay. | 1. Low or no expression of the FP receptor: The target cell line may not express the receptor. 2. Degradation of dinoprost tromethamine: The compound may have degraded due to improper storage or handling. 3. Suboptimal assay conditions: Incubation time, cell density, or assay reagents may not be optimized. | 1. Verify FP receptor expression using qPCR or western blotting. Consider using a cell line known to express the receptor or transfecting your cell line with an FP receptor expression vector. 2. Prepare fresh solutions of dinoprost tromethamine for each experiment from a properly stored stock. 3. Optimize assay parameters such as cell seeding density and agonist incubation time.[3][4] |
| Unexpected or off-target effects observed. | 1. High concentration of dinoprost tromethamine: Supramaximal concentrations can lead to non-specific effects. 2. Interaction with other prostaglandin receptors: Although it has high affinity for the FP receptor, at high concentrations, it may interact with other prostanoid receptors. 3. Contamination of the compound or cell culture. | 1. Perform a dose-response experiment to determine the optimal concentration range and use the lowest effective concentration. 2. Use specific antagonists for other prostaglandin receptors to confirm that the observed effect is mediated by the FP receptor. 3. Ensure proper aseptic techniques and test for mycoplasma contamination. |
| Poor reproducibility in in vivo studies. | 1. Variability in animal age, weight, or health status: These factors can influence drug metabolism and response. 2. Inconsistent drug administration: Variations in injection volume, site, or technique can lead to different pharmacokinetic profiles. 3. Differences in tumor size or establishment in cancer models. | 1. Use animals that are closely matched for age, weight, and health status. 2. Standardize the drug administration protocol, including the route of administration and injection technique.[5][6] 3. For tumor studies, start treatment when tumors have reached a consistent, predetermined size. |
Quantitative Data
The following tables summarize quantitative data on the effects of dinoprost tromethamine and related prostaglandin analogs to provide a reference for expected experimental outcomes.
Table 1: In Vitro Efficacy of Prostaglandin F2α Analogs in Different Cell Lines
| Cell Line | Agonist | Assay | Endpoint | EC50 / IC50 | Reference |
| Neonatal Rat Ventricular Myocytes | PGF2α | Inositol Phosphate Formation | Hypertrophy | 50 ± 12 nM | [7] |
| Human Trabecular Meshwork Cells | 17-phenyl PGF2α | Cell Impedance | Increased Cell Stiffness | - | [8] |
| Human Schlemm's Canal Cells | Butaprost (EP2 agonist) | Cell Impedance | Decreased Cell Stiffness | 170 nM | [8] |
| Human Schlemm's Canal Cells | PGE2 (EP4 agonist) | Cell Impedance | Decreased Cell Stiffness | 69 nM | [8] |
Note: Data for PGF2α and its analogs are presented to provide a comparative context for the expected potency of dinoprost tromethamine.
Table 2: In Vivo Effects of Dinoprost Tromethamine in Animal Models
| Animal Model | Treatment | Dose | Endpoint | Observation | Reference |
| Lactating Holstein Cows | Dinoprost Tromethamine (IM) | 25 mg | Luteal Regression | Decrease in progesterone concentration | [9] |
| Lactating Holstein Cows | Dinoprost Tromethamine (SC) | 25 mg | Luteal Regression | Decrease in progesterone concentration | [9] |
| Dairy Cattle | Dinoprost Tromethamine | 10 mg at timed AI | Conception Rate | Increased conception rate in high-producing cows | [10] |
| Mice (C57BL/6) | PGF2α (topical) | - | Hair Follicle Stimulation | Stimulated conversion from telogen to anagen phase | [11] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the steps to assess the effect of dinoprost tromethamine on the viability of adherent cells.
Materials:
-
Adherent cell line expressing the FP receptor
-
Complete cell culture medium
-
Dinoprost tromethamine
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of dinoprost tromethamine in DMSO.
-
Prepare serial dilutions of dinoprost tromethamine in complete culture medium to achieve final desired concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol describes how to analyze the activation of a downstream signaling molecule, such as ERK1/2, following treatment with dinoprost tromethamine.
Materials:
-
Cell line expressing the FP receptor
-
Complete cell culture medium
-
Dinoprost tromethamine
-
DMSO
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours before treatment, if necessary, to reduce basal signaling.
-
Treat cells with various concentrations of dinoprost tromethamine for a short duration (e.g., 5, 10, 20 minutes) to observe rapid signaling events.[12] Include a vehicle control.
-
-
Protein Extraction:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.
-
Visualizations
Caption: Dinoprost tromethamine signaling pathway via the FP receptor.
Caption: A general experimental workflow for in vitro studies with dinoprost tromethamine.
References
- 1. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. revvity.com [revvity.com]
- 5. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PSII-28 Effect of route of administration of dinoprost tromethamine on serum profiles of PGFM and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential Effects of Prostaglandin E2-Sensitive Receptors on Contractility of Human Ocular Cells That Regulate Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of an injection of dinoprost tromethamine when given subcutaneously on luteal regression in lactating Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 12. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (5R)-Dinoprost Tromethamine Experiments
Welcome to the technical support center for (5R)-Dinoprost tromethamine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the tromethamine salt of Prostaglandin F2α (PGF2α), a naturally occurring prostaglandin. It functions as a potent and selective agonist for the Prostaglandin F receptor (FP receptor), which is a G-protein coupled receptor (GPCR). The primary signaling pathway activated upon binding is the Gq pathway, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For optimal stability, this compound powder should be stored at -20°C. Stock solutions can be prepared in various organic solvents. It is highly soluble in DMSO (>50 mg/mL), ethanol (>50 mg/mL), and methanol (>100 mg/mL). For aqueous solutions, it is soluble in PBS (pH 7.2) at concentrations greater than 25 mg/mL. When preparing stock solutions in DMSO, it is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions and store them at -80°C for long-term use (up to one year) or -20°C for shorter periods (up to one month).
Q3: What are typical effective concentrations for in vitro experiments?
A3: The effective concentration of this compound is cell-type dependent and should be determined empirically through dose-response experiments. However, published literature provides a general range. Physiological activity is often observed between 50-100 nM. For example, in neonatal rat ventricular myocytes, the EC50 for stimulating hypertrophic growth was found to be 11 nM. In other studies, concentrations around 1 µM have been used to induce effects such as endoplasmic reticulum stress and apoptosis in goat luteal cells.
Troubleshooting Guides
Issue 1: Low or No Signal in a Calcium Mobilization Assay
-
Possible Cause: Low FP receptor expression in the chosen cell line.
-
Suggested Solution: Confirm FP receptor expression using RT-qPCR or Western blot. If expression is low, consider using a cell line known to express the receptor at higher levels or a stably transfected cell line.
-
-
Possible Cause: Inefficient loading of the calcium-sensitive dye.
-
Suggested Solution: Optimize the dye concentration and incubation time for your specific cell line. Ensure cell viability is high, as dead or unhealthy cells will not load the dye efficiently.
-
-
Possible Cause: Degradation of this compound.
-
Suggested Solution: Prepare fresh dilutions of the compound from a properly stored stock solution for each experiment. Avoid using old or improperly stored solutions.
-
-
Possible Cause: Receptor desensitization due to prolonged exposure to the agonist.
-
Suggested Solution: Minimize the pre-incubation time with this compound. If studying long-term effects, be aware that receptor internalization and desensitization can occur, which may reduce the acute response.
-
Issue 2: High Background Fluorescence in an Assay
-
Possible Cause: Autofluorescence of the compound or components in the cell culture medium.
-
Suggested Solution: Use phenol red-free medium for the assay. Test for autofluorescence of this compound at the concentrations used in a cell-free system.
-
-
Possible Cause: Incomplete removal of extracellular calcium-sensitive dye.
-
Suggested Solution: Ensure thorough but gentle washing of the cells after dye loading to remove any residual extracellular dye.
-
Issue 3: High Well-to-Well Variability
-
Possible Cause: Uneven cell seeding.
-
Suggested Solution: Ensure a single-cell suspension before seeding and mix the cell suspension gently but thoroughly to ensure an even distribution of cells across the plate. Avoid using the outer wells of the plate, which are more prone to evaporation, or fill them with sterile PBS.
-
-
Possible Cause: "Edge effects" in the microplate.
-
Suggested Solution: To minimize evaporation from the outer wells, which can concentrate reagents and affect cell health, consider not using the outermost wells for data collection. Alternatively, fill these wells with sterile PBS or media without cells to create a humidity barrier.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various in vitro studies.
| Parameter | Cell Type | Value | Reference |
| EC50 | Neonatal Rat Ventricular Myocytes | 11 nM | [1] |
| Effective Concentration | Ovine Myometrium (in vitro contraction) | 125 nM (maximal) | [2] |
| Effective Concentration | Goat Luteal Cells (induces ER stress) | 1 µM | [3] |
| Inhibitory Concentration (IC50) | Adipocyte Precursors (inhibition of differentiation) | 3-7 nM | [4] |
Experimental Protocols
Protocol: In Vitro Intracellular Calcium Mobilization Assay
This protocol outlines the steps for measuring intracellular calcium mobilization in response to this compound using a fluorescent plate reader.
-
Cell Preparation:
-
The day before the assay, seed cells expressing the FP receptor (e.g., HEK293-FP) into a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. A final concentration of 1-5 µM is typical. The buffer may also contain probenecid (e.g., 2.5 mM) to prevent dye leakage from the cells.
-
Aspirate the culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, gently wash the cells twice with 100 µL of a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Add 100 µL of assay buffer to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer at 5-10 times the final desired concentration in a separate 96-well plate (the "compound plate").
-
-
Measurement of Calcium Flux:
-
Set up the fluorescence microplate reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for your chosen dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).
-
The instrument should be capable of kinetic reading with automated injection.
-
Place the cell plate in the reader and measure the baseline fluorescence for 10-20 seconds.
-
Program the injector to add a specific volume (e.g., 20 µL) of the this compound dilutions from the compound plate to the cell plate.
-
Immediately after injection, continue to measure the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Visual Guides
References
- 1. PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
Technical Support Center: Dinoprost Tromethamine Administration in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dinoprost tromethamine in animal studies. The information is designed to help mitigate common side effects and ensure the welfare of experimental animals while maintaining the integrity of research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is dinoprost tromethamine and what is its primary mechanism of action?
A1: Dinoprost tromethamine is a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α).[1][2][3] Its primary mechanism of action involves binding to the prostaglandin F (FP) receptor, a G protein-coupled receptor.[4][5][6] This binding initiates a signaling cascade that leads to the contraction of smooth muscle, particularly in the uterus, and the regression of the corpus luteum (luteolysis).[2][3]
Q2: What are the most common side effects of dinoprost tromethamine observed in animal studies?
A2: The side effects of dinoprost tromethamine can vary by species and dose, but commonly observed adverse effects include:
-
Gastrointestinal Disturbances: Vomiting, diarrhea, and abdominal pain (colic), particularly in horses.[7]
-
Respiratory Effects: Increased respiratory rate, difficulty breathing, and bronchoconstriction, which is more common in swine and horses.[7]
-
Cardiovascular Changes: Transient alterations in heart rate and blood pressure.[7]
-
Local Injection Site Reactions: Pain, swelling, or inflammation at the injection site.[7]
-
Behavioral Changes: Restlessness, agitation, and excessive vocalization.[7]
-
Other Effects: Sweating (especially in horses), increased salivation, and urination.[3][7]
Q3: How can the side effects of dinoprost tromethamine be minimized?
A3: Several strategies can be employed to mitigate the side effects of dinoprost tromethamine:
-
Dose Reduction: Utilizing the minimum effective dose can significantly reduce the incidence and severity of adverse effects while maintaining therapeutic efficacy.
-
Pre-treatment with NSAIDs: Non-steroidal anti-inflammatory drugs (NSAIDs) like flunixin meglumine can be administered prior to dinoprost to counteract prostaglandin-mediated side effects.
-
Pre-treatment with Anticholinergics: Anticholinergic agents such as atropine can be used to reduce gastrointestinal hypermotility and associated colic.[8][9]
-
Careful Administration Technique: Proper injection techniques can minimize local reactions.
Troubleshooting Guides
Issue 1: Severe Gastrointestinal Distress (Colic, Diarrhea) Following Administration
Problem: Animals, particularly horses, exhibit signs of severe abdominal pain, cramping, or diarrhea shortly after dinoprost tromethamine injection.
Possible Cause: Dinoprost tromethamine stimulates smooth muscle contraction in the gastrointestinal tract, leading to hypermotility.
Mitigation Strategies:
-
Dose Adjustment:
-
Action: Reduce the dosage of dinoprost tromethamine to the lowest effective level for the intended research purpose. Studies in mares have shown that a tenth of the standard dose can be effective for luteolysis with fewer side effects.[10]
-
Experimental Protocol: Conduct a pilot study to determine the minimal effective dose for your specific animal model and experimental endpoint.
-
-
Pre-treatment with an NSAID:
-
Action: Administer a non-steroidal anti-inflammatory drug (NSAID) prior to dinoprost tromethamine. Flunixin meglumine is a commonly used NSAID in equine medicine for its analgesic and anti-inflammatory properties.
-
Experimental Protocol:
-
Drug: Flunixin meglumine
-
Dosage: 1.1 mg/kg
-
Route of Administration: Intravenous (IV)
-
Timing: Administer 15-30 minutes before dinoprost tromethamine injection.
-
Rationale: Flunixin meglumine inhibits the cyclooxygenase (COX) enzyme, thereby reducing the synthesis of prostaglandins that contribute to inflammation and pain.
-
-
-
Pre-treatment with an Anticholinergic:
-
Action: Administer an anticholinergic drug like atropine to reduce smooth muscle spasms in the gastrointestinal tract.
-
Experimental Protocol:
-
Drug: Atropine sulfate
-
Dosage: 0.02 mg/kg
-
Route of Administration: Intramuscular (IM) or Intravenous (IV)
-
Timing: Administer 20-30 minutes prior to dinoprost tromethamine.
-
Caution: The use of atropine in horses has been associated with a risk of colic, particularly in certain surgical settings, and should be used with caution and careful monitoring.[9][11][12]
-
-
Issue 2: Respiratory Distress (Panting, Labored Breathing)
Problem: Animals, especially swine and horses, show signs of respiratory distress after dinoprost tromethamine administration.
Possible Cause: Dinoprost tromethamine can cause bronchoconstriction (narrowing of the airways).[1]
Mitigation Strategies:
-
Dose Reduction:
-
Action: As with gastrointestinal side effects, lowering the dose is the first line of defense.
-
Experimental Protocol: Titrate the dose to the minimum required for the desired physiological effect.
-
-
Careful Subject Selection:
-
Action: Avoid using animals with pre-existing respiratory conditions.
-
Experimental Protocol: Conduct a thorough health screening of all animals prior to their inclusion in the study.
-
Issue 3: Injection Site Reactions (Swelling, Pain)
Problem: Animals exhibit pain, swelling, and inflammation at the injection site.
Possible Cause: Local tissue irritation from the drug solution or improper injection technique.
Mitigation Strategies:
-
Proper Injection Technique:
-
Action: Ensure proper intramuscular injection technique. Use an appropriate needle size for the animal and inject into a large muscle mass. Rotate injection sites if multiple injections are required.
-
Experimental Protocol: Follow established best practices for animal injections. Ensure personnel are adequately trained.
-
-
Subcutaneous Administration (Cattle):
-
Action: For cattle, subcutaneous administration of a high-concentration formulation has been shown to be as effective as intramuscular injection for luteolysis and may reduce local tissue damage.[13]
-
Experimental Protocol:
-
Drug: Lutalyse HighCon (12.5 mg dinoprost/mL)
-
Dosage: 2 mL (25 mg dinoprost)
-
Route of Administration: Subcutaneous (SC)
-
-
Data Presentation
Table 1: Dose-Dependent Side Effects of Dinoprost Tromethamine in Mares
| Dose of Dinoprost Tromethamine | Sweating Incidence | Signs of Abdominal Cramping |
| Full Dose (5-10 mg) | Common | Often Observed |
| Reduced Dose (0.5-1.25 mg) | Rare | Not typically observed |
Data adapted from studies on luteolysis in mares.[10]
Table 2: Mitigation Strategies for Common Side Effects of Dinoprost Tromethamine
| Side Effect | Mitigation Strategy | Animal Model | Drug/Method | Dosage/Protocol | Efficacy |
| Gastrointestinal Distress (Colic) | Dose Reduction | Horses | Dinoprost Tromethamine | 0.5 - 1.25 mg | Significant reduction in side effects |
| Gastrointestinal Distress (Colic) | NSAID Pre-treatment | Horses | Flunixin Meglumine | 1.1 mg/kg IV, 15-30 min prior | Reduces prostaglandin-mediated pain |
| Gastrointestinal Distress (Colic) | Anticholinergic Pre-treatment | Horses | Atropine Sulfate | 0.02 mg/kg IM/IV, 20-30 min prior | Reduces GI hypermotility (use with caution) |
| Respiratory Distress | Dose Reduction | Swine, Horses | Dinoprost Tromethamine | Minimum effective dose | Reduces incidence of bronchoconstriction |
| Injection Site Reaction | Route of Administration | Cattle | Lutalyse HighCon | 2 mL (25 mg) SC | Comparable efficacy to IM with potential for reduced tissue damage |
Visualizations
Signaling Pathway
Caption: Signaling pathway of dinoprost tromethamine via the FP receptor.
Experimental Workflow for Mitigating Gastrointestinal Side Effects
Caption: Experimental workflow for pre-treatment to mitigate side effects.
Logical Relationship for Troubleshooting Injection Site Reactions
Caption: Troubleshooting logic for injection site reactions.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 3. originbiopharma.com [originbiopharma.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.arizona.edu [repository.arizona.edu]
- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 7. What are the side effects of Dinoprost Tromethamine? [synapse.patsnap.com]
- 8. madbarn.com [madbarn.com]
- 9. Plasma atropine concentrations associated with decreased intestinal motility in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why Prostaglandin Fails to Cause Estrus [equine-reproduction.com]
- 11. modernequinevet.com [modernequinevet.com]
- 12. Retrospective evaluation of the impact of atropine administration on incidence of post-operative colic in healthy, isoflurane-anaesthetised horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of two alternate PGF2α products in two estrus synchronization protocols in beef heifers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (5R)-Dinoprost Tromethamine and Cloprostenol for Luteolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective management of the estrous cycle is a cornerstone of reproductive efficiency in livestock. Luteolysis, the regression of the corpus luteum (CL), is a critical physiological event that permits the initiation of a new cycle. Prostaglandin F2α (PGF2α) and its synthetic analogues are widely employed to induce luteolysis for estrus synchronization, treatment of reproductive disorders, and parturition induction. This guide provides a detailed comparison of two commonly used PGF2α products: (5R)-Dinoprost tromethamine, a salt of the naturally occurring PGF2α, and cloprostenol, a synthetic analogue. This document will delve into their mechanisms of action, comparative efficacy based on experimental data, and detailed experimental protocols for their evaluation.
Mechanism of Action: PGF2α Signaling in Luteolysis
Both dinoprost and cloprostenol exert their luteolytic effects by binding to the prostaglandin F2α receptor (FP), a G protein-coupled receptor on the surface of luteal cells. This binding initiates a complex intracellular signaling cascade that culminates in both functional and structural regression of the corpus luteum.
Functional Luteolysis: This involves a rapid decrease in progesterone synthesis. PGF2α binding leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade inhibits key steroidogenic enzymes and reduces blood flow to the corpus luteum, partly through the action of vasoactive compounds like endothelin-1, thereby shutting down progesterone production.[1]
Structural Luteolysis: This refers to the apoptosis and breakdown of luteal cells. The signaling pathways activated by PGF2α also induce the expression of pro-apoptotic genes, including caspases, BAX, and Fas ligand.[2] This leads to programmed cell death and the structural involution of the corpus luteum.[2] Recent studies also suggest the involvement of endoplasmic reticulum stress and autophagy in this process.[3]
Comparative Efficacy: Experimental Data
Numerous studies have compared the luteolytic efficacy of this compound and cloprostenol in various species, with cattle being the most common model. The results are often comparable, though some studies report slight advantages for one compound over the other depending on the specific outcome measured and the experimental conditions.
Data Presentation
The following tables summarize quantitative data from several comparative studies.
Table 1: Luteal Regression Rates
| Treatment | Number of Animals (n) | Luteal Regression Rate (%) | Study |
| Experiment 1 | |||
| This compound | 519 | 91.3% | [4] |
| Cloprostenol | 558 | 86.6% | [4] |
| Experiment 2 | |||
| This compound | - | 78.5% | [4] |
| Cloprostenol | - | 69.1% | [4] |
| Heifer Study | |||
| This compound (1 injection) | - | 59.7% | [5] |
| Cloprostenol (1 injection) | - | 84.6% | [5] |
| This compound (2 injections) | - | 96.3% | [5] |
| Cloprostenol (2 injections) | - | 100.0% | [5] |
Note: Luteal regression was defined as progesterone concentrations <1 ng/mL or a significant reduction from baseline.[4][5]
Table 2: Estrus Response, Conception, and Pregnancy Rates
| Treatment | Number of Animals (n) | Estrus Response Rate (%) | Conception Rate (%) | Pregnancy Rate (%) | Study |
| Field Study 1 | |||||
| This compound | 124 | 65.7% (overall) | 50.9% (overall) | 33.5% (within 6 days) | [6] |
| Cloprostenol | 121 | 65.7% (overall) | 50.9% (overall) | 33.5% (within 6 days) | [6] |
| Field Study 2 | |||||
| This compound | 262 | 57.6% | 66.2% | 54.9% | [7] |
| Cloprostenol | 261 | 59.4% | 65.2% | 57.5% | [7] |
| Factorial Study | |||||
| This compound | 202 (approx.) | - | 38.6% | 31.4% | [8][9] |
| Cloprostenol | 200 (approx.) | - | 46.6% | 39.2% | [8][9] |
| Dairy Cow Study | |||||
| This compound | 10 | - | - | 10% | [10][11] |
| Cloprostenol | 10 | - | - | 30% | [10][11] |
| d-Cloprostenol | 10 | - | - | 40% | [10][11] |
Table 3: Progesterone Concentration (ng/mL) Before and After Treatment
| Treatment | Timepoint | Progesterone (mean ± SEM) | Study |
| This compound | Day 0 | 4.85 ± 0.63 | [10][11] |
| Day 2 | 1.11 ± 0.32 | [10][11] | |
| Cloprostenol | Day 0 | 4.90 ± 0.44 | [10][11] |
| Day 2 | 1.10 ± 0.33 | [10][11] | |
| d-Cloprostenol | Day 0 | 4.60 ± 0.52 | [10][11] |
| Day 2 | 0.40 ± 0.12 | [10][11] |
Experimental Protocols
The following provides a generalized methodology for a comparative study of luteolytic agents in cattle.
Animal Selection and Synchronization
-
Synchronization (Optional but Recommended): To ensure animals are in a similar stage of the estrous cycle, a pre-synchronization protocol such as Ovsynch (GnRH followed by PGF2α 7 days later, then a second GnRH 48-56 hours after PGF2α) can be employed.[4][12] This standardizes the age of the corpus luteum at the time of treatment.
Treatment Administration
-
Randomization: Randomly assign animals to treatment groups:
-
Administration: Administer treatments via the specified route (e.g., intramuscular injection in the semitendinosus muscle).[8][9]
Data and Sample Collection
-
Blood Sampling: Collect blood samples via jugular venipuncture at baseline (0 hours, immediately before treatment) and at various time points post-treatment (e.g., 12, 24, 48, and 72 hours) to measure progesterone concentrations.[13]
-
Estrus Detection: Monitor animals for signs of estrus (e.g., standing to be mounted, increased activity) at regular intervals for at least 5 days post-treatment.
-
Ultrasonography: Perform transrectal ultrasonography to measure corpus luteum size and follicular dynamics at the time of treatment and at subsequent time points.[14]
Laboratory Analysis
-
Progesterone Assay:
-
Sample Preparation: Centrifuge blood samples to separate serum or plasma and store at -20°C until analysis.[15][16]
-
Assay Method: Quantify progesterone concentrations using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit according to the manufacturer's instructions.[17][18][19]
-
Outcome Assessment
-
Luteolysis: Define complete luteolysis as a decline in serum progesterone concentration below a certain threshold (e.g., <1 ng/mL) within 72 hours of treatment.[13]
-
Estrus Response: Calculate the percentage of animals in each group that exhibit estrus within a defined period post-treatment.
-
Conception and Pregnancy Rates: If applicable, perform artificial insemination at a fixed time or upon observed estrus and determine conception and pregnancy rates at appropriate intervals (e.g., 30 and 60 days post-insemination) via ultrasonography.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. Dinoprost Versus Cloprostenol: Does Route of Injection Modulate their Efficacy in Dairy Cattle? | The Bovine Practitioner [bovine-ojs-tamu.tdl.org]
- 9. vetcoaticook.ca [vetcoaticook.ca]
- 10. iosrjournals.org [iosrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Clinical prospects proposing an increase in the luteolytic dose of prostaglandin F2α in dairy cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luteolysis in Bos indicus cows on Days 5 and 7 of estrous cycle with varying doses of PGF2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of luteolysis and estrous synchronization by a prostaglandin analog (Luprostiol) in Brahman cows and heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.cn [documents.thermofisher.cn]
- 16. elkbiotech.com [elkbiotech.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. Comparison of commercial progesterone assays for evaluation of luteal status in dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ABRAXIS® Progesterone, Bovine Pregnancy (Milk/Serum/Plasma), ELISA, 96-test [goldstandarddiagnostics.us]
A Comparative Guide to Dinoprost Tromethamine and Carboprost Tromethamine: Efficacy and Applications
For Researchers, Scientists, and Drug Development Professionals
Dinoprost tromethamine and carboprost tromethamine, both analogues of prostaglandin F2α (PGF2α), are potent uterotonic agents widely employed in obstetrics, gynecology, and veterinary medicine. While both compounds exert their primary effects through the prostaglandin F receptor (FP receptor), leading to myometrial contraction and luteolysis, there are critical differences in their chemical structure, potency, and clinical profiles. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform research and drug development.
At a Glance: Key Differences and Physicochemical Properties
| Feature | Dinoprost Tromethamine | Carboprost Tromethamine |
| Chemical Identity | Tromethamine salt of naturally occurring PGF2α[1] | Synthetic 15-methyl analogue of PGF2α[2][3] |
| Synonyms | PGF2α tromethamine, Prostin F2 alpha | Hemabate, 15-methyl-PGF2α |
| Molecular Formula | C20H34O5 · C4H11NO3 | C21H36O5 · C4H11NO3 |
| Molecular Weight | 475.62 g/mol | 489.64 g/mol |
| Key Structural Difference | Hydroxyl group at C-15 | Methyl group at C-15[4] |
Mechanism of Action and Signaling Pathway
Both dinoprost and carboprost are agonists of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][4] The binding of these ligands to the FP receptor, primarily coupled to Gαq proteins, initiates a downstream signaling cascade. This activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, lead to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.
Recent structural studies have elucidated the molecular basis for the interaction of carboprost with the FP receptor, highlighting key residues involved in ligand binding and G protein selectivity.[4] While both dinoprost (as PGF2α) and carboprost bind to the FP receptor, the methylation at the C-15 position in carboprost protects it from metabolic oxidation, resulting in a longer half-life and increased potency.[4]
Comparative Efficacy: Quantitative Data
The primary applications where the efficacy of dinoprost and carboprost have been compared are in the management of postpartum hemorrhage (PPH) in humans and for luteolysis in veterinary medicine.
Postpartum Hemorrhage (PPH)
Carboprost tromethamine has been shown to be more effective than oxytocin in preventing PPH in high-risk patients undergoing cesarean delivery.[5] In a randomized controlled trial, the median blood loss was significantly lower in the carboprost group compared to the oxytocin group.[5]
| Parameter | Carboprost Group (n=36) | Oxytocin Group (n=42) | Oxytocin + Carboprost Group (n=45) | p-value |
| Median Blood Loss (ml) | 438 | 610 | 520 | <0.05 |
| Incidence of Vomiting (%) | 22.2 | 5.4 | 4.5 | 0.036 |
| Incidence of Diarrhea (%) | 5.6 | 0.0 | 0.0 | 0.165 |
| Incidence of Headache (%) | 2.8 | 0.0 | 0.0 | 0.297 |
| Elevated Blood Pressure (%) | 11.1 | 0.0 | 4.5 | 0.113 |
| Carboprost group vs. Oxytocin and Oxytocin + Carboprost groups. Data from a study on high-risk patients undergoing cesarean delivery.[5] |
Luteolysis in Cattle
In veterinary medicine, both dinoprost and carboprost are used for estrus synchronization through luteolysis. Studies comparing their efficacy have yielded slightly varied results, though dinoprost has been shown in some cases to have a higher rate of complete luteal regression.
| Parameter | Dinoprost | Cloprostenol (a synthetic analogue similar to carboprost) | p-value |
| Luteal Regression Rate (%) | 91.3 | 86.6 | <0.05 |
| Pregnancies per AI (%) | 37.8 | 36.7 | NS |
| Data from a large field study in lactating dairy cows.[6] |
| Parameter | Dinoprost | Cloprostenol | p-value |
| Luteal Regression Rate (%) | 78.5 | 69.1 | <0.05 |
| Pregnancies per AI (%) | 32.8 | 31.3 | NS |
| Data from a study on ovulation-resynchronization in lactating dairy cows.[6] |
Receptor Binding and Potency
Direct comparative in vitro studies on uterine muscle strips have shown that the contractile response to PGF2α (dinoprost) is significant.[7] A recent cryo-EM study provided valuable insights into the potency of carboprost. The study reported that carboprost and PGF2α (dinoprost) exhibit about a 10-fold selectivity for the FP receptor over the EP3 receptor.[4] Importantly, the same study noted that the uterine contraction intensity with carboprost is 20 to 100 times stronger than with PGF2α.[4]
| Compound | Receptor | EC50 (NanoBiT G protein activation assay) |
| Carboprost | FP Receptor | Similar to EP3 receptor |
| Carboprost | EP3 Receptor | Similar to FP receptor |
| Latanoprost-FA | FP Receptor | ~1000-fold higher than EP3 receptor |
| Data from a cryo-EM study on the human FP receptor.[4] |
Experimental Protocols
Comparative Study of Dinoprost and Cloprostenol for Luteolysis in Dairy Cows[6]
-
Objective: To compare the efficacy of dinoprost and cloprostenol in inducing luteolysis and subsequent pregnancy rates in lactating dairy cows.
-
Animals: 1264 lactating Holstein cows not inseminated after a Presynch protocol were enrolled in an Ovsynch protocol.
-
Treatment: Cows were randomly assigned to receive either dinoprost (25 mg) or cloprostenol (500 µg) as part of the timed-AI protocol.
-
Data Collection: Blood samples were collected to determine progesterone concentrations before treatment and at 72 hours post-treatment to assess luteolysis (defined as progesterone <1 ng/mL). Pregnancy was diagnosed via transrectal ultrasonography.
-
Statistical Analysis: Luteal regression and pregnancy rates were compared using chi-square analysis.
Randomized Controlled Trial of Carboprost for PPH Prevention[5]
-
Objective: To compare the efficacy of carboprost with oxytocin for the prevention of PPH in high-risk patients undergoing cesarean delivery.
-
Participants: 117 women at high risk for PPH undergoing cesarean delivery.
-
Intervention: Patients were randomly assigned to one of three groups: oxytocin alone, carboprost alone (0.25 mg intramuscularly), or a combination of oxytocin and carboprost.
-
Primary Outcome: Estimated blood loss.
-
Secondary Outcomes: Incidence of PPH, need for additional uterotonic agents, and side effects (vomiting, diarrhea, headache, elevated blood pressure).
-
Data Analysis: Blood loss and incidence of side effects were compared between the groups using appropriate statistical tests.
Side Effect Profile
A significant consideration in the clinical use of both dinoprost and carboprost is their side effect profile, which is largely attributable to the systemic effects of prostaglandin F2α on smooth muscle in other tissues.
| Side Effect | Dinoprost Tromethamine | Carboprost Tromethamine |
| Gastrointestinal | Nausea, vomiting, diarrhea are common. | Nausea, vomiting, and diarrhea are very common.[5] |
| Cardiovascular | Can cause transient hypertension. | Can cause transient hypertension.[5] |
| Respiratory | Potential for bronchoconstriction. | Potential for bronchoconstriction. |
| Other | Fever, shivering, and flushing can occur. | Fever, shivering, and flushing can occur. |
Conclusion
Both dinoprost tromethamine and carboprost tromethamine are effective prostaglandin F2α analogues for inducing uterine contractions and luteolysis. Carboprost tromethamine, due to its structural modification, exhibits greater potency and a longer duration of action compared to the naturally occurring dinoprost. This increased potency is advantageous in clinical situations requiring robust and sustained uterine contraction, such as in the management of severe postpartum hemorrhage. However, this comes with a potentially more pronounced side effect profile, particularly gastrointestinal disturbances. The choice between these two agents should be guided by the specific clinical indication, the desired potency and duration of action, and the patient's overall health status and tolerance for potential side effects. Further head-to-head clinical trials with standardized protocols and outcome measures will continue to refine our understanding of the comparative efficacy of these important therapeutic agents.
References
- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 2. Carboprost Tromethamine | C25H47NO8 | CID 5281074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carboprost - Wikipedia [en.wikipedia.org]
- 4. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of oxytocin and carboprost tromethamine in the prevention of postpartum hemorrhage in high-risk patients undergoing cesarean delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Bioactivity Guide to (5R)-Dinoprost Tromethamine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro bioactivity of (5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α), with other commercially available prostaglandin analogs. The data presented herein is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs.
This compound is a potent and selective agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor that signals primarily through the Gαq pathway.[1][2] Activation of the FP receptor leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), leading to a variety of cellular responses.[2][3]
Comparative Bioactivity of FP Receptor Agonists
The in vitro potency and binding affinity of this compound and its alternatives have been evaluated in various cell-based and membrane-binding assays. The following tables summarize key quantitative data from published studies.
| Compound | EC50 (nM) | Assay Type | Cell Line/Tissue | Reference |
| Dinoprost (PGF2α) | 36 | Inositol Phosphate Accumulation | Bovine Luteal Cells | [3] |
| Travoprost acid | 3.2 ± 0.6 | Phosphoinositide Turnover | Human Ciliary Body Cells (cloned FP receptor) | |
| Bimatoprost free acid | 5.8 ± 2.6 | Phosphoinositide Turnover | Human Ciliary Body Cells (cloned FP receptor) | |
| Fluprostenol | 6.1 ± 1.5 | Phosphoinositide Turnover | Human Ciliary Body Cells (cloned FP receptor) | |
| Latanoprost free acid | 54.6 ± 12.4 | Phosphoinositide Turnover | Human Ciliary Body Cells (cloned FP receptor) |
Table 1: Comparative Potency (EC50) of FP Receptor Agonists. This table showcases the concentration of each compound required to elicit a half-maximal response in functional assays. Lower EC50 values indicate higher potency.
| Compound | Ki (nM) | Radioligand | Membrane Source | Reference |
| Dinoprost (PGF2α) | 4.7 (Kd) | [3H]-PGF2α | Rat Corpora Lutea | [4] |
| Travoprost acid | 35 ± 5 | [3H]-PGF2α | Cloned Human FP Receptor | [5] |
| Latanoprost acid | 98 | [3H]-PGF2α | Cloned Human FP Receptor | [5] |
| Bimatoprost acid | 83 | [3H]-PGF2α | Cloned Human FP Receptor | [5] |
Table 2: Comparative Binding Affinity (Ki) of FP Receptor Agonists. This table displays the equilibrium dissociation constant for each compound, indicating its affinity for the FP receptor. Lower Ki values signify higher binding affinity.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures for validating bioactivity, the following diagrams are provided.
Caption: Signaling pathway of this compound via the FP receptor.
Caption: Experimental workflow for in vitro bioactivity validation.
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the FP receptor.
Methodology:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human FP receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
Perform the assay in a 96-well plate format.
-
To each well, add the cell membrane preparation (typically 10-50 µg of protein).
-
Add a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) at a concentration close to its Kd.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound or its alternatives).
-
For determining non-specific binding, add a high concentration of an unlabeled standard FP receptor agonist.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
Objective: To determine the functional potency (EC50) of test compounds in activating the Gαq-coupled FP receptor.
Methodology:
-
Cell Preparation:
-
Seed cells expressing the FP receptor (e.g., HEK293 or CHO cells) into a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the cells at 37°C for 45-60 minutes to allow for dye loading.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Prepare a dilution series of the test compounds in the assay buffer at a concentration 5-10 times the final desired concentration.
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
Add the test compounds to the respective wells and immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes).
-
-
Data Analysis:
-
Measure the peak fluorescence response for each well after the addition of the agonist.
-
Subtract the baseline fluorescence from the peak fluorescence to determine the change in fluorescence (ΔF).
-
Plot the ΔF or the percentage of maximal response against the logarithm of the agonist concentration.
-
Determine the EC50 value, the concentration of the agonist that produces 50% of the maximal response, using non-linear regression analysis.
-
References
- 1. Differential effects of prostaglandin F2 alpha and of prostaglandins E1 and E2 on cyclic 3',5'-monophosphate production and intracellular calcium mobilization in avian uterine smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific binding of prostaglandin F2 alpha to membranes of rat corpora lutea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Dinoprost Tromethamine: A Comparative Analysis with Other Prostaglandins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of Dinoprost Tromethamine, the tromethamine salt of Prostaglandin F2α (PGF2α), with other structurally related prostaglandins. Understanding the specificity of PGF2α is critical for the accurate interpretation of immunological assays and for elucidating its precise biological functions. This document summarizes quantitative data from commercially available enzyme-linked immunosorbent assay (ELISA) kits and details the experimental protocols for assessing cross-reactivity.
Immunoassay Cross-Reactivity Data
The cross-reactivity of an antibody-based assay is a measure of its ability to distinguish the target analyte from other structurally similar compounds. In the context of Dinoprost (PGF2α) immunoassays, it is essential to determine the extent to which the assay's antibodies bind to other prostaglandins. The following tables summarize the cross-reactivity profiles of two commercially available PGF2α ELISA kits.
Table 1: Cross-Reactivity Profile of PGF2α ELISA Kit (Abnova, KA0327)
| Compound | Cross-Reactivity (%) |
| Prostaglandin F2α (Dinoprost) | 100% |
| Prostaglandin F1α | 11.82% |
| Prostaglandin D2 | 3.62% |
| 6-keto-Prostaglandin F1α | 1.38% |
| Prostaglandin I2 (PGI2) | 1.25% |
| Prostaglandin E2 | 0.77% |
| Thromboxane B2 | 0.77% |
| 8-iso Prostaglandin F2α | 0.73% |
| Prostaglandin E1 | 0.39% |
| Prostaglandin A2 | <0.10% |
| 6,15-keto-13,14-dihydro-PGF1α | <0.01% |
| 2-Arachidonoylglycerol | <0.01% |
| Anandamide | <0.01% |
Table 2: Cross-Reactivity Profile of Prostaglandin F2α ELISA Kit (Cayman Chemical, Item No. 516011) [1]
| Compound | Cross-Reactivity (%) |
| Prostaglandin F2α Ethanolamide | 244.1% |
| Prostaglandin F2α (Dinoprost) | 100% |
| Prostaglandin F1α | 61% |
| Prostaglandin F3α | 21% |
| 20-hydroxy Prostaglandin F2α | 5.3% |
| Prostaglandin E2 | 2.6% |
| Prostaglandin D2 | 1.2% |
| 19(R)-hydroxy Prostaglandin F2α | 0.69% |
| 13,14-dihydro-15-keto Prostaglandin F2α | 0.1% |
| 11β-Prostaglandin F2α | 0.03% |
| 6,15-diketo-13,14-dihydro Prostaglandin F1α | 0.02% |
| 11-dehydro Thromboxane B2 | 0.01% |
| 8-iso Prostaglandin F2α | <0.01% |
Experimental Protocols
The data presented above is typically generated using a competitive enzyme immunoassay. Below are detailed methodologies for performing a PGF2α ELISA and for determining the cross-reactivity of the assay with other prostaglandins.
Prostaglandin F2α Competitive ELISA Protocol
This protocol is a generalized procedure based on commercially available kits and serves as a foundational method for quantifying PGF2α in biological samples.
Materials:
-
PGF2α ELISA plate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).
-
PGF2α standard.
-
PGF2α antibody.
-
PGF2α-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).
-
Assay buffer.
-
Wash buffer.
-
Substrate solution.
-
Stop solution.
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards and samples, according to the kit's instructions. A standard curve is generated by performing serial dilutions of the PGF2α standard.
-
Incubation: Add the standards, controls, and samples to the appropriate wells of the microplate. Subsequently, add the PGF2α-enzyme conjugate and the PGF2α specific antibody. During incubation, the PGF2α in the sample competes with the fixed amount of PGF2α-enzyme conjugate for the limited binding sites on the antibody.
-
Washing: After incubation, wash the plate to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound PGF2α conjugate will catalyze a color change. The intensity of the color is inversely proportional to the amount of PGF2α in the sample.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of PGF2α in the samples by interpolating their absorbance values from the standard curve.
Protocol for Determining Cross-Reactivity
This protocol outlines the methodology to specifically assess the cross-reactivity of a PGF2α immunoassay with other prostaglandins.
Objective: To determine the percentage of cross-reactivity of various prostaglandins and related compounds with the PGF2α ELISA.
Procedure:
-
Prepare Cross-Reactant Solutions: Prepare stock solutions of each prostaglandin to be tested (e.g., PGF1α, PGE2, PGD2, etc.) in the assay buffer. From these stock solutions, create a series of dilutions. For a comprehensive analysis, a high concentration of each cross-reactant is typically used to assess even low levels of cross-reactivity. For instance, the Abnova kit determined cross-reactivity using a concentration of 600,000 pg/mL for each compound.[2]
-
Assay Performance: Run the PGF2α ELISA as described in the standard protocol. In place of the PGF2α standards, use the prepared dilutions of the potential cross-reactants.
-
Determine the 50% Binding Inhibition (IC50): For PGF2α and each cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal (the signal in the absence of any analyte). This is the IC50 value.
-
Calculate Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of PGF2α / IC50 of Cross-Reactant) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for a competitive ELISA and the signaling pathway of Dinoprost (PGF2α).
Competitive ELISA Workflow for PGF2α Quantification
Simplified Signaling Pathway of Dinoprost (PGF2α)
References
A Comparative Analysis of Dinoprost Tromethamine from Various Suppliers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the quality and consistency of active pharmaceutical ingredients (APIs) are paramount. This guide provides a framework for the comparative analysis of dinoprost tromethamine, a synthetic analog of prostaglandin F2α, from different suppliers. The objective is to equip researchers with the necessary tools to make informed decisions when sourcing this critical compound.
Dinoprost tromethamine is utilized for its potent luteolytic and smooth muscle-contracting properties.[1][2] Variations in purity, impurity profiles, and physical characteristics among suppliers can significantly impact experimental outcomes and the development of therapeutic products. Therefore, a thorough and objective comparison is essential.
Quantitative Data Comparison
While direct comparative studies from suppliers are not always publicly available, a robust in-house analysis should be conducted based on key quality attributes. The following table summarizes the critical parameters to evaluate, with acceptable limits generally defined by pharmacopeias such as the United States Pharmacopeia (USP).[3]
| Parameter | Supplier A | Supplier B | Supplier C | USP Reference Method[3] |
| Assay (% w/w) | High-Performance Liquid Chromatography (HPLC) | |||
| Purity (%) | High-Performance Liquid Chromatography (HPLC) | |||
| Specific Impurities (%) | High-Performance Liquid Chromatography (HPLC) | |||
| Specific Rotation | Polarimetry | |||
| Loss on Drying (%) | Gravimetric Analysis | |||
| Residue on Ignition (%) | Gravimetric Analysis | |||
| Appearance | Visual Inspection |
Experimental Protocols
To ensure a standardized comparison, the following experimental protocols, based on established pharmacopeial methods, are recommended.
Assay and Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the potency (assay) and the level of impurities in the dinoprost tromethamine sample.
a. Mobile Phase Preparation: Prepare a filtered and degassed mixture of water, acetonitrile, and phosphoric acid (750:250:1).[3]
b. Standard Preparation: Accurately weigh and dissolve a known quantity of USP Dinoprost Tromethamine Reference Standard (RS) in the Mobile Phase to obtain a solution with a known concentration of approximately 1.0 mg/mL.[3]
c. Sample Preparation: Accurately weigh approximately 25.0 mg of dinoprost tromethamine from the supplier, dissolve it in, and dilute with the Mobile Phase to a final volume of 25 mL.[3]
d. Chromatographic System:
-
Column: L1 packing, 3.9-mm × 15-cm.
-
Detector: UV at 200 nm.
-
Flow Rate: Approximately 2 mL per minute.
-
Injection Volume: Approximately 10 µL.[3]
e. Procedure: Inject equal volumes of the Standard and Sample preparations into the chromatograph. Record the peak responses and calculate the assay percentage and the percentage of each impurity. The resolution between dinoprost tromethamine and any adjacent peak should not be less than 1.0.[3]
Specific Rotation
This test measures the optical activity of the substance, which is an indicator of its stereochemical purity.
a. Test Solution: Prepare a solution of dinoprost tromethamine in alcohol at a concentration of 20 mg/mL.[3]
b. Procedure: Measure the optical rotation of the test solution using a polarimeter at a specified wavelength (e.g., the sodium D-line). The USP specifies an acceptable range of +19° to +26°.[3]
Loss on Drying
This procedure determines the percentage of volatile matter (e.g., water) in the sample.
a. Procedure: Accurately weigh a sample of dinoprost tromethamine and dry it in a vacuum at room temperature at a pressure not exceeding 5 mm of mercury for 16 hours. The loss in weight should not be more than 1.0%.[3]
Residue on Ignition
This test measures the amount of inorganic impurities in the substance.
a. Procedure: Ignite a weighed sample of dinoprost tromethamine in a crucible until thoroughly charred. After cooling, moisten the residue with sulfuric acid, and gently heat until white fumes are no longer evolved. Ignite at 800 ± 25 °C until the residue is completely incinerated. The weight of the residue should not be more than 0.5%.[3]
Visualizations
Signaling Pathway of Dinoprost Tromethamine
Dinoprost, the active component of dinoprost tromethamine, exerts its effects by binding to the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[4][5][6][7] This interaction initiates a cascade of intracellular events.
References
- 1. 前列腺素F2Α氨丁三醇盐α 三羟甲基氨基甲烷盐 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. zoetisus.com [zoetisus.com]
- 3. Dinoprost Tromethamine [drugfuture.com]
- 4. Prostaglandin E2 selectively antagonizes prostaglandin F2alpha-stimulated T-cell factor/beta-catenin signaling pathway by the FPB prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 6. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
Reproducibility and Comparative Efficacy of (5R)-Dinoprost Tromethamine in Published Research
(5R)-Dinoprost tromethamine , the tromethamine salt of the naturally occurring prostaglandin F2α (PGF2α), is a widely utilized compound in both clinical and research settings, primarily for its potent luteolytic and uterotonic effects.[1][2] Its primary mechanism of action involves stimulating myometrial contractions and inducing the regression of the corpus luteum.[1][2] This guide provides a comparative analysis of published results involving this compound, focusing on the reproducibility of its effects and its performance against alternative compounds. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and interpretation.
Comparative Efficacy of this compound
The following tables summarize quantitative data from studies comparing this compound with other prostaglandin analogs, such as cloprostenol, and evaluating different administration routes. These comparisons provide insights into the compound's relative efficacy and consistency across different experimental conditions.
Table 1: Comparison of Luteolytic Efficacy of Dinoprost Tromethamine and Cloprostenol
| Parameter | Dinoprost Tromethamine (25 mg) | Cloprostenol (0.5 mg) | Study Population | Key Findings | Reference |
| Estrus Response Rate (Experimental Setting) | 92.7% | Not specified, but performance was equal | Nonlactating Holstein cows | Both products demonstrated equal performance in a controlled setting. | [3] |
| Estrus Response Rate (Field Setting) | 65.7% | Not specified, but performance was equal | Lactating Holstein cows with unobserved estrus | Performance was equal between products, but lower than in the experimental setting, highlighting the influence of external factors. | [3] |
| Pregnancy Rate within 6 days (Experimental Setting) | 55.1% | Not specified, but performance was equal | Nonlactating Holstein cows | Equal efficacy observed between the two compounds. | [3] |
| Pregnancy Rate within 6 days (Field Setting) | 33.5% | Not specified, but performance was equal | Lactating Holstein cows with unobserved estrus | Similar pregnancy rates were achieved with both treatments in a field setting. | [3] |
| Conception Rate (Days 3 or 4 post-treatment) | 34.4% | 38.3% | Dairy Cows | Cloprostenol showed a slightly higher conception rate in this study. | [4] |
| Overall Pregnancy Rate | 12.2% | 14.4% | Dairy Cows | Cloprostenol resulted in a slightly higher overall pregnancy rate. | [4] |
Table 2: Comparison of Intramuscular (IM) vs. Subcutaneous (SC) Administration of Dinoprost Tromethamine
| Parameter | Intramuscular (IM) Administration | Subcutaneous (SC) Administration | Study Population | Key Findings | Reference |
| Luteal Regression (48h post-treatment) | No significant difference | No significant difference | Lactating Holstein cows | Both routes of administration were equally effective in inducing luteal regression. | [5] |
| Circulating Progesterone (P4) Concentrations | No significant difference | No significant difference | Lactating Holstein cows | The decline in progesterone concentrations was similar for both IM and SC administration. | [6][7][8] |
| Peak PGFM Concentrations | Lower | Higher (15 to 90 min post-treatment) | Lactating Holstein cows | SC administration resulted in a more rapid and higher peak of the PGF2α metabolite. | [6][7][8] |
| Estrus Response | No significant difference | No significant difference | Beef heifers | The timing and expression of estrus were similar between the two administration routes. | [9] |
Signaling Pathway of Dinoprost Tromethamine
Dinoprost tromethamine, as an agonist of the Prostaglandin F2α receptor (FP receptor), initiates a signaling cascade that leads to its physiological effects. The binding of Dinoprost to the FP receptor, a G-protein coupled receptor, activates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and other cellular responses.
Caption: Simplified signaling pathway of this compound.
Experimental Protocols
The reproducibility of results is intrinsically linked to the adherence to well-defined experimental protocols. Below are summaries of methodologies employed in the cited studies.
Animal Studies for Luteolytic Efficacy
-
Study Population: Lactating and non-lactating Holstein cows, as well as beef heifers, were commonly used.[3][5][6][7][8][9]
-
Treatment Administration: this compound was administered either intramuscularly (IM) in the semitendinosus/semimembranosus muscle or subcutaneously (SC) in the cervical area or ischio-rectal fossa.[5][6][7][8][9] The standard dose was 25 mg.[3][5][6][7][8]
-
Hormone Analysis: Blood samples were collected at various time points before and after treatment. Plasma or serum was separated and stored at -20°C until analysis. Progesterone (P4) and the PGF2α metabolite, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), were typically quantified using enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).[6][7][8]
-
Estrus Detection: Estrus was monitored visually, often multiple times a day, or with the aid of estrus detection aids.[3]
-
Luteal Regression Assessment: Luteal regression was determined by a significant drop in progesterone concentration (e.g., <1.0 ng/mL or <40% of the initial concentration) within a specified timeframe (e.g., 48 hours) after treatment.[5]
Experimental Workflow for Comparative Efficacy Studies
The following diagram illustrates a typical workflow for studies comparing the efficacy of different prostaglandin analogs or administration routes.
Caption: Typical experimental workflow for comparative studies.
Conclusion
Published literature indicates that the effects of this compound are generally reproducible, particularly in controlled experimental settings.[3] Its efficacy in inducing luteolysis and estrus is comparable to that of other prostaglandin analogs like cloprostenol, although minor differences in conception and pregnancy rates have been reported in some field studies.[3][4] The route of administration (IM vs. SC) does not appear to significantly impact the overall physiological outcome in terms of luteal regression and estrus response, despite differences in the pharmacokinetic profile of its metabolite.[5][6][7][8][9] Researchers should consider the specific experimental conditions, including the study population and environment, as these factors can influence the observed outcomes. Adherence to detailed and standardized protocols is crucial for ensuring the reproducibility of results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of an injection of dinoprost tromethamine when given subcutaneously on luteal regression in lactating Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PSII-28 Effect of route of administration of dinoprost tromethamine on serum profiles of PGFM and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Comparison of two alternate PGF2α products in two estrus synchronization protocols in beef heifers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dinoprost Tromethamine and its Enantiomers in Receptor Binding and Physiological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinoprost tromethamine, the tromethamine salt of the naturally occurring prostaglandin F2α (PGF2α), is a potent oxytocic agent widely used in veterinary and human medicine to induce labor and terminate pregnancy.[1] Its biological effects are mediated through the G-protein coupled prostaglandin F receptor (FP receptor).[2] Like many biologically active molecules, the stereochemistry of dinoprost is critical to its pharmacological activity. This guide provides a head-to-head comparison of dinoprost (the naturally occurring (+)-PGF2α) and its synthetic enantiomer (ent-PGF2α or (-)-PGF2α), focusing on their receptor binding affinity and key physiological effects. This analysis is supported by experimental data and detailed methodologies to assist researchers in understanding the structure-activity relationship of this important prostaglandin.
Physicochemical Properties
| Property | Dinoprost (PGF2α) | ent-PGF2α |
| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | (Z)-7-[(1S,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |
| Molecular Formula | C₂₀H₃₄O₅ | C₂₀H₃₄O₅ |
| Molecular Weight | 354.5 g/mol [1] | 354.5 g/mol [3] |
| Stereochemistry | Naturally occurring enantiomer | Synthetic enantiomer (mirror image of PGF2α)[3] |
Receptor Binding Affinity
While direct, side-by-side quantitative comparisons of the binding affinities of dinoprost and its enantiomer to the FP receptor are not extensively detailed in publicly available literature, the biological activity data strongly suggests a significant difference in their receptor interaction. The stereospecificity of the FP receptor dictates a higher affinity for the naturally occurring PGF2α.
Qualitative Assessment:
Studies have shown that in the PGF2 series, the enantiomeric (ent-) compounds possess lower potency compared to the corresponding natural structures in biological assays such as the hamster antifertility test.[4] This strongly implies a weaker binding affinity of ent-PGF2α for the FP receptor.
Physiological Effects: A Comparative Overview
The differential receptor binding affinity translates to significant differences in the physiological effects of dinoprost and its enantiomer. The primary activities of dinoprost, including uterine contraction and platelet aggregation, are significantly attenuated or absent in its enantiomeric form.
| Physiological Effect | Dinoprost (PGF2α) | ent-PGF2α |
| Uterine Contraction | Potent induction of myometrial contractions.[5] | Significantly lower to no activity.[4] |
| Platelet Aggregation | Can potentiate aggregation induced by other agonists like ADP.[6] | Expected to have minimal to no effect. |
| Luteolysis | Induces regression of the corpus luteum.[7] | Significantly lower to no activity.[4] |
Signaling Pathways
Dinoprost (PGF2α) binding to the FP receptor primarily activates the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and other cellular responses.
Figure 1: PGF2α Signaling Pathway.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of dinoprost and its enantiomer for the FP receptor.
Experimental Workflow:
Figure 2: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human FP receptor are prepared by homogenization and centrifugation.[8]
-
Incubation: Membranes are incubated in a binding buffer containing a fixed concentration of a radiolabeled PGF2α analogue (e.g., [³H]-PGF2α) and varying concentrations of the unlabeled competitor (dinoprost or ent-PGF2α).[9][10]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the free radioligand.[8][11]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]
Isolated Uterine Smooth Muscle Contraction Assay
This assay measures the contractile response of uterine tissue to dinoprost and its enantiomer.
Methodology:
-
Tissue Preparation: Uterine smooth muscle strips are obtained from rats pre-treated with estrogen to sensitize the tissue.[12] The strips are mounted in an isolated organ bath containing a physiological salt solution, maintained at 37°C, and aerated.[13][14][15]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until stable spontaneous contractions are observed.
-
Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of dinoprost or ent-PGF2α to the organ bath.[16]
-
Measurement: The isometric contractions of the uterine strips are recorded using a force transducer.[13]
-
Data Analysis: The amplitude and frequency of contractions are measured, and concentration-response curves are plotted to determine the EC50 (the concentration that produces 50% of the maximal response) for each compound.
Platelet Aggregation Assay
This assay assesses the ability of dinoprost and its enantiomer to influence platelet aggregation.
Experimental Workflow:
Figure 3: Platelet Aggregation Assay Workflow.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors, and PRP is prepared by centrifugation.[17][18]
-
Aggregometry: The PRP is placed in a cuvette in a light transmission aggregometer.[19]
-
Assay Procedure: A sub-threshold concentration of a primary platelet agonist (e.g., ADP) is added to the PRP, followed by the addition of dinoprost or ent-PGF2α at various concentrations.[20]
-
Measurement: Platelet aggregation is monitored as an increase in light transmission through the PRP suspension.[21]
-
Data Analysis: The extent and rate of aggregation are recorded, and dose-response curves are constructed to evaluate the potentiation or inhibition of aggregation by each compound.
Conclusion
The available evidence strongly indicates that the biological activity of dinoprost tromethamine is highly stereospecific. The naturally occurring PGF2α enantiomer is a potent agonist of the FP receptor, leading to significant physiological responses such as uterine contraction and modulation of platelet aggregation. In contrast, its synthetic enantiomer, ent-PGF2α, exhibits markedly reduced or no activity, highlighting the critical importance of the precise three-dimensional structure for effective receptor binding and signal transduction. For researchers in drug development, this underscores the necessity of stereoselective synthesis and testing to ensure the desired pharmacological profile and avoid inactive or potentially off-target effects of other stereoisomers. Further quantitative studies directly comparing the receptor binding kinetics of dinoprost and its enantiomers would provide a more complete understanding of this structure-activity relationship.
References
- 1. Dinoprost | C20H34O5 | CID 5280363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Relative biological activity of certain prostaglandins and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contractile effects of prostaglandins, oxytocin, and endothelin-1 in human myometrium in vitro: refractoriness of myometrial tissue of pregnant women to prostaglandins E2 and F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin F2α Facilitates Platelet Activation by Acting on Prostaglandin E2 Receptor Subtype EP3 and Thromboxane A2 Receptor TP in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 12. [Biological assay of prostaglandin using the rat uterus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolated organ baths | Animalab [animalab.eu]
- 15. Isolated organ/tissue test – organ bath [panlab.com]
- 16. Synthetic FP-prostaglandin-induced contraction of rat uterus smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 20. mdpi.com [mdpi.com]
- 21. youtube.com [youtube.com]
Validating the Specificity of (5R)-Dinoprost Tromethamine for the FP Receptor: A Comparative Guide
(5R)-Dinoprost tromethamine , the tromethamine salt of the naturally occurring prostaglandin F2α (PGF2α), is a potent agonist of the prostaglandin F (FP) receptor. Its high specificity for the FP receptor is crucial for its therapeutic applications, which primarily involve the induction of myometrial contractions. This guide provides a comparative analysis of this compound's specificity for the FP receptor against other prostaglandin analogs, supported by experimental data and detailed protocols for validation.
Comparative Analysis of Receptor Binding and Functional Potency
The specificity of a ligand is determined by its relative affinity for its target receptor compared to other receptors. In the case of this compound, its high affinity for the FP receptor and significantly lower affinity for other prostanoid receptors (EP, DP, IP, and TP) underscore its specificity.
Prostanoid Receptor Binding Affinities (Ki, nM)
The following table summarizes the binding affinities (Ki values) of Dinoprost (PGF2α) and other representative prostaglandin analogs for the cloned mouse prostanoid receptors. Lower Ki values indicate higher binding affinity.
| Compound | FP | EP1 | EP2 | EP3 | EP4 | DP | IP | TP |
| Dinoprost (PGF2α) | 5.2 | 230 | >10000 | 38 | 330 | 460 | >10000 | 170 |
| Prostaglandin E2 (PGE2) | 390 | 14 | 12 | 0.4 | 0.8 | 1800 | 810 | 2000 |
| Latanoprost Acid | 3.6 | 5100 | >10000 | 1300 | 8700 | >10000 | >10000 | >10000 |
| Travoprost Acid | 3.2 | >10000 | >10000 | 1800 | >10000 | >10000 | >10000 | >10000 |
| Bimatoprost Acid | 9.0 | >10000 | >10000 | 2300 | >10000 | >10000 | >10000 | >10000 |
Data adapted from Kiriyama et al., Br J Pharmacol, 1997. Values are for mouse receptors and are indicative of relative affinities.
Functional Potency at the FP Receptor (EC50, nM)
Functional assays, such as measuring intracellular calcium mobilization, provide a measure of a compound's ability to activate the receptor and elicit a cellular response. The half-maximal effective concentration (EC50) is a common measure of potency.
| Compound | EC50 (Calcium Mobilization) |
| Dinoprost (PGF2α) | ~10-30 |
| Latanoprost Acid | ~55 |
| Travoprost Acid | ~3 |
| Bimatoprost Acid | ~6 |
Data compiled from various sources. EC50 values can vary depending on the cell line and assay conditions.
Prostaglandin F (FP) Receptor Signaling Pathway
Activation of the FP receptor by an agonist like this compound primarily initiates a signaling cascade through the Gq family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium, which is a key second messenger for various cellular responses, including smooth muscle contraction.
Caption: FP Receptor Signaling Pathway.
Experimental Protocols for Specificity Validation
Validating the specificity of this compound involves a series of in vitro assays to determine its binding affinity and functional potency at the FP receptor and other prostanoid receptors.
Experimental Workflow for Specificity Validation
The overall workflow for validating the specificity of a compound like this compound involves receptor binding assays to determine affinity and functional assays to measure potency across a panel of relevant receptors.
Caption: Experimental Workflow for Specificity Validation.
Radioligand Competition Binding Assay
This assay measures the ability of this compound to displace a radiolabeled ligand that is known to bind to the FP receptor.
Objective: To determine the binding affinity (Ki) of this compound for the FP receptor and other prostanoid receptors.
Materials:
-
Cell membranes expressing the human FP receptor (or other prostanoid receptors).
-
Radiolabeled ligand (e.g., [³H]-PGF2α).
-
This compound and other unlabeled competitor ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound and other unlabeled prostaglandins.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the unlabeled competitor.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration upon receptor activation.
Objective: To determine the functional potency (EC50) of this compound at the FP receptor and other Gq-coupled prostanoid receptors.
Materials:
-
Cells stably expressing the human FP receptor (or other Gq-coupled receptors).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound and other prostaglandin analogs.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Protocol:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with Fluo-4 AM by incubating them with the dye solution for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of this compound or other agonists into the wells and immediately start recording the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 value from the curve.
Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene downstream of the receptor signaling pathway. For Gq-coupled receptors like FP, this often involves a reporter gene linked to a response element that is sensitive to calcium signaling, such as the Nuclear Factor of Activated T-cells (NFAT) response element.
Objective: To confirm the functional activation of the FP receptor signaling pathway by this compound.
Materials:
-
Host cells (e.g., HEK293) co-transfected with the human FP receptor and a reporter plasmid (e.g., pNFAT-Luc).
-
This compound and other prostaglandin analogs.
-
Cell culture medium.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the co-transfected cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound or other agonists.
-
Incubate the cells for a period sufficient for reporter gene expression (e.g., 4-6 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 value from the curve.
Conclusion
The combination of receptor binding assays and functional assays provides a robust framework for validating the specificity of this compound for the FP receptor. The data consistently demonstrate that while other prostaglandin analogs may have activity at the FP receptor, this compound exhibits a high degree of selectivity, which is fundamental to its clinical efficacy and safety profile. Researchers and drug development professionals can utilize the provided protocols to rigorously assess the specificity of novel FP receptor agonists.
A Comparative Analysis of Subcutaneous versus Intramuscular Administration of Dinoprost Tromethamine
For researchers, scientists, and professionals in drug development, the route of administration is a critical factor influencing a drug's pharmacokinetic profile, efficacy, and safety. This guide provides a detailed comparative study of subcutaneous (SC) versus intramuscular (IM) injection of dinoprost tromethamine, a synthetic analog of prostaglandin F2α (PGF2α) widely used in veterinary medicine for reproductive management. The following sections present experimental data, detailed methodologies, and a look into the underlying signaling pathways to offer a comprehensive understanding of the two administration routes.
Pharmacokinetic Profile: A Tale of Two Routes
The pharmacokinetic properties of dinoprost tromethamine, particularly the concentration of its main metabolite, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), are significantly influenced by the route of administration.
A key study in lactating Holstein cows revealed that subcutaneous administration leads to a more rapid and higher peak concentration of PGFM compared to intramuscular injection.[1] Circulating PGFM concentrations were greater for cows receiving SC injections from 15 to 90 minutes after treatment.[1] This resulted in a greater area under the curve for PGFM during the initial 90 minutes post-treatment in the SC group.[1]
Table 1: Comparative Pharmacokinetics of Dinoprost Tromethamine (25 mg) in Lactating Holstein Cows
| Parameter | Subcutaneous (SC) Administration | Intramuscular (IM) Administration |
| Peak PGFM Concentration | Higher and achieved more rapidly | Lower and achieved more slowly |
| Area Under the Curve (PGFM, 0-90 min) | 1,664 ± 129 pg·h/mL[1] | 1,146 ± 177 pg·h/mL[1] |
| Time to Peak PGFM Concentration | 50 ± 6 min[1] | 42 ± 16 min[1] |
Despite these differences in early plasma concentrations of the metabolite, the overall luteolytic efficacy, as measured by the decline in progesterone levels, remains comparable between the two routes.[1]
Efficacy in Luteal Regression: Is One Route Superior?
The primary therapeutic goal of dinoprost tromethamine in cycling females is to induce luteolysis, the regression of the corpus luteum. Experimental data suggests that both subcutaneous and intramuscular routes are effective in achieving this outcome.
In a study involving lactating Holstein cows, complete luteal regression was observed in the majority of animals in both SC and IM treatment groups.[1] There was no significant difference in the circulating progesterone concentrations between the two groups during induced luteolysis for cows that underwent complete luteal regression.[1] Another study also concluded that there was no effect of the route of administration on the decline in progesterone concentration or the proportion of cows experiencing luteal regression by 48 hours after treatment.[2][3]
Table 2: Efficacy of Luteal Regression in Lactating Holstein Cows
| Parameter | Subcutaneous (SC) Administration | Intramuscular (IM) Administration |
| Complete Luteal Regression Rate (at 56h) | 83.3% (5 out of 6 cows)[1] | 100% (6 out of 6 cows)[1] |
| Effect on Progesterone Decline | No significant difference from IM[1][2][3] | No significant difference from SC[1][2][3] |
These findings indicate that while the pharmacokinetic profiles differ initially, both routes of administration are clinically effective in inducing luteolysis.
Side Effect Profile: A Comparative Overview
The safety and tolerability of a drug are paramount. The side effects of dinoprost tromethamine are well-documented and can include localized reactions at the injection site, as well as systemic effects such as sweating, increased heart rate, and gastrointestinal disturbances.
A study in mares administered high doses of dinoprost tromethamine (100 to 800 mg per day for 8 days) found no apparent differences in the observed side effects between the intramuscular and subcutaneous routes of administration. While IM injections can cause muscle trauma and an increase in connective tissue, potentially affecting meat quality in production animals, there is a lack of direct comparative studies on the incidence and severity of local injection site reactions for dinoprost tromethamine in cattle.[4][5]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, a detailed experimental protocol from a key comparative study is outlined below.
Objective: To compare the plasma profiles of PGFM and progesterone in lactating Holstein cows following subcutaneous versus intramuscular administration of dinoprost tromethamine.[1]
Animals: Multiparous lactating Holstein cows.[1]
Experimental Design: Cows were fitted with indwelling jugular catheters 6 days after the last GnRH treatment of an Ovsynch protocol. On day 7, cows were randomly assigned to receive a single 25 mg dose of dinoprost tromethamine via either:
-
Subcutaneous (SC) injection: in the neck.[1]
-
Intramuscular (IM) injection: in the semitendinosus muscle.[1]
Blood Sampling: Blood samples were collected via the jugular catheters at the following intervals:
-
-24h, -2h, and -1h relative to treatment to establish baseline progesterone concentrations.
-
Every 15 minutes for the first 1.75 hours post-treatment.
-
Every 2 hours for the next 48 hours.
-
At 60 and 72 hours post-treatment.[1]
Hormone Analysis: Plasma concentrations of PGFM and progesterone were determined using validated assay methods.[1]
Statistical Analysis: Data were analyzed using appropriate statistical procedures to compare the hormone profiles between the two treatment groups.[1]
Experimental workflow for the comparative study.
Mechanism of Action: The Prostaglandin F2α Signaling Pathway
Dinoprost tromethamine exerts its effects by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[10] The activation of this receptor initiates a cascade of intracellular events, primarily through the Gq protein pathway.[10][11] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][11][12][13]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[12][13] The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC) and other calcium-dependent signaling pathways.[14] This cascade ultimately leads to the physiological responses of luteolysis and myometrial contraction.
PGF2α signaling pathway via the FP receptor.
Conclusion
The choice between subcutaneous and intramuscular administration of dinoprost tromethamine depends on the specific clinical context and desired outcomes. While subcutaneous injection results in a more rapid and higher initial peak of the PGFM metabolite, both routes demonstrate comparable efficacy in inducing luteolysis in cattle. The side effect profiles appear to be similar, although more direct comparative data in cattle would be beneficial. The detailed understanding of the pharmacokinetic profiles, efficacy, and underlying signaling pathways provided in this guide can aid researchers and drug development professionals in making informed decisions regarding the use and future development of dinoprost tromethamine and other prostaglandin analogs.
References
- 1. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of an injection of dinoprost tromethamine when given subcutaneously on luteal regression in lactating Holstein cows [agris.fao.org]
- 3. Efficacy of an injection of dinoprost tromethamine when given subcutaneously on luteal regression in lactating Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of intramuscular injection of dinoprost or gonadotropin-releasing hormone in dairy cows on beef quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thepigsite.com [thepigsite.com]
- 7. Proper Injection Techniques for Pigs - Pork Information Gateway [porkgateway.org]
- 8. Cornell Cooperative Extension | Injection Techniques for Swine [ulster.cce.cornell.edu]
- 9. zoetisus.com [zoetisus.com]
- 10. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Prostaglandin F2α Analog Efficacy for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin F2α (PGF2α) analogs are potent bioactive lipids that mediate their effects primarily through the G-protein coupled FP receptor. These synthetic analogs are invaluable tools in various research fields, most notably in ophthalmology for the management of glaucoma and in reproductive biology for the control of luteolysis. Their efficacy is determined by their binding affinity, potency, and maximal effect at the FP receptor. This guide provides a comparative overview of the efficacy of different PGF2α analogs, supported by experimental data and detailed methodologies to aid in the selection of appropriate compounds for research purposes.
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy parameters of several common PGF2α analogs at the FP receptor. The data has been compiled from various research articles, and it is important to note that experimental conditions can influence these values.
PGF2α Analogs in Ocular Research
These analogs are primarily investigated for their role in reducing intraocular pressure (IOP). The active forms are the free acids, which are often administered as prodrugs (e.g., isopropyl esters).
| Analog (Free Acid) | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Maximal Efficacy (Emax) | Key Applications |
| Travoprost Acid | 3.2 - 35 | 1.4 - 3.6 | Full Agonist (Assumed) | Glaucoma, Ocular Hypertension |
| Latanoprost Acid | 3.6 - 98 | 32 - 124 | Full Agonist (Assumed) | Glaucoma, Ocular Hypertension |
| Bimatoprost Acid | 5.8 - 83 | 2.8 - 3.8 | Full Agonist (Assumed) | Glaucoma, Ocular Hypertension |
| Tafluprost Acid | 0.4 | 0.97 | Full Agonist (Assumed) | Glaucoma, Ocular Hypertension |
| Unoprostone | 5,900 - >22,000 | >1000 | Partial Agonist | Glaucoma, Ocular Hypertension |
| AL-8810 | ~426 (antagonist Ki) | 186 - 261 (agonist) | ~20% (Partial Agonist) | Research (FP receptor antagonist) |
Note: Emax values are often not explicitly quantified in comparative studies but are generally considered to be full agonists unless otherwise stated. Data is compiled from multiple sources and variations may arise from different assay conditions.
PGF2α Analogs in Reproductive Biology Research
These analogs are widely used to induce luteolysis and synchronize estrous cycles in veterinary medicine and reproductive research.
| Analog | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Maximal Efficacy (Emax) | Key Applications |
| Cloprostenol | Data not available | ~3 (for inhibition of adipose differentiation) | Potent Luteolytic Agent | Estrus Synchronization, Luteolysis |
| Dinoprost (PGF2α) | ~1 (endogenous ligand) | ~10 (for inhibition of adipose differentiation) | Full Agonist | Estrus Synchronization, Luteolysis |
| Fluprostenol | Data not available | ~0.03 - 0.1 (for inhibition of adipose differentiation) | Potent Luteolytic Agent | Estrus Synchronization, Luteolysis |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to determine the efficacy of these analogs, the following diagrams illustrate the primary signaling cascade of the FP receptor and a general workflow for characterizing PGF2α analog efficacy.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of (5R)-Dinoprost Tromethamine
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of (5R)-Dinoprost tromethamine, a synthetic prostaglandin analogue. Adherence to these guidelines is paramount to prevent environmental contamination and ensure workplace safety.
Immediate Safety and Handling Precautions
This compound is classified as a reproductive toxicity hazard and is harmful if swallowed[1][2]. Therefore, stringent safety measures must be observed during handling and disposal.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
Engineering Controls: Use only in well-ventilated areas to avoid breathing dust, fumes, gas, mist, vapors, or spray[1].
Emergency Procedures:
-
If on skin: Wash with plenty of soap and water[1].
-
If inhaled: Move the victim to fresh air and keep at rest in a comfortable breathing position[1].
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing[1].
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to act in accordance with local, regional, national, and international regulations[1][3].
1. Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure substance, solutions, and contaminated materials.
-
Segregate this waste from other laboratory waste streams to ensure proper handling.
2. For Small Spills:
-
Prevent further leakage or spillage if it is safe to do so[2].
-
Absorb solutions with a finely-powdered liquid-binding material such as diatomite or universal binders[1].
-
Collect the absorbed material and place it in a suitable, labeled container for disposal[4].
-
Decontaminate surfaces and equipment by scrubbing with alcohol[1].
3. Disposal of Unused or Expired Product:
-
Do not dispose of this compound down the drain or in the regular trash without appropriate treatment[5].
-
The preferred method of disposal is through a licensed professional waste disposal service or a take-back program[6][7].
-
If a take-back program is not available, the waste must be managed as hazardous waste, potentially requiring incineration at an approved facility[8].
4. Container Disposal:
-
Empty containers may retain hazardous residues.
-
Observe all precautions for the product until the container is thoroughly cleaned or destroyed.
-
Rinse the container multiple times with an appropriate solvent (e.g., alcohol), collecting the rinsate for disposal as hazardous waste.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by several agencies. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Food and Drug Administration (FDA) provide guidelines for hazardous waste management and drug disposal[8][9][10]. Many states have their own, often more stringent, regulations[9]. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Disposal Workflow
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. bimedaus.com [bimedaus.com]
- 4. northamerica.covetrus.com [northamerica.covetrus.com]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling (5R)-Dinoprost tromethamine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (5R)-Dinoprost tromethamine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing exposure risks and ensuring a secure laboratory environment.
Hazard Summary
This compound is classified as a reproductive toxicant that may damage fertility or the unborn child and is harmful if swallowed.[1][2] It can be readily absorbed through the skin and may cause skin and eye irritation.[3][4][5] All personnel must be fully aware of these hazards before handling the substance.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Hand Protection | Wear two pairs of chemical-resistant, impervious gloves. Change gloves regularly or immediately if contaminated.[6][7] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[8] |
| Protective Clothing | Wear a disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[7] |
| Respiratory Protection | Use a NIOSH-approved respirator if handling in a poorly ventilated area or if dust/aerosols may be generated.[6][8] |
Handling and Operational Plan
1. Preparation and Handling Area:
-
Obtain and review the Safety Data Sheet (SDS) before use.[1]
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders or creating solutions.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[9]
2. Handling Procedure:
-
Wash hands thoroughly with soap and water before donning PPE and after handling is complete.[1][9]
-
Avoid direct contact with the substance.[1] Do not eat, drink, or smoke in the handling area.[1][8]
-
If accidental skin contact occurs, wash the affected area immediately and thoroughly with soap and water.[5]
-
For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[4][6]
3. Spill Management:
-
Evacuate non-essential personnel from the spill area.
-
Wear appropriate PPE, including respiratory protection, for cleanup.[9]
-
Collect the spilled material into a sealed, appropriately labeled container for disposal.[3][4]
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Place all contaminated materials in a clearly labeled, sealed container.[3]
-
Disposal: Dispose of waste in accordance with all applicable local, regional, national, and international regulations.[8][9] Do not dispose of down the drain or in general trash unless following specific institutional guidelines for deactivating the chemical. For unused medicine, if a take-back program is not available, mix the substance with an unappealing material like coffee grounds or cat litter, place it in a sealed plastic bag, and dispose of it in the trash.[10]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. northamerica.covetrus.com [northamerica.covetrus.com]
- 4. northamerica.covetrus.com [northamerica.covetrus.com]
- 5. Dinoprost Tromethamine Injection [drugfuture.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. echemi.com [echemi.com]
- 9. bimedaus.com [bimedaus.com]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
